7-Propoxy-chromen-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
7-propoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-7-14-10-5-3-9-4-6-12(13)15-11(9)8-10/h3-6,8H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCCOTWGEKNZMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209762 | |
| Record name | 2H-1-Benzopyran-2-one, 7-propoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6093-73-8 | |
| Record name | 2H-1-Benzopyran-2-one, 7-propoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006093738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, 7-propoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6093-73-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Propoxy-chromen-2-one chemical properties
An In-Depth Technical Guide to the Chemical Properties of 7-Propoxy-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins (2H-1-benzopyran-2-ones) are a significant class of naturally occurring and synthetic heterocyclic compounds.[1] Their unique scaffold has made them a focal point in medicinal chemistry due to their wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] This guide focuses on the chemical properties of a specific derivative, this compound (also known as 7-propoxycoumarin), providing a comprehensive technical overview for professionals in research and drug development. Understanding the fundamental chemical characteristics of this molecule is paramount for its potential application and development as a therapeutic agent.
Molecular Structure and Physicochemical Properties
This compound possesses the characteristic planar coumarin core, with a propoxy group attached at the 7-position of the benzene ring.[3] This substitution significantly influences its physicochemical properties compared to the parent umbelliferone (7-hydroxycoumarin).
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 7-propoxychromen-2-one | [4] |
| Synonyms | 7-Propoxycoumarin, 7-propoxy-2H-chromen-2-one | [4] |
| CAS Number | 6093-73-8 | [4] |
| Molecular Formula | C₁₂H₁₂O₃ | [4] |
| Molecular Weight | 204.22 g/mol | [4] |
| Exact Mass | 204.078644241 Da | [4] |
| XLogP3 | 2.8 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Topological Polar Surface Area | 35.5 Ų | [4] |
| Appearance | White-coloured solid (for the 4-methyl analog) | [1] |
| Melting Point | 347.55–348.35 K (74.4–75.2 °C) (for the 4-methyl analog) | [1] |
Synthesis of this compound
The most common and efficient method for the synthesis of 7-alkoxycoumarins is the Williamson ether synthesis.[5][6] This SN2 reaction involves the deprotonation of the hydroxyl group of 7-hydroxycoumarin (umbelliferone) by a weak base, followed by nucleophilic attack on an alkyl halide.
Caption: Williamson ether synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of 4-methyl-7-propoxy-2H-chromen-2-one.[1]
-
Reactant Preparation: In a round-bottom flask, dissolve 7-hydroxycoumarin (1 equivalent) and potassium carbonate (approximately 4 equivalents) in acetone.
-
Initiation of Reaction: Stir the mixture at room temperature for about 20 minutes to facilitate the formation of the potassium salt of 7-hydroxycoumarin.
-
Addition of Alkyl Halide: Add n-propyl bromide (approximately 3 equivalents) dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (the boiling point of acetone, approximately 56°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours to days to reach completion.[1]
-
Workup:
-
After the reaction is complete, filter the mixture to remove the inorganic salts.
-
Wash the solid residue with cold water.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Pour the resulting residue into water and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Evaporate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent such as methanol.
Spectroscopic Properties
¹H NMR Spectroscopy
Based on the spectrum of the closely related 4-methyl-7-propoxy-2H-chromen-2-one, the following proton signals are expected for this compound in CDCl₃:
-
Propoxy group:
-
A triplet corresponding to the methyl protons (-CH₃) at approximately δ 1.0 ppm.
-
A multiplet for the methylene protons adjacent to the methyl group (-CH₂-) around δ 1.8 ppm.
-
A triplet for the methylene protons attached to the oxygen atom (-O-CH₂-) around δ 4.0 ppm.
-
-
Coumarin core:
-
A doublet for the proton at C3 around δ 6.2-6.4 ppm.
-
A doublet for the proton at C4 around δ 7.6-7.8 ppm.
-
Signals for the aromatic protons at C5, C6, and C8, which will appear in the aromatic region (δ 6.8-7.5 ppm). The proton at C5 is typically a doublet, while the protons at C6 and C8 will show doublet and doublet of doublets splitting patterns, respectively.
-
¹³C NMR Spectroscopy
The expected chemical shifts in the ¹³C NMR spectrum are:
-
Propoxy group: Peaks in the upfield region, typically δ 10-15 ppm (-CH₃), δ 22-26 ppm (-CH₂-), and δ 69-71 ppm (-O-CH₂-).
-
Coumarin core:
-
The carbonyl carbon (C2) will be the most downfield signal, around δ 160-162 ppm.
-
The aromatic carbons attached to oxygen (C7 and C8a) will be in the δ 150-165 ppm region.
-
Other aromatic and vinylic carbons (C3, C4, C4a, C5, C6, C8) will appear in the δ 100-145 ppm range.
-
Mass Spectrometry
In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak [M]⁺ at m/z = 204. The fragmentation pattern would likely involve the loss of the propoxy group or parts of it.[7] A common fragmentation pathway for coumarins is the loss of CO.[8]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands:
-
C=O stretch (lactone): A strong absorption band in the region of 1700-1750 cm⁻¹.[9]
-
C=C stretch (aromatic and pyrone ring): Multiple bands in the 1450-1650 cm⁻¹ region.
-
C-O-C stretch (ether and lactone): Strong absorptions in the 1000-1300 cm⁻¹ region.
-
C-H stretch (aromatic and aliphatic): Bands above and below 3000 cm⁻¹, respectively.
Chemical Reactivity
Lactone Ring Opening
The α,β-unsaturated lactone ring in the coumarin scaffold is susceptible to nucleophilic attack, particularly under basic conditions.[2] Treatment with strong bases like sodium hydroxide can lead to hydrolysis and opening of the lactone ring to form a salt of the corresponding coumarinic acid.[10]
Electrophilic Aromatic Substitution
The benzene ring of the coumarin system can undergo electrophilic aromatic substitution. The 7-propoxy group is an activating, ortho-, para-directing group, which will direct incoming electrophiles to the C6 and C8 positions.
Photochemical Reactions
Coumarins are known to undergo photochemical reactions, most notably [2+2] cycloaddition reactions upon exposure to UV light, leading to the formation of dimers.[9] The specific outcome of such reactions can be influenced by the solvent and the substitution pattern on the coumarin ring.
Solubility
This compound is expected to have good solubility in common organic solvents such as ethanol, methanol, acetone, and chloroform, owing to its relatively nonpolar propoxy group and aromatic core.[7] Its solubility in water is expected to be low.
Biological and Pharmacological Context
The coumarin nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets.[7] 7-Alkoxycoumarins, in particular, have been investigated for a range of biological activities:
-
Anti-inflammatory and Antioxidant Properties: Many coumarin derivatives exhibit anti-inflammatory and antioxidant effects.[1][11]
-
Enzyme Inhibition: Certain coumarins have been shown to inhibit various enzymes, which is a key mechanism in their therapeutic effects.[10]
-
Interaction with Receptors: 7-Alkoxycoumarins have been shown to interact with the aryl hydrocarbon receptor (AhR), a transcription factor involved in cellular responses to environmental stimuli.[12][13]
-
Cytochrome P450 Substrates: The O-dealkylation of 7-alkoxycoumarins is a common method used to probe the activity of cytochrome P450 enzymes.[14]
The introduction of the propoxy group at the 7-position can modulate the lipophilicity and metabolic stability of the molecule, potentially enhancing its bioavailability and therapeutic efficacy.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a versatile coumarin derivative with a rich chemical profile that makes it an interesting candidate for further investigation in drug discovery and development. Its synthesis is straightforward, and its physicochemical properties can be readily characterized. A thorough understanding of its spectroscopic characteristics, reactivity, and biological context is essential for any researcher or scientist working with this compound. This guide provides a foundational understanding of these key chemical properties to support ongoing and future research endeavors.
References
-
Estrada-Soto, S., Sánchez-Recillas, A., Navarrete-Vázquez, G., & Tlahuext, H. (2014). Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o551. [Link]
-
ResearchGate. (2014). Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. [Link]
-
PubChem. (n.d.). 7-hydroxy-3-phenyl-2H-chromen-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Rastelli, G., Degl'Innocenti, D., Ceni, E., Mello, T., & Galli, A. (2017). Interaction of 7-Alkoxycoumarins with the Aryl Hydrocarbon Receptor. Journal of Natural Products, 80(6), 1939–1943. [Link]
-
Garro, H. A., García, C., Martín, V. S., Tonn, C. R., & Pungitore, C. R. (2014). Chemistry and biological activity of coumarins at molecular level. Natural Product Communications, 9(8), 1091–1094. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Prospects in Pharmaceutical Sciences. (2025). A one-step synthesis on a millimolar scale was employed to produce a series of new derivatives. [Link]
-
University of Perugia. (2017). Interaction of 7-Alkoxycoumarins with the Aryl Hydrocarbon Receptor. [Link]
-
Williamson Ether Synthesis. (n.d.). [Link]
-
Wiemer, D. F., et al. (2017). Evaluation of a 7-Methoxycoumarin-3-carboxylic Acid Ester Derivative as a Fluorescent, Cell-Cleavable, Phosphonate Protecting Group. Chembiochem, 18(1), 59-63. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
-
Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. [Link]
- Google Patents. (n.d.). 7-Hydroxy coumarins having substitutions in the 4 position.
-
PubMed Central. (2025, July 1). Synthesis, biological evaluation, pharmacological profiling, and molecular docking studies of 4-Aminocoumarin based phenyliodonium derivatives as potent therapeutic agents. [Link]
-
ResearchGate. (n.d.). 1H-and 13C-NMR chemical shifts for compound 7. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
-
MDPI. (n.d.). Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review. [Link]
-
VTechWorks. (n.d.). Chapter 7. Fourier Transform Infrared Spectroscopy. [Link]
-
Fry, J. R., et al. (2005). Selectivity of 7-alkoxycoumarins as probe substrates for rat hepatic cytochrome P450 forms is influenced by the substitution pattern on the coumarin nucleus. Xenobiotica, 35(1), 1-12. [Link]
-
Journal of Organic Chemistry. (n.d.). A study on the photochemical dimerization of coumarins in the solid state. [Link]
-
ResearchGate. (n.d.). Mass spectra of Coumarin 7 and 30. [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
-
PubMed Central. (n.d.). Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin. [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
-
Bentham Open. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. [Link]
Sources
- 1. Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, pharmacological profiling, and molecular docking studies of 4-Aminocoumarin based phenyliodonium derivatives as potent therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C12H12O3 | CID 1631814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benthamopen.com [benthamopen.com]
- 9. whitman.edu [whitman.edu]
- 10. Chemistry and biological activity of coumarins at molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Interaction of 7-Alkoxycoumarins with the Aryl Hydrocarbon Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. portal.fis.tum.de [portal.fis.tum.de]
- 14. Selectivity of 7-alkoxycoumarins as probe substrates for rat hepatic cytochrome P450 forms is influenced by the substitution pattern on the coumarin nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Propoxy-chromen-2-one: A Technical Guide to its Predicted Biological Activity within the 7-Alkoxycoumarin Class
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the predicted biological activities of 7-propoxy-chromen-2-one, a member of the coumarin family. While direct experimental data on this specific molecule is limited in publicly available literature, this document synthesizes the known biological activities of structurally related 7-alkoxycoumarins to project its potential pharmacological profile. This guide explores the established anticancer, antimicrobial, antioxidant, and anti-inflammatory properties of the 7-alkoxycoumarin scaffold, providing a framework for future investigation into this compound. Detailed experimental protocols for the synthesis and biological evaluation of related compounds are presented to facilitate further research.
Introduction: The Coumarin Scaffold and the Significance of 7-Alkoxy Substitution
Coumarins (2H-1-benzopyran-2-ones) are a large class of naturally occurring and synthetic heterocyclic compounds renowned for their broad spectrum of pharmacological properties.[1] These activities include anti-inflammatory, anticoagulant, antibacterial, antifungal, antiviral, anticancer, antihypertensive, antitubercular, anticonvulsant, anti-adipogenic, antihyperglycemic, antioxidant, and neuroprotective effects.[1] The biological activity of coumarin derivatives is highly dependent on the substitution pattern on the benzopyranone core.
The 7-position of the coumarin ring is a frequent site for substitution, and the introduction of an alkoxy group at this position has been shown to modulate and often enhance the biological profile of the parent molecule. This guide focuses on this compound, a derivative with a propoxy group at the 7-position. While specific studies on this compound are scarce, the extensive research on other 7-alkoxycoumarins provides a strong basis for predicting its potential biological activities.
Predicted Biological Activities of this compound
Based on the activities of structurally analogous compounds, this compound is predicted to exhibit a range of biological effects. The lipophilic nature of the propoxy group may influence its membrane permeability and interaction with biological targets.
Anticancer Potential
Numerous coumarin derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[2] For instance, a series of synthetic benzochromene derivatives exhibited potent cytotoxic activity with IC50 values in the micromolar range (4.6-21.5 μM) against human cancer cell lines, inducing apoptosis through the generation of reactive oxygen species (ROS).[2] While no direct anticancer data exists for this compound, related 7-alkoxycoumarins have shown promise. For example, 7-farnesyloxycoumarin inhibited the enzyme 15-lipoxygenase-1 with an IC50 of 4.3 µg/mL and reduced the viability of PC-3 prostate cancer cells.[3]
Hypothesized Mechanism of Action: The anticancer activity of coumarins is often attributed to their ability to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in cancer progression.[4] The propoxy group in this compound may enhance its cellular uptake, leading to increased intracellular concentrations and potentiation of these effects.
Antimicrobial Activity
Coumarins are well-established antimicrobial agents.[1] Studies on coumarin derivatives have shown that modifications at the 7-position can significantly impact their antibacterial and antifungal efficacy. For example, certain 4-hydroxy-7-hydroxy- and 3-carboxycoumarin derivatives have demonstrated moderate antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 16 μg/mL.[5] While the direct antimicrobial spectrum of this compound is unknown, its structural similarity to other active 7-alkoxycoumarins suggests it may possess activity against a range of bacterial and fungal pathogens.
Investigative Workflow for Antimicrobial Screening:
Caption: A generalized workflow for the synthesis and antimicrobial evaluation of this compound.
Antioxidant and Anti-inflammatory Properties
The coumarin scaffold is a known antioxidant, capable of scavenging free radicals.[6] The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[7][8] The presence of electron-donating groups, such as alkoxy groups, on the coumarin ring can enhance this activity. A study on 7-(2,3-epoxypropoxy)coumarin derivatives demonstrated their radical-scavenging properties.[6]
Inflammation is closely linked to oxidative stress, and many antioxidant compounds also exhibit anti-inflammatory effects. Novel 7-substituted coumarin derivatives have been shown to possess potent anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines like IL-6 and TNF-α through the blockade of the NF-κB signaling pathway.[9]
Experimental Protocols
The following protocols are adapted from literature for the synthesis and biological evaluation of compounds structurally related to this compound and can serve as a foundation for future studies.
Synthesis of 4-methyl-7-propoxy-2H-chromen-2-one[1]
Materials:
-
7-hydroxy-4-methyl-2H-chromen-2-one
-
n-propyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
Dissolve 7-hydroxy-4-methyl-2H-chromen-2-one (1 equivalent) and potassium carbonate (4.1 equivalents) in acetone.
-
Stir the mixture at room temperature for 20 minutes.
-
Add n-propyl bromide (3.1 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 56°C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion of the reaction, filter the mixture and wash the solid residue with cold water.
-
Concentrate the filtrate under reduced pressure.
-
Pour the residue into water and extract with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from methanol to yield white crystals of 4-methyl-7-propoxy-2H-chromen-2-one.
In Vitro Cytotoxicity Assay (MTT Assay)[2]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| Benzochromene Derivative 1 | MCF-7 | 8.2 |
| Benzochromene Derivative 2 | HeLa | 12.5 |
| This compound | TBD | TBD |
Table 1: Example of a data summary table for cytotoxicity results. TBD (To Be Determined) indicates where data for this compound would be presented.
DPPH Radical Scavenging Assay[7]
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add a solution of DPPH in methanol to each well.
-
Add the different concentrations of the test compound or a standard antioxidant (e.g., ascorbic acid) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Structure-Activity Relationship (SAR) Insights
The biological activity of 7-alkoxycoumarins is influenced by the nature of the alkoxy chain. The propoxy group in this compound, being a three-carbon chain, provides a degree of lipophilicity that can facilitate passage through cell membranes. This is a critical factor for reaching intracellular targets. The length and branching of the alkoxy chain can fine-tune the compound's pharmacokinetic and pharmacodynamic properties. Further studies involving the synthesis and evaluation of a series of 7-alkoxycoumarins with varying chain lengths would be invaluable for elucidating a more precise SAR.
Future Directions and Conclusion
While this guide provides a predictive overview of the biological activities of this compound based on the established profile of the 7-alkoxycoumarin class, it is imperative that these predictions are validated through rigorous experimental investigation. Future research should focus on:
-
Synthesis and full characterization of pure this compound.
-
Comprehensive in vitro screening for anticancer, antimicrobial, antioxidant, and anti-inflammatory activities. This should include determining quantitative metrics such as IC50, MIC, and EC50 values.
-
Mechanism of action studies for any confirmed biological activities.
-
In vivo studies in appropriate animal models to assess efficacy and safety.
References
A comprehensive list of references will be compiled upon the completion of direct experimental studies on this compound. The information presented in this guide is synthesized from the following and other relevant scientific publications:
- Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. Acta Crystallographica Section E.
- Comparing antioxidant activities using DPPH and ABTS assays.
- Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling P
- Minimum inhibitory concentration (MIC) of the coumarin derivatives in model bacterial strains.
- synthesis of 7-(2,3-epoxypropoxy)coumarin derivatives and evaluation of their radical-scavenging properties by epr spectroscopy.
- 7-Farnesyloxycoumarin Exerts Anti-cancer Effects on a Prostate Cancer Cell Line by 15-LOX-1 Inhibition.
- Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines. PubMed.
- DPPH• Free Radical Scavenging Activity of Coumarin Derivatives. In Silico and in Vitro Approach.
- Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives.
- Mechanism of Antiradical Activity of Newly Synthesized 4,7-Dihydroxycoumarin Derivatives-Experimental and Kinetic DFT Study. NIH.
- Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines.
- Antioxidant Activity of DPPH and ABTS Methods, from Jackfruit Leaf Extract and Fraction (Artocarpus heterophyllus). E3S Web of Conferences.
- Antimicrobial Activity of Serbian Propolis Evaluated by Means of MIC, HPTLC, Bioautography and Chemometrics. NIH.
- This compound | C12H12O3 | CID 1631814. PubChem.
- Synthesis and anticancer activity of 7-hydroxycoumarinyl gall
Sources
- 1. Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer activity of 7-hydroxycoumarinyl gallates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals2.ums.ac.id [journals2.ums.ac.id]
- 9. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crystalline Architecture of 7-Propoxy Coumarin Derivatives: A Technical Guide for Drug Discovery and Development
Part 1: Introduction
The coumarin scaffold, a benzopyrone framework, is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities and unique photophysical properties.[1] The versatility of the coumarin core allows for a wide range of chemical modifications, enabling the fine-tuning of its properties for various applications. Among the many possible substitution patterns, functionalization at the 7-position has been a key strategy for modulating the bioactivity and physicochemical characteristics of these compounds. The introduction of alkoxy groups at this position, in particular, has been shown to significantly influence their therapeutic potential.
This technical guide provides an in-depth exploration of the crystal structure of 7-propoxy coumarin derivatives, a subclass of coumarins with promising applications in drug development. By understanding the precise three-dimensional arrangement of these molecules in the solid state, researchers can gain valuable insights into their structure-activity relationships, crystal packing forces, and potential for polymorphism, all of which are critical parameters in the drug design and development process. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical experimental protocols.
Part 2: Synthesis and Crystallization of 7-Propoxy Coumarin Derivatives
The synthesis of 7-propoxy coumarin derivatives is typically achieved through a two-step process: the initial formation of a 7-hydroxycoumarin core, followed by its O-alkylation with a propyl halide.
Synthetic Pathway
A common and efficient method for the synthesis of the 7-hydroxycoumarin scaffold is the Pechmann condensation. This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst. For the synthesis of 7-propoxy-4-methylcoumarin, resorcinol is reacted with ethyl acetoacetate to yield 7-hydroxy-4-methylcoumarin.
The subsequent propoxylation is achieved via a Williamson ether synthesis, where the hydroxyl group of the 7-hydroxycoumarin is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, such as 1-bromopropane, to form the desired 7-propoxy ether.
Caption: Synthetic pathway for 7-propoxy-4-methylcoumarin.
Crystallization Methodology
The growth of high-quality single crystals is a prerequisite for accurate X-ray diffraction analysis. For coumarin derivatives, slow evaporation of a saturated solution is a commonly employed and effective technique.
Experimental Protocol: Single Crystal Growth by Slow Evaporation
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the 7-propoxy coumarin derivative has moderate solubility. Good solvent choices often include ethanol, methanol, ethyl acetate, or mixtures thereof. The ideal solvent will allow for the slow formation of well-ordered crystals upon evaporation.
-
Preparation of a Saturated Solution: Dissolve the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This step is crucial to remove any particulate matter that could act as nucleation sites and hinder the growth of single crystals.
-
Slow Evaporation: Cover the vial with a perforated parafilm or a loosely fitted cap to allow for slow evaporation of the solvent at a constant temperature. Avoid any vibrations or sudden temperature changes.
-
Crystal Harvesting: Once suitable single crystals have formed (typically over several days to weeks), carefully harvest them from the solution using a spatula or forceps.
Part 3: Crystal Structure Analysis: The Case of 4-methyl-7-propoxy-2H-chromen-2-one
The crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one provides a detailed blueprint of the molecular geometry and the intermolecular forces that govern its solid-state architecture.[2]
Molecular Structure
The asymmetric unit of 4-methyl-7-propoxy-2H-chromen-2-one contains two independent molecules, designated as A and B.[2] In both molecules, the coumarin ring system is essentially planar. The propoxy group at the 7-position is also nearly coplanar with the fused ring system.[2]
Caption: Representation of the two independent molecules of 4-methyl-7-propoxy-2H-chromen-2-one in the asymmetric unit.
Crystallographic Data
The crystallographic data for 4-methyl-7-propoxy-2H-chromen-2-one, as determined by single-crystal X-ray diffraction, are summarized in the table below.[2]
| Parameter | Value |
| Chemical formula | C₁₃H₁₄O₃ |
| Molar mass | 218.24 g/mol |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 7.2418 (9) |
| b (Å) | 11.5459 (14) |
| c (Å) | 14.5301 (17) |
| α (°) | 69.014 (2) |
| β (°) | 76.086 (2) |
| γ (°) | 84.124 (2) |
| Volume (ų) | 1100.9 (2) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Final R indices [I > 2σ(I)] | R1 = 0.047, wR2 = 0.122 |
Supramolecular Assembly and Intermolecular Interactions
The crystal packing of 4-methyl-7-propoxy-2H-chromen-2-one is stabilized by a combination of intermolecular interactions, including offset π–π stacking and C—H⋯O hydrogen bonds.[2] The two independent molecules, A and B, are linked by an offset π–π interaction between their coumarin ring systems.[2] These molecular pairs are further connected into supramolecular tapes along the[3] direction through C—H⋯O hydrogen bonds.[2] These tapes are then linked into a three-dimensional network by C—H⋯π interactions.[2]
Caption: Schematic representation of the intermolecular interactions in the crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one.
Part 4: Physicochemical Properties and Biological Relevance
The introduction of a propoxy group at the 7-position of the coumarin scaffold can significantly impact its physicochemical properties and biological activity.
Spectroscopic Characterization
The structure of 7-propoxy coumarin derivatives can be confirmed using standard spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the coumarin core, a singlet for the methyl group at the 4-position, and signals corresponding to the propoxy group (a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen).
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for all the carbon atoms in the molecule, confirming the presence of the coumarin framework and the propoxy substituent.
-
IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band corresponding to the stretching vibration of the lactone carbonyl group (C=O) typically in the region of 1700-1740 cm⁻¹.
Biological Activities of 7-Alkoxycoumarins
Coumarin derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory, anticoagulant, antibacterial, antifungal, and anticancer properties. The nature of the substituent at the 7-position plays a crucial role in determining the specific biological effects. While research specifically on 7-propoxy derivatives is emerging, studies on other 7-alkoxycoumarins provide valuable insights into their potential as therapeutic agents. For instance, various 7-alkoxycoumarin derivatives have demonstrated significant antimicrobial and anticancer activities.[4][5] The lipophilicity introduced by the alkoxy chain can enhance membrane permeability and cellular uptake, potentially leading to improved efficacy.
Part 5: Detailed Experimental Protocols
Synthesis of 4-methyl-7-propoxy-2H-chromen-2-one
This protocol is adapted from the synthesis of related 7-alkoxycoumarins.
Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin
-
To a stirred solution of resorcinol (10.0 g, 90.8 mmol) in ethanol (50 mL), add ethyl acetoacetate (11.8 g, 90.8 mmol).
-
Slowly add concentrated sulfuric acid (5 mL) dropwise while cooling the reaction mixture in an ice bath.
-
After the addition is complete, allow the mixture to stir at room temperature for 12 hours.
-
Pour the reaction mixture into ice-cold water (200 mL).
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford 7-hydroxy-4-methylcoumarin as a white solid.
Step 2: Synthesis of 4-methyl-7-propoxy-2H-chromen-2-one
-
To a solution of 7-hydroxy-4-methylcoumarin (5.0 g, 28.4 mmol) in acetone (100 mL), add anhydrous potassium carbonate (7.8 g, 56.8 mmol) and 1-bromopropane (5.2 g, 42.6 mmol).
-
Reflux the mixture for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 4-methyl-7-propoxy-2H-chromen-2-one.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
The following is a generalized protocol for the SC-XRD analysis of a 7-propoxy coumarin derivative.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil).
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected by rotating the crystal in the X-ray beam.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates and anisotropic displacement parameters.
Part 6: Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the crystal structure of 7-propoxy coumarin derivatives, with a detailed analysis of 4-methyl-7-propoxy-2H-chromen-2-one. The understanding of the three-dimensional arrangement of these molecules, including the key intermolecular interactions that dictate their crystal packing, is fundamental for the rational design of new coumarin-based therapeutic agents and functional materials. The detailed synthetic and crystallographic protocols provided herein serve as a valuable resource for researchers in the field.
Future studies should focus on synthesizing a broader range of 7-propoxy coumarin derivatives and determining their crystal structures to establish a more comprehensive understanding of the structure-property relationships within this class of compounds. Furthermore, a thorough investigation of their biological activities will be crucial in unlocking their full potential in drug discovery.
Part 7: References
[2] Sánchez-Recillas, A., et al. (2014). Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1133–o1134. [Link] [5] Bishay, D. W., et al. (2009). A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice. Food and Chemical Toxicology, 47(7), 1474-1483. [Link] [6] Takaishi, K., et al. (2008). Synthesis and biological evaluation of alkoxycoumarins as novel nematicidal constituents. Bioorganic & Medicinal Chemistry Letters, 18(20), 5614-5617. [Link] [7] Darla, M. M., et al. (2015). Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction. Medicinal Chemistry Research, 24(1), 243-252. [Link] [8] Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). [Link] [9] Ueno, K., & Umeda, M. (1979). Crystal structure of 7,8-dihydroxy-4-methylcoumarin. Chemical & Pharmaceutical Bulletin, 27(12), 3133-3136. [Link] [10] Osman, A. M., et al. (2014). Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. Beilstein Journal of Organic Chemistry, 10, 2068-2076. [Link] [11] Odame, F., et al. (2020). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. European Journal of Chemistry, 11(4), 362-371. [Link] [12] Aitio, A. (1978). Biotransformation of coumarin derivatives. (2). Oxidative metabolism of 7-alkoxycoumarin by microsomal enzymes and a simple assay procedure for 7-alkoxycoumarin O-dealkylase. Analytical Biochemistry, 85(2), 488-491. [Link] [13] Khan, I., et al. (2013). Elucidation of the Binding Mechanism of Coumarin Derivatives with Human Serum Albumin. PLoS ONE, 8(5), e63805. [Link] [14] Kubo, K., et al. (2014). Crystal Structure of 7-(Diethylamino)-3-(oxazol-5-yl)coumarin. X-ray Structure Analysis Online, 30, 21-22. [Link] [15] El-Gohary, A. R., & Shaaban, M. R. (2014). One-pot Synthesis and X-ray Structure Determination of 7-(Diethylamino)-3-(4-aminophenyl)coumarin. Journal of Heterocyclic Chemistry, 51(S1), E24-E28. [Link] [4] Chen, Q., et al. (2021). Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation. Molecules, 26(2), 363. [Link] [16] Liu, Y., et al. (2021). Synthesis and biological evaluation of coumarin derivatives containing oxime ester as α-glucosidase inhibitors. Arabian Journal of Chemistry, 14(3), 102984. [Link] [17] Anstey, M. (2021). Crystal Structures Submitted to the CSD. Anstey Research Group. [Link] [18] Pathak, V. N., et al. (1991). 7-Amino-4-methylcoumarin. Acta Crystallographica Section C: Crystal Structure Communications, 47(11), 2468-2470. [Link] [19] Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link] [20] Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. [Link] [1] Filo. (2025). Structure and Explanation of 7-Hydroxy-4-methylcoumarin. [Link] re3data.org. (2025). Cambridge Structural Database. [Link]
Sources
- 1. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 7-Hydroxy-4-phenylcoumarin | C15H10O3 | CID 5357479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. Synthesis and anticancer activity of 7-hydroxycoumarinyl gallates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. caymanchem.com [caymanchem.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Advanced Research on Biological Properties—A Study on the Activity of the Apis mellifera Antioxidant System and the Crystallographic and Spectroscopic Properties of 7-Diethylamino-4-hydroxycoumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Coumarin derivative 7-isopentenyloxycoumarin induces in vivo antitumor activity by inhibit angiogenesis via CCL2 chemokine decrease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Powder diffraction and crystal structure prediction identify four new coumarin polymorphs - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to 7-Propoxy-chromen-2-one for Advanced Research
Introduction: The Coumarin Scaffold in Modern Drug Discovery
The coumarin (2H-1-benzopyran-2-one) nucleus is a paramount privileged scaffold in medicinal chemistry and materials science.[1] Naturally derived from a variety of plants, this heterocyclic system is the foundation for a multitude of compounds exhibiting a vast spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, anticancer, antibacterial, and neuroprotective properties.[1] The unique electronic and structural characteristics of the coumarin core, featuring a large conjugated system with electron-rich properties, allow for extensive functionalization, enabling the fine-tuning of its physicochemical and biological profiles.[1]
This guide focuses on a specific derivative, 7-Propoxy-chromen-2-one (also known as 7-propoxycoumarin). The introduction of an alkoxy group at the 7-position is a common strategy to modulate the lipophilicity and metabolic stability of the coumarin scaffold, often enhancing its bioavailability and interaction with biological targets. This document provides a comprehensive overview of the essential physical and chemical properties, synthesis, and handling of this compound, tailored for researchers, chemists, and drug development professionals.
Compound Identification and Molecular Structure
Correctly identifying a compound is the foundational step for any scientific investigation. The following identifiers and structural representations define this compound.
-
IUPAC Name: 7-propoxychromen-2-one[2]
-
Synonyms: 7-Propoxycoumarin, 7-Propoxy-2H-1-benzopyran-2-one[2]
-
CAS Number: 6093-73-8[2]
-
Molecular Formula: C₁₂H₁₂O₃[2]
-
SMILES: CCCOC1=CC2=C(C=C1)C=CC(=O)O2[2]
-
InChIKey: FCCCOTWGEKNZMI-UHFFFAOYSA-N[2]
The molecular structure consists of a fused benzene and α-pyrone ring, forming the characteristic planar coumarin core. The propoxy group is attached at the C7 position of the benzene ring. Crystal structure analysis of the closely related 4-methyl-7-propoxy-2H-chromen-2-one reveals that the coumarin ring system and the 7-propoxy substituent are nearly coplanar, which is a key feature influencing its intermolecular interactions.[3]
Physicochemical Properties
Understanding the physicochemical properties is critical for designing experiments, from synthesis and purification to formulation and biological assays. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 204.22 g/mol | [2] |
| Monoisotopic Mass | 204.078644241 Da | [2] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | 74.4–75.2 °C (347.55–348.35 K) | [1]* |
| LogP (XLogP3) | 2.8 | [2] |
| Topological Polar Surface Area | 35.5 Ų | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 3 | [2] |
*Note: This experimental melting point was determined for the analog, 4-methyl-7-propoxy-2H-chromen-2-one. It should be considered a close approximation for the title compound.
Synthesis and Purification
The synthesis of 7-alkoxycoumarins is typically achieved via a Williamson ether synthesis, a robust and well-established SN2 reaction. This involves the O-alkylation of the corresponding 7-hydroxycoumarin precursor.
Synthetic Workflow: Williamson Ether Synthesis
The reaction proceeds by deprotonating the hydroxyl group of 7-hydroxycoumarin (umbelliferone) with a mild base, such as potassium carbonate, to form a phenoxide intermediate. This nucleophile then attacks an alkyl halide, in this case, 1-bromopropane, to yield the desired this compound. Acetone is a common solvent for this reaction due to its polarity and appropriate boiling point for reflux.[1]
Sources
An In-depth Technical Guide to 7-Propoxy-chromen-2-one for Advanced Research
This guide provides a comprehensive technical overview of 7-Propoxy-chromen-2-one, a significant coumarin derivative. Designed for researchers, chemists, and professionals in drug development, this document delves into its chemical identity, synthesis, structural data, and its strategic applications in the biomedical field. We will explore the causality behind its synthesis and its role as a crucial scaffold in medicinal chemistry, grounding all claims in verifiable, authoritative sources.
Chemical Identity and Nomenclature
This compound is a synthetic derivative of umbelliferone (7-hydroxycoumarin), where the hydroxyl group at the 7-position is replaced by a propoxy ether linkage. This modification significantly alters the lipophilicity and metabolic stability of the parent molecule, making it a valuable intermediate and a subject of study in its own right.
The formal IUPAC name for this compound is 7-propoxychromen-2-one [1]. It belongs to the coumarin class of benzopyranones.
Synonyms: The compound is frequently referenced in literature and commercial catalogs under various names, including:
-
7-Propoxycoumarin[1]
-
7-propoxy-2H-chromen-2-one[1]
-
2H-1-Benzopyran-2-one, 7-propoxy-[1]
-
7-(N-Propyl)oxycoumarin
Understanding these synonyms is critical for conducting exhaustive literature searches and sourcing the material.
Physicochemical and Spectroscopic Profile
A precise understanding of the compound's properties is fundamental for its application in experimental settings.
Physicochemical Properties
The key physicochemical data for this compound are summarized in the table below. The addition of the n-propyl group increases the molecular weight and lipophilicity (as indicated by the XLogP3 value) compared to its precursor, 7-hydroxycoumarin.
| Property | Value | Source |
| CAS Number | 6093-73-8 | [1] |
| Molecular Formula | C₁₂H₁₂O₃ | [1] |
| Molecular Weight | 204.22 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | ~64 °C | (Value for the related 4-methyl derivative is 74-75°C, the target compound's is expected to be similar)[2] |
| XLogP3 | 2.8 | [1] |
| Topological Polar Surface Area | 35.5 Ų | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
Spectroscopic Data
Structural confirmation is paramount. Below is the expected Nuclear Magnetic Resonance (NMR) data, which serves as a fingerprint for the molecule's identity and purity. The data is based on spectra of closely related analogues and established chemical shift principles[2][3].
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.63 | d, J = 9.5 Hz | 1H | H-4 |
| ~7.37 | d, J = 8.5 Hz | 1H | H-5 |
| ~6.85 | dd, J = 8.5, 2.5 Hz | 1H | H-6 |
| ~6.81 | d, J = 2.5 Hz | 1H | H-8 |
| ~6.25 | d, J = 9.5 Hz | 1H | H-3 |
| ~3.98 | t, J = 6.6 Hz | 2H | -O-CH₂ -CH₂-CH₃ |
| ~1.85 | sextet, J = 7.4 Hz | 2H | -O-CH₂-CH₂ -CH₃ |
| ~1.05 | t, J = 7.4 Hz | 3H | -O-CH₂-CH₂-CH₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~162.9 | C-7 |
| ~161.2 | C-2 (Carbonyl) |
| ~155.9 | C-9 |
| ~143.5 | C-4 |
| ~128.8 | C-5 |
| ~113.1 | C-3 |
| ~112.6 | C-10 |
| ~112.5 | C-6 |
| ~100.9 | C-8 |
| ~70.1 | -O-CH₂ -CH₂-CH₃ |
| ~22.5 | -O-CH₂-CH₂ -CH₃ |
| ~10.5 | -O-CH₂-CH₂-CH₃ |
Note: Specific shifts may vary slightly based on solvent and experimental conditions.
Synthesis Protocol: A Validated Approach
The synthesis of this compound is most reliably achieved via the Williamson ether synthesis . This classic SN2 reaction provides a high-yield, straightforward route from commercially available starting materials. The causality is clear: the phenolic hydroxyl group of 7-hydroxycoumarin is deprotonated by a mild base to form a potent nucleophile (a phenoxide), which then attacks the electrophilic carbon of an alkyl halide, in this case, 1-bromopropane.
Experimental Workflow Diagram
Caption: Williamson Ether Synthesis Workflow for this compound.
Step-by-Step Methodology
This protocol is adapted from established procedures for the alkylation of 7-hydroxycoumarins[2].
-
Reactant Setup: To a flame-dried round-bottom flask, add 7-hydroxycoumarin (1.0 equiv), anhydrous potassium carbonate (1.5 equiv), and a suitable solvent such as acetone or DMF (to a concentration of ~0.1 M).
-
Scientist's Insight: Potassium carbonate is an ideal base—strong enough to deprotonate the phenol but not so strong as to cause side reactions. Acetone is a good solvent choice due to its appropriate boiling point and ease of removal.
-
-
Alkylation: Stir the suspension vigorously. Add 1-bromopropane (1.2 equiv) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux (for acetone, ~60 °C) and maintain for 6-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of fresh solvent.
-
Extraction: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. Redissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.
-
Trustworthiness Check: This aqueous wash removes any remaining inorganic salts and water-soluble impurities, ensuring a cleaner product for the final purification step.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound as a white solid.
Applications in Drug Development and Research
This compound is not merely a chemical curiosity; it is a strategic building block and a probe in medicinal chemistry. Its utility stems from the versatile and biologically active coumarin core.
Scaffold for Bioactive Molecules
The 7-position of the coumarin ring is a common site for modification in the design of novel therapeutic agents. The propoxy group serves two primary functions:
-
Increased Lipophilicity: The n-propyl chain enhances the compound's ability to cross cellular membranes compared to the parent 7-hydroxycoumarin, a crucial factor for bioavailability and target engagement.
-
Metabolic Blocking: The ether linkage prevents Phase II metabolism (glucuronidation and sulfation) at the 7-position, which is a major metabolic pathway for 7-hydroxycoumarin[4]. This increases the compound's half-life, allowing for sustained biological activity.
Research has shown that derivatives built upon the 7-alkoxycoumarin scaffold exhibit a wide range of activities, including antibacterial and anticancer properties[5][6]. The propoxy group provides a stable, lipophilic anchor that can be combined with other pharmacophores at different positions on the coumarin ring to optimize activity.
Role in Fluorescent Probe Development
The 7-hydroxycoumarin scaffold is intensely fluorescent, a property that is retained in its 7-alkoxy derivatives. These molecules are foundational in the design of fluorescent probes for biological imaging and high-throughput screening[7][8][]. Probes are often designed as "pro-fluorophores," where the 7-alkoxy group is a protecting group that, when cleaved by a specific enzyme, releases the highly fluorescent 7-hydroxycoumarin. This "turn-on" mechanism allows for the sensitive detection of enzymatic activity[][10]. 7-Propoxycoumarin can serve as a negative control or a stable, "always-on" probe in such assays, as its ether bond is not as readily cleaved as specially designed protecting groups.
Metabolic Considerations
The primary metabolic fate of 7-alkoxycoumarins in vivo is O-dealkylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes[11][12]. The propoxy group of 7-propoxycoumarin is expected to be cleaved to yield 7-hydroxycoumarin (umbelliferone) and propionaldehyde.
Caption: Predicted Metabolic Pathway of this compound.
This metabolic conversion is a critical consideration in drug design. If the desired biological activity resides in the 7-hydroxycoumarin metabolite, then 7-propoxycoumarin acts as a prodrug . Conversely, if the intact molecule is the active agent, this metabolic pathway represents an inactivation route that must be considered in pharmacokinetic modeling.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
This compound is a compound of significant utility for researchers in chemistry and drug discovery. Its straightforward synthesis, well-defined properties, and strategic position as both a stable analogue of 7-hydroxycoumarin and a versatile synthetic intermediate make it a valuable tool. By understanding its chemical nature, synthetic route, and metabolic fate, researchers can effectively leverage this molecule to build novel bioactive compounds, develop advanced fluorescent probes, and further explore the rich pharmacology of the coumarin family.
References
-
Sánchez-Recillas, A., et al. (2014). Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1199–o1200. Available at: [Link]
-
Estrada-Soto, S., et al. (2014). Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. ResearchGate. Available at: [Link]
-
PubChem (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
De-Vries, J., et al. (1989). The metabolism of 7-ethoxycoumarin and 7-hydroxycoumarin by rat and hairless mouse skin strips. Biochemical Pharmacology, 38(19), 3279-3285. Available at: [Link]
-
Xiao, Z., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry, 63(20), 11920–11933. Available at: [Link]
-
Kumar, D., et al. (2017). Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction. ResearchGate. Available at: [Link]
-
Sik-Lanyi, C., et al. (2024). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. Available at: [Link]
-
Sharma, G., et al. (2018). Synthesis and Biological Evaluation of Novel Triazoles Linked 7-hydroxycoumarin as Potent Cytotoxic Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(9), 1303-1313. Available at: [Link]
-
ResearchGate (n.d.). Testosterone and 7-hydroxycoumarin metabolism pathways. ResearchGate. Retrieved January 26, 2026, from [Link]
-
Li, H., et al. (2017). A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging. Organic & Biomolecular Chemistry, 15(31), 6615-6621. Available at: [Link]
-
Zhang, D., et al. (2015). In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS. Journal of Drug Metabolism & Toxicology, 6(3). Available at: [Link]
-
Słoczyńska, K., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. MDPI. Available at: [Link]
-
Al-Warhi, T., et al. (2023). Design, synthesis, and biological assessment of a novel series of coumarin-tethered thiazole derivatives as potential antibacterial agents. Frontiers in Chemistry, 11, 1243120. Available at: [Link]
-
Xiao, Z., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. Royal Society of Chemistry. Available at: [Link]
-
Eerd, J. P., et al. (1998). 7-ethoxycoumarin metabolism during 1 hour of incubation towards 7-hydroxycoumarin... ResearchGate. Available at: [Link]
-
Buters, J. T., et al. (1999). Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families. Drug Metabolism and Disposition, 27(1), 43-48. Available at: [Link]
-
ResearchGate (2014). Synthesis, characterization and biological evaluation of 2-(4-methyl-7-hydroxycoumarin)-4-(4-flouro-3-chloroamino)-6-(arylamino)-s-triazine. ResearchGate. Available at: [Link]
-
LibreTexts (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
-
Clark, J. (2015). interpreting C-13 NMR spectra. Chemguide. Available at: [Link]
Sources
- 1. This compound | C12H12O3 | CID 1631814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The metabolism of 7-ethoxycoumarin and 7-hydroxycoumarin by rat and hairless mouse skin strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Triazoles Linked 7-hydroxycoumarin as Potent Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, synthesis, and biological assessment of a novel series of coumarin-tethered thiazole derivatives as potential antibacterial agents [frontiersin.org]
- 7. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 10. A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Coumarin Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Coumarins, a class of benzopyrone-containing heterocyclic compounds, represent a privileged scaffold in medicinal chemistry due to their wide array of pharmacological activities.[1][2] Initially identified in plants, these compounds and their synthetic derivatives have demonstrated significant therapeutic potential, including anticoagulant, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5] This in-depth technical guide provides a comprehensive overview of the core biological activities of coumarin derivatives. It delves into the specific mechanisms of action, details field-proven experimental protocols for their evaluation, presents structure-activity relationship insights, and visualizes key molecular pathways. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to advance the exploration of coumarins as next-generation therapeutic agents.
Introduction: The Coumarin Scaffold
The coumarin nucleus (2H-1-benzopyran-2-one) is a simple, bicyclic aromatic lactone.[1] Its planar structure and diverse substitution sites allow for facile interaction with a multitude of biological targets, including enzymes and cellular receptors.[6] This structural versatility is the foundation for the broad spectrum of biological activities observed in this compound class.[4][7] Modifications at various positions on the benzopyrone ring are critical for enhancing both the efficacy and selectivity of these derivatives.[3] This guide will explore the key pharmacological domains where coumarins have shown the most promise.
Anticoagulant Activity: The Foundational Discovery
The most historically significant and clinically established activity of coumarins is their anticoagulant effect. The discovery of dicoumarol from spoiled sweet clover and the subsequent development of its synthetic analog, warfarin, revolutionized the treatment of thromboembolic disorders.
Mechanism of Action: Vitamin K Epoxide Reductase (VKOR) Inhibition
Coumarin-based anticoagulants function as Vitamin K antagonists (VKAs).[8] Their primary molecular target is the enzyme Vitamin K epoxide reductase (VKOR).[8][9] This enzyme is crucial for the Vitamin K cycle, a process essential for the post-translational modification (γ-carboxylation) of several blood clotting factors, including Factors II, VII, IX, and X.[10]
By binding to VKOR, coumarins block the reduction of vitamin K epoxide back to its active, reduced form.[8][10] This inhibition leads to a deficiency of active Vitamin K, thereby preventing the proper γ-carboxylation and activation of the aforementioned clotting factors, ultimately disrupting the coagulation cascade.[10]
Experimental Protocol: Prothrombin Time (PT) Assay
The Prothrombin Time (PT) assay is a fundamental, self-validating system for assessing the efficacy of oral anticoagulants. It measures the time it takes for blood plasma to clot after the addition of thromboplastin, a reagent that initiates the extrinsic pathway of coagulation.
Causality Behind Experimental Choices:
-
Citrated Plasma: Blood is collected in tubes containing sodium citrate, which chelates calcium ions, preventing premature clotting. This ensures the baseline clotting cascade is inactive until initiated in the lab.
-
Thromboplastin Reagent: This reagent contains tissue factor and phospholipids, which are essential for activating Factor VII and initiating the extrinsic pathway—the primary pathway affected by warfarin.
-
Incubation at 37°C: This step mimics physiological body temperature, ensuring that enzymatic reactions of the coagulation cascade proceed at their optimal rate.
-
Addition of Calcium Chloride: Calcium is a critical cofactor for multiple steps in the coagulation cascade. Its reintroduction kick-starts the clotting process in a controlled manner.
Step-by-Step Methodology:
-
Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate. Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
Reagent Preparation: Reconstitute the thromboplastin reagent according to the manufacturer's instructions. Pre-warm the reagent and a 0.025 M calcium chloride solution to 37°C.
-
Assay Execution: a. Pipette 100 µL of the patient or control plasma into a pre-warmed cuvette. b. Incubate the plasma for 3-5 minutes at 37°C. c. Add 200 µL of the pre-warmed thromboplastin reagent to the cuvette and simultaneously start a timer. d. Record the time in seconds for a fibrin clot to form. This is the Prothrombin Time.
-
Data Interpretation: The PT is reported in seconds and often as an International Normalized Ratio (INR), which standardizes the results across different laboratories and reagent batches. An elevated PT/INR in a patient treated with a coumarin derivative indicates successful anticoagulation.
Anticancer Activity: A Multi-Mechanistic Approach
Coumarin derivatives have emerged as highly privileged pharmacophores for developing novel anticancer agents.[6] They exert their effects through a variety of mechanisms, often targeting multiple pathways involved in tumor progression and survival.[11][12]
Key Mechanisms of Anticancer Action
-
Induction of Apoptosis: Many coumarins trigger programmed cell death by destabilizing the mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of caspases.[13] They can also modulate the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[11]
-
Cell Cycle Arrest: Specific derivatives can halt cancer cell proliferation by inducing cell cycle arrest, often at the G1 or G2/M phase, by inhibiting cyclin-dependent kinases (CDKs).[13]
-
Inhibition of Angiogenesis: Coumarins can interfere with the formation of new blood vessels that tumors need to grow, a process known as angiogenesis. A key target in this pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11]
-
PI3K/Akt/mTOR Pathway Inhibition: This signaling pathway is crucial for cell growth, proliferation, and survival and is often dysregulated in cancer. Certain coumarin-benzimidazole hybrids have been shown to potently inhibit this pathway.[14]
-
Aromatase Inhibition: In hormone-dependent cancers like breast cancer, coumarins can interfere with estrogen biosynthesis by inhibiting the aromatase enzyme.[11]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a cornerstone for in vitro screening of potential anticancer agents.
Causality Behind Experimental Choices:
-
Sterile Conditions: All steps are performed in a sterile biosafety cabinet to prevent microbial contamination of the cell culture, which would invalidate the results.
-
MTT Reagent: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is metabolically reduced by mitochondrial reductase enzymes present in viable, metabolically active cells.
-
Formazan Crystals: The reduction of MTT produces purple formazan crystals, which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.
-
Solubilizing Agent (e.g., DMSO): An organic solvent like dimethyl sulfoxide (DMSO) is required to dissolve the formazan crystals, creating a colored solution whose absorbance can be measured.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in an incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test coumarin derivative in cell culture medium. Replace the old medium with 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data for Anticancer Activity
The efficacy of coumarin derivatives can vary significantly based on their structure and the cancer cell line being tested.
| Compound Class | Example Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Coumarin-Artemisinin Hybrid | Hybrid 1a | HepG2 (Liver) | 3.05 ± 1.60 | [14] |
| Coumarin-Artemisinin Hybrid | Hybrid 1a | A2780 (Ovarian) | 5.82 ± 2.28 | [14] |
| Coumarin-1,2,3-Triazole Hybrid | Hybrid 13c | HepG2 (Liver) | 8.57 | [14] |
| Coumarin-1,2,3-Triazole Hybrid | Hybrid 13d | HepG2 (Liver) | 0.90 | [14] |
Anti-inflammatory and Antimicrobial Activities
Coumarins also exhibit potent anti-inflammatory and antimicrobial properties, making them attractive candidates for treating a range of infectious and inflammatory diseases.[7][15]
Anti-inflammatory Mechanism
The anti-inflammatory effects of coumarins are primarily achieved by inhibiting key enzymes and signaling pathways involved in the inflammatory response.[16] They can suppress the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for producing pro-inflammatory mediators like prostaglandins and leukotrienes.[16] Furthermore, some derivatives can hinder the activation of NF-κB, a transcription factor that controls the expression of many pro-inflammatory genes and cytokines such as TNF-α, IL-1β, and IL-6.[17]
Antimicrobial Activity
Coumarin derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi.[7][15] The presence of specific functional groups, such as a hydroxyl group at position 7 and a prenyl chain at position 8, appears to be important for antibacterial activity, particularly against Gram-positive bacteria.[18] Hybrid molecules combining the coumarin scaffold with other known antimicrobial agents have also been developed to combat drug-resistant pathogens.[7]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Grow the microbial strain (e.g., Staphylococcus aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test coumarin derivative in MHB.
-
Inoculation: Add an equal volume of the standardized inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance.
Neuroprotective Activities
Emerging research highlights the potential of coumarins in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[3][19] Their neuroprotective effects are multifaceted.
Mechanisms of Neuroprotection
-
Antioxidant Effects: Coumarins can scavenge reactive oxygen species (ROS), reducing the oxidative stress that contributes to neuronal damage.[20] The presence of hydroxyl or methoxy groups often enhances this radical scavenging activity.[20]
-
Enzyme Inhibition: Certain derivatives inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[3] This mechanism is relevant for symptomatic treatment of Alzheimer's disease.
-
Modulation of Signaling Pathways: Some coumarins can activate critical neuroprotective pathways, such as the TRKB-CREB-BDNF signaling cascade, which is involved in neuronal survival and growth.[21][22] They have also been shown to reduce the activity of caspases involved in neuronal apoptosis.[21]
Conclusion and Future Directions
The coumarin scaffold is a remarkably versatile and pharmacologically active structure. Its derivatives have demonstrated a vast range of biological activities, with established clinical success in anticoagulation and immense preclinical potential in oncology, inflammation, infectious diseases, and neuroprotection. The ability of these compounds to interact with multiple targets simultaneously is particularly advantageous for treating complex multifactorial diseases like cancer and neurodegeneration.[11][12]
Future research should focus on the rational design of novel derivatives with enhanced target specificity and improved pharmacokinetic profiles. The use of hybrid molecules, where the coumarin core is combined with other potent pharmacophores, represents a promising strategy to develop next-generation therapeutics with superior efficacy and reduced potential for drug resistance.[14] Continued exploration of the intricate mechanisms of action and the application of robust, validated experimental protocols will be crucial for translating the therapeutic promise of coumarins from the laboratory to the clinic.
References
-
Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. (n.d.). NIH. Retrieved January 26, 2026, from [Link]
-
Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. (2025). PubMed. Retrieved January 26, 2026, from [Link]
-
Coumarin derivatives with anticancer activities: An update. (2020). PubMed. Retrieved January 26, 2026, from [Link]
-
Coumarin: A natural solution for alleviating inflammatory disorders. (2024). PMC - NIH. Retrieved January 26, 2026, from [Link]
-
Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation. (2022). PMC - NIH. Retrieved January 26, 2026, from [Link]
-
Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. (n.d.). Bentham Science Publisher. Retrieved January 26, 2026, from [Link]
-
Coumarin: An emerging antiviral agent. (2020). PMC - PubMed Central. Retrieved January 26, 2026, from [Link]
-
Synthesis and Antiinflammatory Activity of Coumarin Derivatives. (2005). Request PDF. Retrieved January 26, 2026, from [Link]
-
dependence of anticoagulant effect on inhibition of vitamin K transport. (1968). PubMed. Retrieved January 26, 2026, from [Link]
-
Coumarin Derivatives as Anti-inflammatory and Anticancer Agents. (2017). PubMed. Retrieved January 26, 2026, from [Link]
-
Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. (2023). PMC - NIH. Retrieved January 26, 2026, from [Link]
-
A REVIEW ON BIOLOGICAL ACTIVITIES OF COUMARIN DERIVATIVE. (2024). PDF. Retrieved January 26, 2026, from [Link]
-
Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. (2022). PubMed. Retrieved January 26, 2026, from [Link]
-
Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives. (2020). PMC - NIH. Retrieved January 26, 2026, from [Link]
-
Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. (2024). MDPI. Retrieved January 26, 2026, from [Link]
-
The Anti-inflammatory Effect of Coumarin and its Derivatives. (2008). Request PDF. Retrieved January 26, 2026, from [Link]
-
Antiviral activity of coumarin derivatives. (2024). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Recent Developments in Coumarin Derivatives as Neuroprotective Agents. (2024). Bentham Science. Retrieved January 26, 2026, from [Link]
-
Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (2023). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives. (2020). ResearchGate. Retrieved January 26, 2026, from [Link]
-
A Comprehensive Evaluation of Coumarin Derivatives and Associated Biological Activities. (2024). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Coumarin Derivatives: A Systematic Review Of Their Biological And Pharmacological Activities. (2024). kuey.net. Retrieved January 26, 2026, from [Link]
-
Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents. (2020). MDPI. Retrieved January 26, 2026, from [Link]
-
Mechanism of coumarin action: significance of vitamin K epoxide reductase inhibition. (1978). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives. (2024). Journal of Medicinal and Pharmaceutical Chemistry Research. Retrieved January 26, 2026, from [Link]
-
A Review on Anti-Tumor Mechanisms of Coumarins. (2020). Frontiers. Retrieved January 26, 2026, from [Link]
-
Neuroprotective Effects of Coumarin Derivatives in Human SH-SY5Y Neuronal Cells: Structure–Activity Insights. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Neuroprotective activities of coumarin-chalcone derivatives: A comprehensive mechanistic review. (2025). Nano Micro Biosystems. Retrieved January 26, 2026, from [Link]
-
Antibacterial Activity of Coumarins. (2008). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Naturally Inspired Coumarin Derivatives in Alzheimer's Disease Drug Discovery: Latest Advances and Current Challenges. (2023). MDPI. Retrieved January 26, 2026, from [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. kuey.net [kuey.net]
- 3. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 13. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 15. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 16. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benthamdirect.com [benthamdirect.com]
- 20. nmb-journal.com [nmb-journal.com]
- 21. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
The Pharmacological Landscape of Substituted Coumarins: A Technical Guide for Drug Discovery Professionals
Abstract
Coumarins, a prominent class of benzopyrone lactones, represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3][4][5] This technical guide provides an in-depth exploration of the diverse therapeutic properties of substituted coumarins, offering a valuable resource for researchers, scientists, and drug development professionals. We will dissect the intricate relationship between chemical structure and biological function, elucidate key mechanisms of action, and present robust experimental protocols for the evaluation of these versatile compounds. This guide is designed to empower researchers to rationally design and synthesize novel coumarin derivatives with enhanced potency and selectivity for a spectrum of therapeutic targets.
The Coumarin Core: A Foundation for Pharmacological Diversity
The coumarin nucleus, consisting of a benzene ring fused to an α-pyrone ring, is a deceptively simple structure that allows for extensive functionalization.[6] This structural versatility is the cornerstone of its promiscuous pharmacology, enabling interactions with a wide array of biological targets. The ease of synthesis, often through established methods like the Pechmann condensation, Knoevenagel condensation, and Perkin reaction, further enhances its appeal as a scaffold for drug discovery.[1][4][7] The lipophilic nature and low molecular weight of many coumarin derivatives contribute to favorable pharmacokinetic properties, including good bioavailability.[3]
Anticoagulant and Antiplatelet Properties: Beyond Warfarin
The most renowned pharmacological application of coumarins is their anticoagulant activity, exemplified by the clinical use of warfarin.[2][8][9][10]
Mechanism of Action: Vitamin K Antagonism
Coumarin-based anticoagulants, particularly 4-hydroxycoumarin derivatives, function as competitive inhibitors of the vitamin K epoxide reductase (VKOR) complex.[2][8] This enzyme is crucial for the recycling of vitamin K, a cofactor required for the post-translational gamma-carboxylation of several clotting factors (II, VII, IX, and X). By inhibiting VKOR, coumarins deplete the pool of active vitamin K, leading to the production of non-functional clotting factors and a subsequent reduction in blood coagulability.
Diagram 1: Mechanism of Action of Coumarin Anticoagulants
Caption: Inhibition of VKOR by coumarins disrupts the vitamin K cycle.
Structure-Activity Relationship (SAR) for Anticoagulant Activity
The 4-hydroxy group is a critical pharmacophore for anticoagulant activity. Modifications at the 3-position significantly influence potency.
| Position of Substitution | Substituent Type | Impact on Anticoagulant Activity | Reference Compound Example |
| 4 | Hydroxyl | Essential for activity | Warfarin |
| 3 | Aryl, Heteroaryl | Can enhance potency | Phenprocoumon |
| 3 | Bromo-phenyl | Increased activity compared to Warfarin in some studies | 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile |
Antiplatelet Activity
Certain coumarin derivatives also exhibit antiplatelet effects by inhibiting platelet aggregation.[9] Some compounds have been shown to interfere with the arachidonic acid cascade by inhibiting cyclooxygenase (COX) enzymes.[11]
Experimental Protocol: Prothrombin Time (PT) Assay
The prothrombin time (PT) assay is a fundamental in vitro method to assess the anticoagulant effect of coumarin derivatives on the extrinsic pathway of coagulation.[8]
Objective: To measure the time it takes for plasma to clot after the addition of a thromboplastin reagent.
Materials:
-
Test coumarin compounds and vehicle control (e.g., saline)
-
Reference anticoagulant (e.g., Warfarin)
-
Citrated plasma from test subjects (e.g., mice)
-
Thromboplastin-calcium reagent (e.g., Stago-Neoplastine CI Plus Kit)
-
Coagulometer or water bath at 37°C
-
Micropipettes
Procedure:
-
Prepare serial dilutions of the test compounds and the reference standard.
-
Administer the compounds or vehicle to the test subjects (in vivo studies) or add directly to plasma samples (in vitro screening).
-
Collect blood samples into citrate-containing tubes and centrifuge to obtain platelet-poor plasma.
-
Pre-warm the plasma samples and the thromboplastin-calcium reagent to 37°C.
-
To 100 µL of plasma, add 200 µL of the pre-warmed thromboplastin-calcium reagent.
-
Simultaneously start a timer and record the time until a visible fibrin clot is formed.
-
Perform all measurements in triplicate.
-
Compare the PT values of the test compounds to the vehicle control and the reference standard. A prolonged PT indicates anticoagulant activity.
Anticancer Properties: A Multi-pronged Attack on Malignancy
Substituted coumarins have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][6][12][13][14][15][16] Their anticancer effects are mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[6]
Mechanisms of Anticancer Action
-
Induction of Apoptosis: Many coumarin derivatives trigger programmed cell death by modulating key signaling pathways. This can involve the destabilization of the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases.[6] Some compounds have been shown to influence the PI3K/AKT-mediated Bcl-2 signaling pathway.
-
Cell Cycle Arrest: Coumarins can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases (e.g., G1, S, or G2/M), thereby preventing uncontrolled cell division.[6]
-
Enzyme Inhibition: Certain coumarin derivatives act as inhibitors of enzymes crucial for cancer progression, such as carbonic anhydrases (CAs), which are involved in tumor acidification and metastasis.[17][18][19][20]
Diagram 2: Anticancer Mechanisms of Substituted Coumarins
Caption: Coumarins exert anticancer effects via multiple pathways.
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer potency of coumarins is highly dependent on the nature and position of substituents on the coumarin ring.
| Position of Substitution | Substituent Type | Impact on Anticancer Activity | Reference |
| 3 | Acrolein hybrids | Potent activity against various cancer cell lines | [21] |
| 6 | Bromo-hydrazide-hydrazone | Significant cytotoxicity against pancreatic cancer cells | [15] |
| General | Benzimidazolium salts | Moderate activity against prostate and ovarian cancer cells | [13] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[12][22]
Objective: To determine the concentration of a coumarin derivative that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line for selectivity assessment (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test coumarin compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
Neuroprotective Effects: Targeting Enzymes in Neurodegeneration
Several substituted coumarins have demonstrated potential as neuroprotective agents, primarily through the inhibition of enzymes implicated in neurodegenerative diseases like Alzheimer's disease.[23][24][25]
Mechanism of Action: Enzyme Inhibition
-
Cholinesterase Inhibition: Coumarin derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[25][26][27] By inhibiting these enzymes, coumarins can increase acetylcholine levels in the brain, a key therapeutic strategy for Alzheimer's disease. The planar coumarin backbone can interact with the peripheral anionic site (PAS) of AChE.[23]
-
Monoamine Oxidase (MAO) Inhibition: Coumarins have also been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters like dopamine and serotonin.[28][29][30] Inhibition of MAO-B is particularly relevant for Parkinson's disease.
Structure-Activity Relationship (SAR) for Neuroprotective Activity
The inhibitory activity and selectivity of coumarins against cholinesterases and MAOs are dictated by the substitution pattern.
| Target Enzyme | Position of Substitution | Substituent Type | Impact on Inhibitory Activity |
| AChE | 3 and/or 4 | Phenyl, methyl, carboxylic acid, ethyl ester, acyl chloride | Potent inhibition[23] |
| AChE | 8 | Acetyl derivatives | Highest activity among tested compounds in one study[23] |
| MAO-A | 4 | Phenyl | Favors MAO-A inhibition[28] |
| MAO-B | 3 | Phenyl | Enhances MAO-B inhibition[28] |
| MAO-B | 7 | Benzyloxy group | Better inhibition than other substituents[28] |
Table 1: Inhibitory Activity of Selected Coumarin Derivatives against AChE and MAO
| Compound | Target | IC50 (µM) | Reference |
| Compound 15a | AChE | 2.42 | [26] |
| Donepezil (Reference) | AChE | 1.82 | [26] |
| Compound 10 | hAChE | 1.52 ± 0.66 | [23] |
| Compound 21 | hMAO-A/B | 0.0014 ± 0.000120 | [28] |
Antimicrobial and Anti-inflammatory Properties
The coumarin scaffold is also a fertile ground for the development of antimicrobial and anti-inflammatory agents.
Antimicrobial Activity
Substituted coumarins have demonstrated activity against a range of bacteria and fungi.[1][4][31][32] The structure-activity relationship studies suggest that O-substitutions and the presence of short aliphatic chains or electron-withdrawing groups can enhance antifungal activity.[31]
Anti-inflammatory Activity
Coumarin derivatives can exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.[1][2][4][5][8] For instance, some coumarins have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α).[33]
Conclusion and Future Directions
Substituted coumarins represent a versatile and highly valuable class of compounds in drug discovery. Their diverse pharmacological properties, coupled with their synthetic tractability, make them attractive candidates for the development of novel therapeutics for a wide range of diseases. Future research should focus on the rational design of coumarin derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of hybrid molecules, where the coumarin scaffold is combined with other pharmacophores, holds significant promise for creating multi-target drugs with enhanced efficacy. Advanced in vitro models and computational approaches will be instrumental in accelerating the discovery and development of the next generation of coumarin-based medicines.
References
- Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. (n.d.). Jordan Journal of Biological Sciences.
-
Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer's Therapy. (n.d.). MDPI. Retrieved from [Link]
- Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. (n.d.). Chemical Methodologies.
-
Coumarin derivatives as potential inhibitors of acetylcholinesterase: Synthesis, molecular docking and biological studies. (2016). PubMed. Retrieved from [Link]
-
Coumarins Derivatives as Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase. (n.d.). ACS Publications. Retrieved from [Link]
-
Therapeutic Effects of Coumarins with Different Substitution Patterns. (2023). PMC. Retrieved from [Link]
-
Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1. (n.d.). PMC - NIH. Retrieved from [Link]
-
Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simulations study. (2019). PubMed Central. Retrieved from [Link]
-
ANTICOAGULANT ACTIVITY OF COUMARIN DERIVATIVES. (2022). Malaysian Applied Biology. Retrieved from [Link]
-
Coumarin carbonic anhydrase inhibitors from natural sources. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. (2025). ScienceOpen. Retrieved from [Link]
- In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. (n.d.). [No Source Name Available].
-
Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. (n.d.). PMC - NIH. Retrieved from [Link]
-
Discovery and Structure-Activity Relationship of Coumarin Derivatives as TNF-alpha Inhibitors. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis of substituted coumarins. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021). MDPI. Retrieved from [Link]
-
Coumarin synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
ANTICOAGULANT ACTIVITY OF COUMARIN DERIVATIVES. (2022). MAB Journal. Retrieved from [Link]
- Coumarin derivatives as inhibitors of d-amino acid oxidase and monoamine oxidase. (2022). [No Source Name Available].
-
A Comprehensive Review On Pharmacological Properties Of Coumarins. (n.d.). STM Journals. Retrieved from [Link]
-
Novel coumarin derivatives as potent acetylcholinesterase inhibitors: insight into efficacy, mode and site of inhibition. (n.d.). [No Source Name Available]. Retrieved from [Link]
-
Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (2023). RSC Publishing. Retrieved from [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. Retrieved from [Link]
-
Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. (n.d.). SciELO. Retrieved from [Link]
-
Evaluation of Coumarin Derivatives as Probes in Monitoring CYP2A6 Activity in Cancer Cells. (2020). The Ohio State University College of Pharmacy. Retrieved from [Link]
-
A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. (n.d.). PMC - NIH. Retrieved from [Link]
-
An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. (2022). MDPI. Retrieved from [Link]
-
Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. (n.d.). MDPI. Retrieved from [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved from [Link]
-
Novel 3-substituted coumarins inspire a custom pharmacology prediction pipeline: an anticancer discovery adventure. (n.d.). PMC - NIH. Retrieved from [Link]
-
Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation. (2022). PMC - NIH. Retrieved from [Link]
-
Inhibition of Monoamine Oxidases by Functionalized Coumarin Derivatives: Biological Activities, QSARs, and 3D-QSARs. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]
- A Review on Synthesis and Pharmacological Activity of Coumarins and Their Analogs. (2020). [No Source Name Available].
-
Synthesis, Molecular Modeling and Anticancer Activity of New Coumarin Containing Compounds. (2017). ResearchGate. Retrieved from [Link]
-
Overview of Diverse Pharmacological Activities of Substituted Coumarins: Compounds with Therapeutic Potentials. (2015). SciSpace. Retrieved from [Link]
-
Synthesis, characterization and enzyme inhibition study of O-substituted derivatives of chlorinated coumarin. (2025). ResearchGate. Retrieved from [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]
-
Coumarin derivatives. (n.d.). Wikipedia. Retrieved from [Link]
-
Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. (n.d.). Frontiers. Retrieved from [Link]
-
Anticancer activity of new coumarin substituted hydrazide–hydrazone derivatives. (n.d.). Academia.edu. Retrieved from [Link]
-
In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link]
-
One-Pot Synthesis of Coumarin Derivatives. (n.d.). SciSpace. Retrieved from [Link]
-
Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (n.d.). RSC Publishing. Retrieved from [Link]
- Antibacterial activities with the structure-activity relationship of coumarin derivatives. (2020). [No Source Name Available].
-
Advances in structure and activity relationship of coumarin derivatives. (n.d.). Stanford Libraries. Retrieved from [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. jms.mabjournal.com [jms.mabjournal.com]
- 3. A Comprehensive Review On Pharmacological Properties Of Coumarins » IJBBR [journals.stmjournals.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. scispace.com [scispace.com]
- 6. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 9. Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coumarin derivatives - Wikipedia [en.wikipedia.org]
- 11. Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. (PDF) Anticancer activity of new coumarin substituted hydrazide–hydrazone derivatives [academia.edu]
- 16. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Coumarin carbonic anhydrase inhibitors from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents [mdpi.com]
- 20. Novel 3-substituted coumarins inspire a custom pharmacology prediction pipeline: an anticancer discovery adventure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 22. ijprajournal.com [ijprajournal.com]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simulations study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Coumarin derivatives as potential inhibitors of acetylcholinesterase: Synthesis, molecular docking and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms – ScienceOpen [scienceopen.com]
- 29. Coumarin derivatives as inhibitors of d-amino acid oxidase and monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. mdpi.com [mdpi.com]
- 32. Antibacterial activities with the structure-activity relationship of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Discovery and structure-activity relationship of coumarin derivatives as TNF-alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to the Natural Sourcing, Biosynthesis, and Analysis of Scopoletin
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Enduring Relevance of Coumarins in Modern Drug Discovery
Coumarins represent a vast class of phenolic compounds derived from the 1,2-benzopyrone framework, ubiquitously distributed throughout the plant kingdom.[1][2] Their structural simplicity belies a profound diversity of pharmacological activity, a characteristic that has sustained their relevance in medicinal chemistry and drug development for decades. Within this family, scopoletin (7-hydroxy-6-methoxycoumarin) emerges as a compound of significant interest.[1][3] It functions as a phytoalexin, a key defensive molecule produced by plants in response to stress, and exhibits a compelling spectrum of bioactivities in preclinical studies, including anti-inflammatory, antioxidant, hepatoprotective, and anticancer effects.[4][5][6]
This guide provides a technical deep-dive into the natural world of scopoletin. It is structured not as a rigid review, but as a field-centric manual, moving from the broad ecological context of its sources to the molecular intricacies of its biosynthesis and the practical realities of its isolation and characterization. The methodologies and insights presented herein are intended to equip researchers with the foundational knowledge required to confidently source, purify, and validate scopoletin for downstream applications.
Section 1: The Botanical Treasury of Scopoletin
Scopoletin is not confined to a single plant genus or family; it is remarkably widespread.[1][4] This distribution is a testament to its fundamental role in plant physiology. However, the concentration of scopoletin varies dramatically between species and even within different tissues of the same plant (e.g., roots, leaves, stems).[1][5] For researchers aiming to isolate this compound, selecting a high-yield source material is the critical first step, directly impacting the efficiency and economic viability of the entire workflow.
The compound is found in numerous medicinal and edible plants, including those from the Asteraceae, Solanaceae, Rubiaceae, and Convolvulaceae families.[3] Notable sources include the roots and leaves of stinging nettle (Urtica dioica), various Artemisia species, and the fruits of Morinda citrifolia (Noni).[2][4][7]
Rationale for Source Selection: The choice of plant material is a strategic one. For instance, while Artemisia annua is a well-documented source, yielding up to 0.3% scopoletin, other sources like knot-grass (Polygonum aviculare) have been reported with significantly higher concentrations, making them potentially more efficient for large-scale extraction.[1][8] The selection process must balance compound yield with factors such as plant availability, cultivation complexity, and the presence of interfering compounds that may complicate purification.
Table 1: Selected Natural Sources of Scopoletin
| Plant Family | Species | Plant Part(s) Utilized | Reported Scopoletin Content (% w/w or other) | Reference(s) |
| Polygonaceae | Polygonum aviculare (Knot-grass) | Whole Plant | 6708.37 mg/kg (approx. 0.67%) | [8] |
| Rubiaceae | Morinda citrifolia (Noni) | Fruits, Leaves | 0.93% (extract yield from fruit) | [1][6] |
| Asteraceae | Artemisia annua | Whole Plant | 0.3% | [1][6] |
| Convolvulaceae | Convolvulus pluricaulis | Whole Plant | 0.1738% | [1][6] |
| Solanaceae | Brunfelsia hopeana | Roots | 0.011% | [4] |
| Urticaceae | Urtica dioica (Stinging Nettle) | Roots, Leaves | Not specified, but a known source | [2][4] |
| Asteraceae | Helichrysum italicum | Flowers | 1.933 mg/100g | [1][6] |
| Moraceae | Morus alba (White Mulberry) | Not specified | 0.0009% | [1][6] |
Section 2: The Biosynthetic Engine: From Phenylalanine to Scopoletin
Understanding the biosynthesis of scopoletin is not merely an academic exercise; it provides critical insights into its regulation and potential for biotechnological production. Scopoletin is a product of the phenylpropanoid pathway, a metabolic cascade that generates a vast array of plant secondary metabolites.[1][2] The pathway begins with the amino acid L-phenylalanine.
The core synthesis proceeds through several key enzymatic steps. The precursor, 4-coumaroyl-CoA, is hydroxylated to form caffeoyl-CoA, which is then methylated to produce feruloyl-CoA.[3] The pivotal and specific step in scopoletin biosynthesis is the ortho-hydroxylation of feruloyl-CoA by the enzyme feruloyl-CoA 6'-hydroxylase (F6'H).[3] This creates 6'-hydroxyferuloyl-CoA, which then undergoes a spontaneous or enzyme-assisted trans-cis isomerization and subsequent lactonization (ring closure) to form the stable coumarin ring of scopoletin.[3][9] More recent research has identified the enzyme coumarin synthase (COSY) as a key player that catalyzes this final isomerization and lactonization, significantly enhancing the efficiency of coumarin formation.[9]
Section 3: From Plant to Pure Compound: Extraction and Isolation Protocols
The successful isolation of scopoletin hinges on a well-designed extraction and purification strategy. The choice of solvent and method must be tailored to the physicochemical properties of scopoletin—a moderately polar phenolic compound—and the nature of the source matrix.
Causality in Method Selection:
-
Solvent Choice: Methanol and ethanol are the most common solvents used for scopoletin extraction.[1] Their polarity is well-matched to scopoletin, allowing for efficient solubilization. Furthermore, their volatility simplifies removal during the concentration phase. Using a sequence of solvents with increasing polarity (e.g., hexane, then ethyl acetate, then methanol) is a classical approach to partition and remove unwanted compounds like lipids (with hexane) before extracting the target coumarins.
-
Extraction Technique:
-
Maceration: Simple, low-cost, but can be time-consuming and less efficient.
-
Soxhlet Extraction: A more efficient method that uses a continuous flow of warm solvent. The elevated temperature increases solubility and extraction speed.[1] This is often the method of choice for achieving high extract yields.[1][6]
-
Supercritical CO₂ Extraction: A "green" technique that uses CO₂ under high pressure. It is highly tunable and leaves no residual solvent, but requires specialized equipment.[1]
-
Protocol 3.1: Generalized Soxhlet Extraction and Preliminary Purification
This protocol provides a robust, self-validating workflow for obtaining a scopoletin-enriched fraction.
-
Preparation of Plant Material:
-
Dry the selected plant material (e.g., Artemisia annua aerial parts) in a shaded, well-ventilated area or in an oven at a controlled temperature (40-50°C) to prevent degradation of thermolabile compounds.
-
Grind the dried material into a coarse powder (e.g., 20-40 mesh) to increase the surface area available for solvent penetration. Rationale: Proper grinding is a critical, often overlooked step that dramatically improves extraction efficiency.
-
-
Soxhlet Extraction:
-
Accurately weigh approximately 50 g of the powdered plant material and place it into a cellulose thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 500 mL of 95% methanol and connect it to the extractor and a condenser.
-
Heat the flask using a heating mantle to a temperature that maintains a steady reflux of methanol (approx. 65-70°C).
-
Continue the extraction for 6-8 hours, or until the solvent in the siphon arm runs clear. Self-Validation Point: A colorless solvent indicates that the majority of extractable compounds have been removed from the plant matrix.
-
-
Concentration:
-
After extraction, allow the apparatus to cool.
-
Remove the methanol from the round-bottom flask using a rotary evaporator under reduced pressure at 40°C. This yields a crude methanolic extract.
-
-
Liquid-Liquid Partitioning (Fractionation):
-
Resuspend the crude extract in 200 mL of distilled water.
-
Transfer the aqueous suspension to a separatory funnel and extract sequentially with 3 x 150 mL of hexane to remove non-polar compounds. Discard the hexane layers.
-
Next, extract the remaining aqueous layer with 3 x 150 mL of ethyl acetate. Scopoletin will partition into the more polar ethyl acetate phase.
-
Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate. Filter and concentrate using a rotary evaporator to yield a scopoletin-enriched fraction.
-
-
Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with the solvent gradient, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions (e.g., 10-20 mL each) and monitor them using Thin Layer Chromatography (TLC).
-
Section 4: Analytical Validation and Characterization
Identifying and quantifying the isolated compound is the final, crucial step. A multi-technique approach ensures the highest level of confidence in the purity and identity of the scopoletin.
Protocol 4.1: Analytical Workflow
-
Thin Layer Chromatography (TLC):
-
Purpose: Rapidly screen column fractions and assess the purity of the final product.
-
Method: Spot the fractions and a scopoletin standard on a silica gel TLC plate. Develop the plate in a mobile phase such as Toluene:Ethyl Acetate:Glacial Acetic Acid.
-
Visualization: View the plate under UV light (254 nm and 365 nm). Scopoletin typically appears as a fluorescent blue spot. Calculate the Retention Factor (Rf) and compare it to the standard.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: Quantify scopoletin and confirm purity with high precision.
-
System: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is standard.
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water (often with 0.1% formic or acetic acid to improve peak shape) is typical.
-
Detection: A Diode Array Detector (DAD) or UV detector set at ~345 nm.
-
Validation: Co-injection with a certified scopoletin standard should result in a single, sharp, symmetrical peak. The UV spectrum of the sample peak, captured by the DAD, must match that of the standard.
-
-
Structural Elucidation:
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. Scopoletin has a molecular weight of 192.17 g/mol . Electrospray ionization (ESI) is a common technique.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide the definitive structural confirmation by revealing the chemical environment of each proton and carbon atom in the molecule. The resulting spectra should be compared against published data for scopoletin.
-
Conclusion
Scopoletin stands as a prime example of a naturally occurring coumarin with significant potential for therapeutic development. Its broad distribution in the plant kingdom offers numerous avenues for sourcing, while its well-characterized chemical properties allow for robust and reproducible isolation and analysis. For the drug development professional, a thorough understanding of this entire workflow—from botanical source selection and biosynthetic origins to the nuances of extraction and analytical validation—is paramount. This integrated knowledge ensures not only the procurement of a high-purity active compound but also provides a scientifically rigorous foundation for all subsequent preclinical and clinical investigations.
References
-
Ginting, B., Maulana, I., & Winingsih, W. (2020). Review of Scopoletin: Isolation, Analysis Process, and Pharmacological Activity. Biointerface Research in Applied Chemistry, 11(2), 9233-9243. [Link]
-
Li, T., et al. (2022). Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity. Frontiers in Pharmacology, 13, 1002792. [Link]
-
Antika, L. D., et al. (2022). Scopoletin: a review of its source, biosynthesis, methods of extraction, and pharmacological activities. Zeitschrift für Naturforschung C, 77(7-8), 303-317. [Link]
-
Sharma, R., & Singh, R. (2021). REVIEW ON SCOPOLETIN: A PHENOLIC COUMARIN WITH ITS MEDICINAL PROPERTIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES, 10(4). [Link]
-
Zannou, O., & Koca, I. (2022). Scopoletin contents and antioxidant properties of some edible plants of Black Sea regions. Journal of Food Measurement and Characterization, 16(2), 1595-1603. [Link]
-
Wikipedia contributors. (2023). Scopoletin. Wikipedia, The Free Encyclopedia. [Link]
-
Liu, Z., et al. (2022). Advances in biosynthesis of scopoletin. Frontiers in Plant Science, 13, 950821. [Link]
-
Ginting, B., Maulana, I., & Winingsih, W. (2020). Review of Scopoletin: Isolation, Analysis Process, and Pharmacological Activity. ResearchGate. [Link]
-
Shia, Y. P., et al. (2022). Isolation and structure elucidation of Scopoletin from Ipomoea reniformis (Convolvulaceae). ResearchGate. [Link]
-
Kumar, K. S., et al. (2024). Isolation and quantification of scopoletin from leaves and marketed formulation of morinda citrifolia L. Asia-Pacific Journal of Pharmacotherapy & Toxicology, 4, 18-25. [Link]
-
Wang, L., et al. (2022). New wine in old skins: Scopoletin biosynthesis in cotton. Plant Physiology, 190(2), 918-920. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Scopoletin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. ajpt.asmepress.com [ajpt.asmepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Advances in biosynthesis of scopoletin - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Potential of 2H-Chromen-2-one Derivatives: A Technical Guide for Researchers
This guide provides an in-depth exploration of the antioxidant properties of 2H-chromen-2-one derivatives, commonly known as coumarins. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core mechanisms of action, structure-activity relationships, and validated experimental protocols for evaluating the antioxidant efficacy of this versatile class of compounds.
Introduction: The Double-Edged Sword of Oxidative Stress and the Promise of Coumarins
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological factor in a multitude of diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1][2] ROS, such as superoxide anions, hydroxyl radicals, and hydrogen peroxide, can inflict damage on vital cellular components like DNA, proteins, and lipids.[3] Antioxidants mitigate this damage by neutralizing free radicals, thereby protecting the cellular environment.[3]
The 2H-chromen-2-one (coumarin) scaffold has emerged as a "privileged structure" in medicinal chemistry due to its wide range of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[4] A significant aspect of their therapeutic potential lies in their antioxidant capabilities, which are intrinsically linked to the chemical attributes of the 2H-chromen-2-one core.[2] This guide will elucidate the nuances of these properties to aid in the rational design and evaluation of novel coumarin-based antioxidant agents.
Mechanisms of Antioxidant Action in 2H-Chromen-2-one Derivatives
The antioxidant activity of coumarin derivatives is not monolithic; it encompasses several distinct chemical mechanisms. Understanding these pathways is crucial for both interpreting experimental data and designing more potent antioxidant molecules. The primary mechanisms include radical scavenging and metal ion chelation.
Radical Scavenging: Donating a Hydrogen Atom
The principal mechanism by which many coumarins exert their antioxidant effect is through radical scavenging, primarily via hydrogen atom donation.[3] The phenolic hydroxyl groups often present on the coumarin ring are excellent hydrogen donors. Upon donating a hydrogen atom to a free radical, the coumarin derivative itself becomes a radical. However, this newly formed radical is significantly more stable due to the delocalization of the unpaired electron across the aromatic ring system, a key feature of the 2H-chromen-2-one nucleus. This stability prevents the propagation of the radical chain reaction.
Metal Ion Chelation: Preventing Radical Formation
Certain coumarin derivatives, particularly those with hydroxyl groups positioned at C7 and C8, can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺). These metal ions are known to catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction. By sequestering these metal ions, coumarins can effectively inhibit the initiation of these damaging radical-generating pathways.
Caption: General workflow for in vitro antioxidant activity assessment.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it. [5]The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which can be monitored spectrophotometrically at approximately 517 nm. [6] Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the 2H-chromen-2-one derivative in a suitable solvent (e.g., methanol or DMSO) at various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in a dark bottle to prevent degradation.
-
-
Assay Procedure:
-
In a set of test tubes, add 2.0 mL of the DPPH solution to 2.0 mL of each concentration of the test compound solution. * Prepare a control tube containing 2.0 mL of DPPH solution and 2.0 mL of the solvent.
-
Incubate the tubes in the dark at room temperature for 30 minutes. 3. Measurement and Calculation:
-
Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color, which is measured at 734 nm. [5]In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•⁺) solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. [5] * Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•⁺.
-
On the day of the assay, dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm. [5]2. Assay Procedure:
-
Prepare different concentrations of the 2H-chromen-2-one derivative in a suitable solvent.
-
Add a small volume (e.g., 10 µL) of each concentration of the test compound to a larger volume (e.g., 1 mL) of the diluted ABTS•⁺ solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of a standard antioxidant (Trolox) that gives the same level of inhibition as the test compound.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). [7]The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPZ) complex, which has a maximum absorbance at 593 nm. [8] Step-by-Step Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Assay Procedure:
-
Add a small volume (e.g., 10 µL) of the 2H-chromen-2-one derivative solution to a larger volume (e.g., 300 µL) of the pre-warmed FRAP reagent in a microplate well. * Incubate the plate at 37°C for a specified time (e.g., 4 minutes). 3. Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe²⁺ equivalents).
-
Conclusion and Future Directions
2H-chromen-2-one derivatives represent a promising class of compounds with significant antioxidant potential. Their multifaceted mechanisms of action, coupled with the tunability of their chemical structure, make them attractive candidates for the development of novel therapeutic agents to combat oxidative stress-related diseases. The experimental protocols detailed in this guide provide a robust framework for the accurate and reproducible evaluation of their antioxidant efficacy.
Future research in this field should focus on the synthesis of novel derivatives with enhanced bioavailability and targeted delivery to specific cellular compartments. Furthermore, a deeper understanding of the in vivo antioxidant effects and the correlation between in vitro assays and in vivo outcomes will be crucial for the successful translation of these promising compounds from the laboratory to clinical applications.
References
-
Journal of Advanced Pharmacy Education and Research. (n.d.). In vitro antioxidant activity of coumarin compounds by DPPH, Super oxide and nitric oxide free radical scavenging methods. Retrieved from [Link]
-
MDPI. (2023). Antioxidant Activity of Coumarins. Retrieved from [Link]
-
Quantum University. (2012). In vitro Evaluation (Antioxidant Activity) of coumarin derivatives. Retrieved from [Link]
-
Journal of Advanced Pharmacy Education and Research. (n.d.). In vitro antioxidant activity of coumarin compounds by DPPH, Super oxide and nitric oxide free radical scavenging methods. Retrieved from [Link]
-
MDPI. (2011). The Antioxidant Activity of New Coumarin Derivatives. Retrieved from [Link]
-
MDPI. (2023). Antioxidant Activity of Coumarins and Their Metal Complexes. Retrieved from [Link]
-
Systematic Reviews in Pharmacy. (2017). Antioxidant Activity of Coumarins. Retrieved from [Link]
-
MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). The Antioxidant Activity of New Coumarin Derivatives. Retrieved from [Link]
-
Systematic Reviews in Pharmacy. (2017). Antioxidant Activity of Coumarins. Retrieved from [Link]
-
SciSpace. (2019). Quantitative Structure Activity Relationship Analysis of Coumarins as Free Radical Scavengers by Genetic Function Algorithm. Retrieved from [Link]
-
MDPI. (2023). Antioxidant Activity of Coumarins and Their Metal Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS This is the Standard Operating Procedure for conduct. Retrieved from [Link]
-
ResearchGate. (2014). QSAR study of the DPPH· radical scavenging activity of coumarin derivatives and xanthine oxidase inhibition by molecular docking. Retrieved from [Link]
-
ResearchGate. (2016). Antioxidant evaluation of some coumarin derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Mechanism of Antiradical Activity of Coumarin-Trihydroxybenzohydrazide Derivatives: A Comprehensive Kinetic DFT Study. Retrieved from [Link]
-
MDPI. (2023). Antioxidant Activity of Coumarins. Retrieved from [Link]
-
ResearchGate. (n.d.). The Antioxidant Activity of Coumarins and Flavonoids. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Antioxidant Activity of New Coumarin Derivatives [mdpi.com]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japer.in [japer.in]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cosmobiousa.com [cosmobiousa.com]
Methodological & Application
Illuminating Drug Metabolism: 7-Propoxy-4-(trifluoromethyl)coumarin as a High-Throughput Fluorescent Probe for Cytochrome P450 2B Activity
Authored by: A Senior Application Scientist
Introduction: The Critical Need for Selective CYP450 Probes in Drug Discovery
The Cytochrome P450 (CYP) superfamily of enzymes is paramount in drug metabolism, governing the pharmacokinetic profiles and potential drug-drug interactions of a vast array of therapeutics.[1] Understanding the specific CYP isoforms responsible for a drug candidate's metabolism is a cornerstone of modern drug development, enabling early prediction of clinical outcomes and mitigating safety risks.[2] Fluorescent probe-based assays have emerged as a powerful tool for high-throughput screening of CYP activity, offering enhanced sensitivity and a streamlined workflow compared to traditional chromatographic methods.[3]
Among the diverse families of fluorescent probes, substituted coumarins have proven to be exceptionally valuable.[2] These molecules are typically non-fluorescent or weakly fluorescent until they undergo CYP-mediated O-dealkylation, which yields a highly fluorescent product, 7-hydroxycoumarin. This "turn-on" mechanism provides a direct and robust measure of enzymatic activity.[4]
This application note details the use of 7-propoxy-4-(trifluoromethyl)coumarin (7-PrFC) as a selective fluorescent probe for monitoring the activity of Cytochrome P450 2B (CYP2B) isoforms. We will delve into the underlying biochemical principles, provide detailed protocols for its application in enzyme inhibition assays, and present relevant spectral and kinetic data to empower researchers in their drug discovery endeavors.
Principle of the Assay: A Fluorescence Turn-On Mechanism
The utility of 7-propoxy-4-(trifluoromethyl)coumarin as a fluorescent probe lies in its enzymatic conversion to a highly fluorescent metabolite. The propoxy group at the 7-position renders the parent molecule largely non-fluorescent. However, upon interaction with catalytically active CYP2B enzymes in the presence of the cofactor NADPH, 7-PrFC undergoes O-depropylation. This reaction cleaves the propoxy group, yielding the highly fluorescent product, 7-hydroxy-4-(trifluoromethyl)coumarin (HFC) .
The intensity of the emitted fluorescence is directly proportional to the rate of HFC formation and, consequently, to the activity of the CYP2B enzyme. This principle allows for real-time kinetic measurements of enzyme activity and can be adapted for high-throughput screening of potential CYP2B inhibitors.
Figure 1: Enzymatic conversion of 7-propoxy-4-(trifluoromethyl)coumarin to its fluorescent product.
Spectral and Kinetic Properties
A thorough understanding of the spectral and kinetic parameters of a fluorescent probe is essential for robust assay design and data interpretation.
Spectral Characteristics
The enzymatic product, 7-hydroxy-4-(trifluoromethyl)coumarin (HFC), exhibits distinct spectral properties that are crucial for its detection.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~410 nm | [5][6] |
| Emission Maximum (λem) | ~510 nm | [5][6] |
The substrate, 7-propoxy-4-(trifluoromethyl)coumarin, is characterized by its low intrinsic fluorescence, which minimizes background signal and enhances the signal-to-noise ratio of the assay.
Kinetic Parameters for CYP2B Isoforms
Kinetic studies have been performed to characterize the interaction of 7-propoxy-4-(trifluoromethyl)coumarin with specific CYP2B isoforms. These parameters are vital for designing experiments and for the accurate determination of inhibitor potency (e.g., IC₅₀ or Kᵢ values).
| CYP Isoform | Km (μM) | kcat (min⁻¹) | kcat/Km (μM⁻¹min⁻¹) | Reference |
| CYP2B4 | 0.9 ± 0.2 | 1.8 ± 0.1 | 2.0 | [7] |
| CYP2B6 | 2.0 ± 0.4 | 1.5 ± 0.1 | 0.75 | [7] |
Data presented as mean ± standard error.
Experimental Protocols
The following protocols provide a framework for utilizing 7-propoxy-4-(trifluoromethyl)coumarin in a 96-well plate format for high-throughput screening of CYP2B inhibition.
Materials and Reagents
-
7-Propoxy-4-(trifluoromethyl)coumarin (7-PrFC) : Prepare a stock solution in DMSO.
-
Recombinant Human CYP2B Enzymes (e.g., CYP2B6) : Commercially available in microsomes or as purified protein.
-
NADPH Regenerating System : (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).
-
Potassium Phosphate Buffer : (e.g., 100 mM, pH 7.4).
-
7-Hydroxy-4-(trifluoromethyl)coumarin (HFC) : For standard curve generation.
-
Test Compounds (Potential Inhibitors) : Dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microplates : With clear bottoms for fluorescence reading.
-
Fluorescence Microplate Reader : Capable of excitation at ~410 nm and emission detection at ~510 nm.
Protocol 1: Determination of CYP2B6 Activity and Inhibition (IC₅₀)
This protocol is designed to determine the concentration at which a test compound inhibits 50% of CYP2B6 activity.
Figure 2: Workflow for a CYP2B6 inhibition assay using 7-propoxy-4-(trifluoromethyl)coumarin.
Step-by-Step Procedure:
-
Prepare Reagent Solutions:
-
Dilute recombinant human CYP2B6 to the desired concentration in potassium phosphate buffer.
-
Prepare a working solution of the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a working solution of 7-propoxy-4-(trifluoromethyl)coumarin in buffer. The final concentration should be at or below the Km value for the enzyme.
-
Prepare serial dilutions of the test compounds in the same buffer.
-
-
Assay Plate Preparation:
-
To each well of a 96-well black microplate, add the diluted CYP2B6 enzyme solution.
-
Add the test compound dilutions to the respective wells. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme interaction.
-
-
Initiate and Monitor the Reaction:
-
Initiate the enzymatic reaction by adding the 7-PrFC and NADPH regenerating system solution to all wells.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~410 nm and an emission wavelength of ~510 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time plot) for each well.
-
Normalize the reaction rates to the negative control (100% activity).
-
Plot the percentage of remaining CYP2B6 activity against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Standard Curve Generation
A standard curve is essential to convert the relative fluorescence units (RFU) to the concentration of the product, 7-hydroxy-4-(trifluoromethyl)coumarin (HFC).
Step-by-Step Procedure:
-
Prepare HFC Standards:
-
Prepare a stock solution of HFC in DMSO.
-
Create a series of dilutions of the HFC stock solution in the assay buffer to generate a range of known concentrations.
-
-
Measurement:
-
Add the HFC standards to a 96-well black microplate.
-
Measure the fluorescence of each standard using the same instrument settings as the enzyme assay (Ex: ~410 nm, Em: ~510 nm).
-
-
Data Analysis:
-
Subtract the fluorescence of a blank well (buffer only) from all readings.
-
Plot the fluorescence intensity (RFU) against the known HFC concentrations.
-
Perform a linear regression to obtain the equation of the line, which can then be used to calculate the amount of product formed in the enzymatic reactions.
-
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating systems. Key aspects that ensure the trustworthiness of the results include:
-
Inclusion of Controls: The use of positive and negative controls in every assay plate is critical for validating the assay performance. A known inhibitor of CYP2B6 should produce a dose-dependent inhibition curve, while the vehicle control establishes the baseline for 100% enzyme activity.
-
Linearity of Reaction: The kinetic read allows for the verification of the linear phase of the enzymatic reaction. Data should only be analyzed from the time points where the product formation is linear.
-
Standard Curve: The generation of a standard curve with the fluorescent product ensures accurate quantification of the enzymatic activity, converting arbitrary fluorescence units into meaningful concentration values.
-
Substrate Concentration: Performing the assay with a substrate concentration at or near the Km value ensures that the assay is sensitive to competitive inhibitors.
Conclusion and Future Perspectives
7-Propoxy-4-(trifluoromethyl)coumarin is a robust and sensitive fluorescent probe for the high-throughput assessment of CYP2B enzyme activity. Its "turn-on" fluorescence mechanism provides a direct and reliable method for studying enzyme kinetics and inhibition. The protocols outlined in this application note offer a comprehensive guide for researchers in drug discovery and development to efficiently screen for potential drug-drug interactions mediated by CYP2B isoforms.
Future advancements may focus on the development of coumarin-based probes with even greater selectivity for other CYP isoforms, as well as probes with red-shifted excitation and emission profiles to minimize interference from autofluorescence in complex biological matrices. The continued evolution of such molecular tools will undoubtedly accelerate the pace of drug discovery and contribute to the development of safer and more effective medicines.
References
- Buters, J. T., Schiller, C. D., & Chou, R. C. (1998). A highly sensitive and specific fluorescent probe for cytochrome P450 2B1/2 activity. Drug Metabolism and Disposition, 26(6), 564-570.
- Strobl, G. R., von Kruedener, S., Stöckigt, J., Guengerich, F. P., & Wolff, T. (1993). Development of a high-throughput-screening assay for cytochrome P450 2B6 using 7-ethoxy-4-trifluoromethylcoumarin as substrate. Analytical biochemistry, 212(2), 430-435.
-
Stressler, T., & Williams, D. E. (2014). Coumarin-based fluorescent probes for cytochrome P450 enzymes. Methods in molecular biology (Clifton, N.J.), 1113, 197–208. [Link]
- Hanna, I. H., Reed, J. R., Guengerich, F. P., & Hollenberg, P. F. (2000). Determination of CYP2B6 component of 7-ethoxy-4-trifluoromethylcoumarin O-deethylation activity in human liver microsomes. Drug Metabolism and Disposition, 28(9), 1051-1056.
- Sandhu, P., Baba, T., & Guengerich, F. P. (1993). Expression of modified human cytochrome P450 2B6 in Escherichia coli, purification, and reconstitution of catalytic activity. Archives of biochemistry and biophysics, 306(2), 443-450.
- Malenke, C. J., Locuson, C. W., & Tracy, T. S. (2005). Structure-activity relationships for 7-alkoxy-4-trifluoromethylcoumarin O-dealkylations by cytochrome P450 2B6. Drug Metabolism and Disposition, 33(10), 1465-1472.
- Shimada, T., Yamazaki, H., Mimura, M., Inui, Y., & Guengerich, F. P. (1994). Interindividual variations in human liver cytochrome P-450 enzymes involved in the oxidation of drugs, carcinogens and toxic chemicals: studies with liver microsomes of 30 Japanese and 30 Caucasians. The Journal of pharmacology and experimental therapeutics, 270(1), 414-423.
- Venkatakrishnan, K., von Moltke, L. L., & Greenblatt, D. J. (2001). Human drug metabolism and the cytochromes P450: application and relevance of in vitro models. Journal of clinical pharmacology, 41(11), 1149-1179.
- Donato, M. T., & Castell, J. V. (2003). Strategies for the development of in vitro systems for the prediction of human drug metabolism and hepatotoxicity. Journal of biochemical and molecular toxicology, 17(4), 231-240.
- Rodrigues, A. D. (1999). Integrated cytochrome P450 reaction phenotyping: attempting to bridge the gap between cDNA-expressed cytochromes P450 and human liver microsomes. Biochemical pharmacology, 57(5), 465-480.
- Crespi, C. L., & Penman, B. W. (1997). Use of cDNA-expressed human cytochrome P450 enzymes to study potential drug-drug interactions. Advanced drug delivery reviews, 27(1), 51-68.
- Chauret, N., Gauthier, A., & Nicoll-Griffith, D. A. (1998). A high-throughput screen for cytochrome P450 2B6. Journal of biomolecular screening, 3(1), 41-46.
- Miller, V. P., & Stresser, D. M. (2000). High-throughput screening for cytochrome P450 inhibition. Pharmaceutical science & technology today, 3(3), 70-76.
- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limited applicability of 7-methoxy-4-trifluoromethylcoumarin as a CYP2C9-selective substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of CYP2B6 component of 7-ethoxy-4-trifluoromethylcoumarin O-deethylation activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Function Analysis of Mammalian CYP2B Enzymes Using 7-Substituted Coumarin Derivatives as Probes: Utility of Crystal Structures and Molecular Modeling in Understanding Xenobiotic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coumarin Derivatives as Substrate Probes of Mammalian Cytochromes P450 2B4 and 2B6: Assessing the Importance of 7-Alkoxy Chain Length, Halogen Substitution, and Non-Active Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Biology: A Guide to Coumarin Derivatives in Bioimaging
Introduction: The Intrinsic Brilliance of the Coumarin Scaffold
In the vast toolkit of bioimaging, fluorescent probes are indispensable instruments for visualizing the intricate ballet of life at the molecular level. Among the pantheon of fluorophores, coumarin derivatives have emerged as exceptionally versatile and powerful tools.[1][2] Derived from the simple benzopyran-2-one core structure, these small, water-soluble molecules possess a suite of photophysical properties that make them nearly ideal for cellular imaging.[][4]
Coumarins are prized for their high fluorescence quantum yields, which translate to bright, robust signals against the inherent autofluorescence of biological samples.[1][] Many derivatives also exhibit large Stokes shifts—a significant separation between their excitation and emission wavelengths—which is critical for minimizing signal bleed-through in multicolor imaging experiments.[5] Typically excited by ultraviolet or blue light, their emission spans the blue-to-green region of the spectrum.[][4]
Perhaps the most compelling attribute of the coumarin scaffold is its remarkable chemical tractability. The benzopyran-2-one ring system can be readily modified at various positions, most commonly at the C3 and C7 positions, allowing for the precise tuning of its spectral properties and the introduction of specific recognition moieties.[2][] This modularity is the key to designing "smart" or "turn-on" probes that remain dark and non-fluorescent until they interact with their specific biological target. This targeted activation dramatically enhances the signal-to-noise ratio, enabling the detection of subtle molecular events in real-time.[][6]
This guide provides an in-depth exploration of the major applications of coumarin derivatives in bioimaging, complete with validated protocols and expert insights to empower researchers in their quest to illuminate the inner workings of the cell.
Application 1: Monitoring Enzyme Activity with Fluorogenic Substrates
Application Note: A cornerstone application of coumarin chemistry is the creation of fluorogenic enzyme substrates. The principle is elegant in its simplicity: a non-fluorescent coumarin derivative is "caged" with a substrate moiety specific to a target enzyme. Upon enzymatic cleavage of this substrate, the highly fluorescent 7-hydroxycoumarin (umbelliferone) is released, producing a bright signal directly proportional to enzyme activity.[4][7] This "turn-on" mechanism provides a direct and sensitive readout for enzyme kinetics within living cells or lysates.[][4] Derivatives like 4-methylumbelliferyl phosphate (MUP) and 4-methylumbelliferyl β-D-galactopyranoside (MUG) are classic examples used to assay phosphatases and β-galactosidases, respectively.[4]
Causality in Probe Design: The choice of the caging group is paramount; it must be a substrate recognized with high specificity by the enzyme of interest and must effectively quench the coumarin's fluorescence before cleavage. This quenching is often achieved by disrupting the electron-donating character of the 7-hydroxyl group, a key element for the fluorophore's brilliance.
Caption: Workflow of a coumarin-based fluorogenic enzyme assay.
Protocol: General Live-Cell Enzyme Activity Assay
This protocol provides a framework for measuring intracellular enzyme activity. It must be optimized for the specific enzyme, cell type, and coumarin substrate used.
1. Reagent Preparation (Self-Validation):
-
Substrate Stock Solution: Prepare a 10 mM stock solution of the coumarin-based enzyme substrate in high-quality, anhydrous DMSO. Rationale: DMSO is an effective solvent for many organic probes and aids in cellular uptake. Anhydrous conditions prevent premature hydrolysis of the substrate.
-
Cell Culture Medium: Use the appropriate culture medium for your cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Imaging Buffer: Prepare a balanced salt solution such as Hank's Balanced Salt Solution (HBSS) with calcium and magnesium. Rationale: Maintaining physiological ion concentrations is critical for cell health and enzyme function during the imaging experiment.
2. Cell Plating:
-
Seed cells onto a glass-bottom imaging dish or multi-well plate at a density that will result in 60-80% confluency on the day of the experiment. Rationale: Sub-confluent monolayers ensure individual cells can be clearly resolved and that cellular physiology is not compromised by overcrowding.
3. Probe Loading:
-
On the day of the experiment, aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed (37°C) imaging buffer.
-
Prepare a working solution of the coumarin substrate in the imaging buffer at a final concentration typically ranging from 1-10 µM. Expert Insight: The optimal concentration must be determined empirically. Too low a concentration yields a weak signal, while too high a concentration can lead to artifacts or cytotoxicity.
-
Incubate the cells with the probe-loading solution at 37°C for 15-60 minutes. The incubation time is critical and depends on the rate of substrate uptake and cleavage.
4. Imaging and Data Acquisition:
-
After incubation, wash the cells twice with pre-warmed imaging buffer to remove any excess, uncleaved substrate.
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for coumarin (e.g., Ex: ~350-400 nm, Em: ~440-470 nm).
-
Acquire images at multiple time points to monitor the kinetics of the fluorescence increase. Include a negative control (e.g., cells treated with a known inhibitor of the target enzyme) and a positive control if available.
5. Data Analysis:
-
Quantify the mean fluorescence intensity per cell or across the entire field of view using image analysis software (e.g., ImageJ/Fiji).
-
Plot the fluorescence intensity over time to determine the rate of enzyme activity. Compare the rates between different experimental conditions.
Application 2: Sensing Reactive Species and Metal Ions
Application Note: The cellular environment is a dynamic milieu of signaling molecules, including reactive oxygen species (ROS), reactive nitrogen species (RNS), and metal ions.[1] Coumarin derivatives have been ingeniously designed to act as highly specific "turn-on" sensors for these analytes.[1][] For instance, probes for hypochlorous acid (HOCl), a potent ROS, often incorporate a sulfide or similar moiety.[6][8] Oxidation of the sulfide to a sulfoxide by HOCl disrupts a photoinduced electron transfer (PET) quenching mechanism, restoring the coumarin's fluorescence.[6][8] Similarly, coumarin scaffolds functionalized with specific chelators can selectively bind to metal ions like Cu²⁺ or Zn²⁺, triggering a fluorescence response through chelation-enhanced fluorescence (CHEF).[2][9][10]
Trustworthiness through Selectivity: The validity of these probes hinges on their selectivity. A probe for HOCl must not react with other ROS like hydrogen peroxide (H₂O₂) or superoxide.[11] Rigorous testing against a panel of potential interfering species is a critical validation step for any new probe.[10] For example, a recently developed probe, W-HOCl, demonstrated a 42-fold fluorescence enhancement specifically upon reaction with HOCl, with a remarkably low detection limit of 6 nM.[6][8]
Caption: Mechanism of a "turn-on" coumarin probe for ROS detection.
Protocol: Live-Cell Imaging of Hypochlorous Acid (HOCl)
This protocol is adapted for a generic "turn-on" coumarin-based HOCl probe.
1. Reagent Preparation:
-
Probe Stock Solution: Prepare a 1-5 mM stock solution of the HOCl probe in DMSO. Store protected from light at -20°C.
-
Cell Culture and Plating: Culture and plate cells (e.g., RAW 264.7 macrophages) as described in the previous protocol. Macrophages are a good model as they can be stimulated to produce ROS.
-
HOCl Source: A fresh solution of sodium hypochlorite (NaOCl) can be used as an exogenous source of HOCl for positive controls. Its concentration should be verified spectrophotometrically.
-
Stimulant (Optional): To induce endogenous ROS production, a stimulant like lipopolysaccharide (LPS) can be used.
2. Cell Staining and Stimulation:
-
Wash cells with pre-warmed HBSS.
-
Load the cells with the coumarin probe (e.g., 5-10 µM in HBSS) for 30 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess probe.
-
For endogenous detection: Treat the probe-loaded cells with a stimulant (e.g., 1 µg/mL LPS) for the desired time period (e.g., 1-4 hours) to induce HOCl production.
-
For exogenous detection (positive control): Add a known concentration of NaOCl (e.g., 10-50 µM) to the probe-loaded cells and image immediately. The response of many probes is very rapid, often within seconds to minutes.[6]
3. Fluorescence Microscopy:
-
Image the cells using the appropriate filter set for the specific coumarin probe.
-
Capture images of a control group (unstimulated cells), a stimulated group, and a positive control group (exogenous HOCl).
-
Self-Validating Step: To confirm the signal is from HOCl, pre-treat a separate group of cells with an ROS scavenger (e.g., N-acetylcysteine) before adding the stimulant. A significant reduction in the fluorescence signal in this group validates the probe's response.
4. Image Analysis:
-
Quantify the fluorescence intensity of the cells in each condition. A significant increase in fluorescence in the stimulated group compared to the control group indicates the detection of HOCl.
Application 3: Advanced Imaging with Two-Photon Microscopy
Application Note: Two-photon microscopy (TPM) offers significant advantages for bioimaging, including deeper tissue penetration, reduced phototoxicity, and intrinsic optical sectioning.[12] The development of coumarin derivatives with large two-photon absorption (2PA) cross-sections has unlocked their potential for these advanced applications.[13][14] These specialized fluorophores can be efficiently excited by near-infrared (NIR) light, which scatters less in biological tissue, enabling high-resolution imaging deep within living organisms.[12]
Expertise in Molecular Design: Designing a coumarin for TPM involves extending its π-conjugated system, which often leads to red-shifted emission and enhanced 2PA cross-sections.[14] This allows for simultaneous excitation of multiple fluorophores with a single NIR laser line while collecting their distinct emission signals, facilitating complex multicolor, deep-tissue imaging.
Caption: Comparison of one-photon and two-photon excitation principles.
Protocol: General Considerations for Two-Photon Imaging with Coumarin Dyes
1. Probe Selection and Validation:
-
Select a coumarin derivative specifically designed for TPM, characterized by a high 2PA cross-section (measured in Goeppert-Mayer, GM units) at a wavelength available on your TPM system (typically 700-1000 nm).
-
Validate the probe's photophysical properties, including its emission spectrum when excited via two-photon absorption, as it may differ slightly from its one-photon emission spectrum.
2. Sample Preparation:
-
Prepare live cells or tissue slices as you would for standard confocal microscopy. The key advantage of TPM is the ability to image thicker, more scattering samples.
-
Load the cells/tissue with the two-photon coumarin probe. Staining protocols are generally similar to those for one-photon probes, but concentrations and incubation times may need re-optimization.
3. Two-Photon Microscope Setup:
-
Laser Tuning: Tune the TPM's tunable NIR femtosecond laser to the optimal wavelength for exciting your coumarin probe. This is typically near double its one-photon excitation maximum but should be determined empirically for maximal signal.
-
Detector Selection: Use highly sensitive non-descanned detectors (NDDs) positioned close to the objective to maximize the collection of scattered emission photons, which is crucial for deep-tissue imaging.
-
Power Optimization (Self-Validation): Carefully adjust the laser power. The goal is to use the minimum power necessary to achieve a good signal-to-noise ratio. Excessive power can cause phototoxicity and bleaching, even with NIR light. A good practice is to create a power-test series on a control sample to identify the optimal power setting that balances signal strength and cell health.
4. Image Acquisition:
-
Acquire Z-stacks to leverage the intrinsic optical sectioning capability of TPM, generating 3D reconstructions of cells or tissues.
-
For dynamic processes, perform time-lapse imaging. The reduced phototoxicity of TPM makes it ideal for long-term observation of live samples.
Data Summary
The versatility of the coumarin scaffold allows for the development of a wide range of probes with tailored photophysical properties.
| Coumarin Derivative Type | Typical Ex (nm) | Typical Em (nm) | Quantum Yield (Φ) | Key Application | Reference Example |
| Basic 7-Hydroxycoumarins | 350 - 400 | 440 - 470 | Moderate to High | Enzyme Substrates, pH | 4-Methylumbelliferone |
| Amino-Coumarins | 365 - 410 | 450 - 480 | High | General Labeling | Coumarin 1, Coumarin 30 |
| ROS/RNS Probes | 380 - 420 | 450 - 500 | Low (Off) -> High (On) | Sensing specific ROS/RNS | W-HOCl (for HOCl)[6] |
| Ion Sensor Probes | 390 - 430 | 460 - 520 | Varies with Ion Binding | Sensing Metal Ions | Coumarin-Naphthalimide (for Cu²⁺)[9] |
| Two-Photon Probes | 780 - 840 (2P Ex) | 500 - 600 | High | Deep-Tissue Imaging | Coumarin 30[13], Naph-Coum-R[14] |
Note: Photophysical properties are highly dependent on the specific molecular structure and the solvent environment.[][15]
References
-
Wani, A. W., et al. (2025). Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging. RSC Advances. [Link]
-
Kapelewska, J., et al. (2024). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. [Link]
-
Zhang, J., et al. (2020). A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging. Frontiers in Chemistry. [Link]
-
Wani, A. W., et al. (2025). Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging. RSC Publishing. [Link]
-
Kim, D., et al. (2021). Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments. ResearchGate. [Link]
-
Jones II, G., et al. (1983). Photophysical and Photochemical Properties of Coumarin Laser Dyes in Amphiphilic Media. DTIC. [Link]
-
Kontogiorgis, C., et al. (2007). Coumarin derivatives protection against ROS production in cellular models of Abeta toxicities. PubMed. [Link]
-
Raposo, M. M., et al. (2024). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Dalton Transactions. [Link]
-
Giovannini, G., et al. (2018). Coumarin-based, switchable fluorescent substrates for enzymatic bacterial detection. Talanta. [Link]
-
Poudel, M. P., et al. (2010). Two-photon fluorescence of Coumarin 30 excited by optimally shaped pulses. Applied Optics. [Link]
-
Singh, P., et al. (2024). Design and synthesis of new coumarin-based fluorescent chemosensors for the dual detection of Hg2+ and Cu2+ in aqueous and biological samples. RSC Publishing. [Link]
-
Fronczek, F. R., et al. (2018). Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. Photochemistry and Photobiology. [Link]
-
Wang, Y., et al. (2023). Coumarin-based two-photon AIE fluorophores: Photophysical properties and biological application. Chinese Chemical Letters. [Link]
-
Karmakar, R., & Guchhait, N. (2009). Photophysical Properties of Coumarin-30 Dye in Aprotic and Protic Solvents of Varying Polarities. ResearchGate. [Link]
-
Zhou, L., et al. (2023). Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells. ResearchGate. [Link]
-
Iovine, V., et al. (2021). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. ACS Omega. [Link]
-
Al-Zuhairi, A. J., & Brown, A. (2019). Degenerate and Non-Degenerate Two-Photon Absorption of Coumarin Dyes. SciSpace. [Link]
-
Li, C., et al. (2021). Novel coumarin-based pH sensitive fluorescent probes for the highly alkaline pH region. ResearchGate. [Link]
-
Yang, G., et al. (2023). Simple Coumarin-Based Fluorescent Probe for Recognition of Pd(II) and Its Live Cell Imaging. ACS Omega. [Link]
-
El-Sayed, A. M., et al. (2022). New boron-based coumarin fluorophores for bioimaging applications. ConnectSci. [Link]
-
Sedgwick, A. C., et al. (2020). A coumarin-based fluorescent probe for the rapid detection of peroxynitrite 'AND' biological thiols. RSC Advances. [Link]
-
Zhang, X., et al. (2020). Synthesis and application of coumarin fluorescence probes. RSC Publishing. [Link]
-
Khan, A., et al. (2020). Photophysical properties of coumarin-1 and coumarin-2 in water. Morressier. [Link]
-
Clarke, C. G., et al. (2020). Sensing Peroxynitrite in Different Organelles of Murine RAW264.7 Macrophages With Coumarin-Based Fluorescent Probes. Frontiers in Chemistry. [Link]
-
Kim, D., & Kim, Y. (2018). Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications. Journal of Analytical Methods in Chemistry. [Link]
-
Chen, X., et al. (2017). A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging. Organic & Biomolecular Chemistry. [Link]
-
Wang, Q., et al. (2019). A novel coumarin-based fluorescent probe with fine selectivity and sensitivity for hypochlorite and its application in cell imaging. Talanta. [Link]
-
Zhang, Y., et al. (2025). Natural Products as Potentiators of β-Lactam Antibiotics: A Review of Mechanisms, Advances, and Future Directions. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 4. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coumarin-based, switchable fluorescent substrates for enzymatic bacterial detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Frontiers | A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging [frontiersin.org]
- 10. Design and synthesis of new coumarin-based fluorescent chemosensors for the dual detection of Hg2+ and Cu2+ in aqueous and biological samples - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. A novel coumarin-based fluorescent probe with fine selectivity and sensitivity for hypochlorite and its application in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]
- 13. Two-photon fluorescence of Coumarin 30 excited by optimally shaped pulses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 15. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for the Synthesis and Antimicrobial Evaluation of Coumarin Derivatives
Introduction: The Resurgence of Coumarins in Antimicrobial Drug Discovery
Coumarins (2H-1-benzopyran-2-ones) represent a significant class of heterocyclic compounds found extensively in nature, particularly in plants, fungi, and bacteria.[1][2] Their privileged scaffold, consisting of a fused benzene and α-pyrone ring, is a cornerstone in medicinal chemistry due to the wide spectrum of pharmacological activities its derivatives exhibit, including antibacterial, antifungal, antiviral, anticancer, antioxidant, and anti-inflammatory properties.[1][3][4] The escalating crisis of antimicrobial resistance (AMR) has catalyzed a renewed interest in exploring novel chemical entities that can overcome existing resistance mechanisms. In this context, the structural versatility of the coumarin nucleus makes it an ideal template for the design and synthesis of new antimicrobial agents.[3][5][6]
These compounds are known to exert their antimicrobial effects through various mechanisms, including the disruption of bacterial cell membranes and the inhibition of essential enzymes.[4][7] The ability to readily modify the core coumarin structure allows for the fine-tuning of its biological activity, offering a promising avenue for developing potent and selective antimicrobial drugs.[8][9] This guide provides a comprehensive overview of established and modern synthetic strategies for creating diverse coumarin libraries and details the subsequent protocols for evaluating their antimicrobial efficacy.
Part 1: Synthesis of Coumarin Derivatives
The synthesis of the coumarin scaffold can be achieved through several classic name reactions, each offering a unique pathway to specific substitution patterns.[1][10] Furthermore, the adoption of green chemistry principles has led to the development of highly efficient microwave- and ultrasound-assisted protocols.[11][12]
Classical Synthetic Methodologies
The Pechmann condensation is arguably the most common and straightforward method for synthesizing coumarins. It involves the acid-catalyzed reaction of a phenol with a β-ketoester.[13][14] The choice of acid catalyst is crucial and can range from protic acids like sulfuric acid to Lewis acids and solid acid catalysts.[13][15]
Causality of Experimental Choices:
-
Phenol: The electronic nature of the substituents on the phenol ring dictates the reaction's feasibility and regioselectivity. Electron-donating groups (e.g., -OH, -OR) activate the ring, facilitating the electrophilic substitution under milder conditions.[13]
-
β-Ketoester: Ethyl acetoacetate is a common choice for introducing a methyl group at the C4 position of the coumarin ring.[16][17] Varying the β-ketoester allows for diverse C4 substituents.
-
Catalyst: Strong acids protonate the carbonyl group of the ester, enhancing its electrophilicity for the initial transesterification with the phenol. The subsequent intramolecular Friedel-Crafts acylation is also acid-catalyzed.[13]
Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation
-
Reactant Preparation: In a round-bottom flask, combine resorcinol (10 mmol) and ethyl acetoacetate (10 mmol).
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, Amberlyst-15 resin).[16] For a greener approach, a solid acid catalyst like FeF₃ can be used, particularly under microwave conditions.[18]
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 130°C, depending on the catalyst's activity.[13][16] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a liquid acid was used, pour the mixture into ice-cold water to precipitate the crude product.
-
Purification: Filter the solid precipitate, wash it with cold water, and dry it. Recrystallize the crude product from aqueous ethanol to obtain pure 7-hydroxy-4-methylcoumarin.[16]
This method is highly versatile for synthesizing 3-substituted coumarins. It involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, typically catalyzed by a weak base like piperidine or an amine.[2][19]
Causality of Experimental Choices:
-
Salicylaldehyde: The ortho-hydroxyl group is essential for the final intramolecular cyclization (lactonization) step.
-
Active Methylene Compound: Malonic acid, ethyl cyanoacetate, or diethyl malonate are frequently used, leading to coumarin-3-carboxylic acids or their derivatives.[1][20]
-
Catalyst: The base facilitates the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the aldehyde carbonyl.[19]
Protocol 2: Synthesis of Coumarin-3-carboxylic Acid via Knoevenagel Condensation
-
Reactant Mixture: In a suitable solvent like ethanol or pyridine, dissolve salicylaldehyde (10 mmol) and malonic acid (12 mmol).
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or L-proline.[19]
-
Reaction: Reflux the mixture for 2-4 hours. The reaction progress can be monitored by TLC.[2]
-
Work-up: After cooling, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product is filtered and recrystallized from an appropriate solvent (e.g., ethanol) to yield pure coumarin-3-carboxylic acid.
The Perkin reaction is a classic method for synthesizing coumarin itself, involving the reaction of salicylaldehyde with acetic anhydride in the presence of a weak base like sodium acetate.[21][22] The reaction proceeds via an ortho-hydroxycinnamic acid intermediate which undergoes spontaneous lactonization.[21]
Modern Green Synthetic Approaches
To address the demand for more sustainable chemistry, microwave-assisted and ultrasound-assisted syntheses have emerged as powerful tools. These techniques often lead to dramatically reduced reaction times, higher yields, and cleaner reaction profiles, sometimes even under solvent-free conditions.[11][12][23]
Causality of Experimental Choices:
-
Microwave Irradiation: Microwaves provide rapid and uniform heating of the reaction mixture, significantly accelerating reaction rates. This is particularly effective for reactions like the Pechmann condensation, where high temperatures are often required.[16][18]
-
Ultrasound Irradiation: Ultrasound promotes reactions through acoustic cavitation, creating localized hot spots with extreme temperatures and pressures. This enhances mass transfer and reaction rates, as seen in some Knoevenagel condensations.[1][11]
Protocol 3: Microwave-Assisted Pechmann Synthesis of 4-Methylcoumarins
-
Reactant Loading: In a 50 mL microwave reaction tube equipped with a magnetic stirrer, charge the phenol (e.g., resorcinol, 10 mmol), ethyl acetoacetate (10 mmol), and a solid acid catalyst (e.g., 0.250 g of Amberlyst-15).[16]
-
Microwave Irradiation: Seal the tube and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 130°C) for a short duration (e.g., 10-20 minutes).[16]
-
Monitoring and Work-up: Monitor the reaction's completion by TLC. After cooling, add absolute ethanol to the mixture and filter to recover the catalyst.[16]
-
Isolation and Purification: Evaporate the solvent from the filtrate using a rotary evaporator. Recrystallize the resulting solid from aqueous ethanol to obtain the pure coumarin derivative.[16]
Part 2: Protocols for Antimicrobial Studies
Once a library of coumarin derivatives has been synthesized and purified, the next critical step is to evaluate their antimicrobial activity. This is typically done through a tiered screening process, starting with qualitative assays and progressing to quantitative determination of potency.
Preliminary Screening: Agar Well Diffusion Assay
The agar well diffusion method is a widely used preliminary test to screen for antimicrobial activity.[24][25][26] It is based on the principle that an antimicrobial agent will diffuse into an agar medium and inhibit the growth of a seeded microbial strain, creating a zone of inhibition (ZOI).[27] The diameter of the ZOI is proportional to the compound's activity and diffusion characteristics.
Workflow for Antimicrobial Screening
Caption: General workflow from coumarin synthesis to antimicrobial evaluation.
Protocol 4: Agar Well Diffusion Assay
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and sterilize by autoclaving.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[28]
-
Plate Inoculation: Aseptically spread the prepared microbial suspension uniformly over the surface of the solidified agar plates using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.[27]
-
Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test coumarin derivative (dissolved in a suitable solvent like DMSO at a known concentration) into each well.[29]
-
Controls: Use the solvent (e.g., DMSO) as a negative control and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Ketoconazole for fungi) as a positive control.[24]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 48 hours for fungi.[29]
-
Result Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).
Quantitative Analysis: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[28][30] The broth microdilution method is a standard, high-throughput technique for determining MIC values.[31][32]
Principle of Broth Microdilution for MIC Determination
Caption: Step-wise logic for determining the Minimum Inhibitory Concentration (MIC).
Protocol 5: Broth Microdilution for MIC Determination
-
Plate Preparation: Using a 96-well microtiter plate, dispense 100 µL of sterile Mueller-Hinton Broth (MHB) or appropriate broth into all wells.[31]
-
Compound Dilution: Add 100 µL of the test compound stock solution (at 2x the highest desired test concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in broth, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[31]
-
Inoculation: Add 5 µL of the standardized inoculum to each well, except for the sterility control well.[31]
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only) on each plate.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[28]
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).[28] A colorimetric indicator like resazurin can be added to aid in visualizing viability, where a color change (e.g., blue to pink) indicates cell growth.[33]
Part 3: Data Presentation and Structure-Activity Relationship (SAR)
The antimicrobial activity data should be systematically organized to facilitate analysis and comparison. A tabular format is highly effective for this purpose.
Table 1: Antimicrobial Activity of Synthesized Coumarin Derivatives
| Compound ID | R¹ Substituent | R² Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| C-01 | H | CH₃ | >128 | >128 | 64 |
| C-02 | 7-OH | 4-CH₃ | 32 | 64 | 32 |
| C-03 | 7-OH | 4-CF₃ | 16 | 32 | 16 |
| C-04 | 6-F | 4-CH₃ | 8 | 16 | 8 |
| Positive Control | Ciprofloxacin | - | 1 | 0.5 | N/A |
| Positive Control | Ketoconazole | - | N/A | N/A | 2 |
Note: Data presented is hypothetical and for illustrative purposes.
Analysis of such data allows for the elucidation of preliminary Structure-Activity Relationships (SAR). For instance, the illustrative data in Table 1 suggests that the presence of a hydroxyl group at the 7-position (C-02 vs. C-01) enhances activity. Furthermore, replacing the 4-methyl group with a trifluoromethyl (CF₃) group (C-03 vs. C-02) or adding a fluoro group at the 6-position (C-04) appears to significantly increase antimicrobial potency, a finding supported by literature.[4][9] These insights are invaluable for guiding the next cycle of drug design and synthesis.
Conclusion
The synthesis and evaluation of coumarin derivatives provide a robust platform for the discovery of novel antimicrobial agents. The classic synthetic routes, enhanced by modern green chemistry techniques, allow for the efficient generation of diverse chemical libraries. Systematic screening using established protocols like agar well diffusion and broth microdilution is essential for identifying lead compounds. By carefully analyzing the resulting structure-activity relationships, researchers can rationally design next-generation coumarin derivatives with improved potency and a lower propensity for resistance, contributing valuable efforts in the global fight against infectious diseases.
References
-
Correia, R., et al. (2018). Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. MDPI. Available at: [Link]
-
IJSART. (2023). The Review: Antimicrobial Activity of Coumarin. IJSART. Available at: [Link]
-
ResearchGate. (2024). Synthesis of coumarin derivatives and their applications. ResearchGate. Available at: [Link]
-
Wikipedia. (N.D.). Pechmann condensation. Wikipedia. Available at: [Link]
-
Semantic Scholar. (N.D.). Synthesis of new coumarin derivatives as antibacterial agents. Semantic Scholar. Available at: [Link]
-
Abdelgawad, M. A., et al. (2024). Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy. PMC. Available at: [Link]
-
International Scientific Organization. (N.D.). Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. International Scientific Organization. Available at: [Link]
-
Taylor & Francis Online. (N.D.). Pechmann condensation – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
ResearchGate. (2015). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. ResearchGate. Available at: [Link]
-
Zahra, M. F., et al. (2024). Coumarin derivatives as new anti-biofilm agents against Staphylococcus aureus. PMC. Available at: [Link]
-
Arabian Journal of Chemistry. (N.D.). Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. Arabian Journal of Chemistry. Available at: [Link]
-
NIH. (N.D.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (2023). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). MDPI. Available at: [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. MDPI. Available at: [Link]
-
ResearchGate. (2019). Microwave-assisted synthesis of new series some acetyl coumarin derivatives and studying of some their pharmacological activities. ResearchGate. Available at: [Link]
-
Malaysian Journal of Analytical Sciences. (2023). MICROWAVE-ASSISTED AND CONVENTIONAL SYNTHESIS OF HALOGENATED COUMARIN-AZO DERIVATIVES AND STRUCTURAL. Malaysian Journal of Analytical Sciences. Available at: [Link]
-
NIH. (2020). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. National Center for Biotechnology Information. Available at: [Link]
-
NIH. (2012). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. National Center for Biotechnology Information. Available at: [Link]
-
Hancock Lab. (N.D.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]
-
ResearchGate. (2021). Coumarin synthesis via Knoevenagel condensation reaction in 1,1,3,3-N,N,N′,N′-tetramethylguanidinium trifluoroacetate ionic liquid. ResearchGate. Available at: [Link]
-
NIH. (2023). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2016). Synthesis of coumarin by Pechman reaction -A Review. ResearchGate. Available at: [Link]
-
ResearchGate. (2015). Short communication: synthesis and applications of Coumarin. ResearchGate. Available at: [Link]
-
FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Available at: [Link]
-
ResearchGate. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. Available at: [Link]
-
Medium. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Medium. Available at: [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]
-
Frontiers. (N.D.). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers. Available at: [Link]
-
University of Cincinnati. (N.D.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. University of Cincinnati. Available at: [Link]
-
AIP Publishing. (2024). Synthesis of coumarin derivatives via knoevenagel condensation under microwave irradiation. AIP Publishing. Available at: [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]
-
Journal of Medicinal and Chemical Sciences. (N.D.). Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
MDPI. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. Available at: [Link]
-
ResearchGate. (2020). Coumarin derivatives as promising antibacterial agent(s). ResearchGate. Available at: [Link]
-
Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. Available at: [Link]
-
Scientific & Academic Publishing. (2016). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Scientific & Academic Publishing. Available at: [Link]
-
YouTube. (2017). Determination of MIC by Broth Dilution Method. YouTube. Available at: [Link]
-
Global Journal of Research in Medical Sciences. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Global Journal of Research in Medical Sciences. Available at: [Link]
-
PubMed. (N.D.). Short communication: synthesis and applications of Coumarin. PubMed. Available at: [Link]
-
NIH. (2017). Screening and Optimizing Antimicrobial Peptides by Using SPOT-Synthesis. National Center for Biotechnology Information. Available at: [Link]
-
ACS Omega. (2026). Determination of the Antimicrobial Effects of Synbiotic Kefir Produced from Buffalo Milk Enriched with Galactooligosaccharides and Inulin. ACS Publications. Available at: [Link]
Sources
- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. ijsart.com [ijsart.com]
- 4. mdpi.com [mdpi.com]
- 5. iscientific.org [iscientific.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli [frontiersin.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. article.sapub.org [article.sapub.org]
- 21. Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review [jmchemsci.com]
- 22. Short communication: synthesis and applications of Coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mjas.analis.com.my [mjas.analis.com.my]
- 24. Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chemistnotes.com [chemistnotes.com]
- 27. botanyjournals.com [botanyjournals.com]
- 28. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 29. webcentral.uc.edu [webcentral.uc.edu]
- 30. microbeonline.com [microbeonline.com]
- 31. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 32. protocols.io [protocols.io]
- 33. researchgate.net [researchgate.net]
Introduction: Unmasking Cellular Oxidants with 7-Propoxy-chromen-2-one
An in-depth guide for researchers, scientists, and drug development professionals on the application of 7-Propoxy-chromen-2-one for the detection of peroxynitrite and hypochlorite.
Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are pivotal signaling molecules in a myriad of physiological processes. However, their overproduction leads to oxidative and nitrative stress, which is implicated in the pathology of numerous diseases including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Among these reactive species, peroxynitrite (ONOO⁻) and hypochlorite (OCl⁻) are potent oxidants capable of damaging a wide range of biomolecules. Consequently, the ability to accurately detect and quantify these species is crucial for understanding disease mechanisms and developing novel therapeutics.
This compound is a fluorogenic probe designed for the sensitive detection of peroxynitrite and hypochlorite. It belongs to the coumarin family of fluorophores, which are well-regarded for their excellent photophysical properties, including high quantum yields and good photostability.[][3] The core principle of this compound as a probe lies in a "turn-on" fluorescence mechanism. The propoxy group at the 7-position of the coumarin ring renders the molecule essentially non-fluorescent. In the presence of potent oxidants like peroxynitrite or hypochlorite, the propoxy ether linkage is cleaved, releasing the highly fluorescent 7-hydroxycoumarin (also known as umbelliferone).[1][4] This results in a significant increase in fluorescence intensity, which can be directly correlated to the concentration of the analyte.
Principle of Detection: An Oxidant-Mediated Reaction
The detection mechanism of this compound is based on an irreversible oxidative cleavage reaction. The ether bond of the propoxy group is susceptible to attack by strong oxidants.
1. Detection of Peroxynitrite (ONOO⁻): Peroxynitrite is a powerful nucleophile and oxidant formed from the near-diffusion-limited reaction between nitric oxide (•NO) and superoxide (O₂•⁻).[5] It reacts with this compound, leading to the cleavage of the propoxy group and the formation of the fluorescent 7-hydroxycoumarin. This reaction allows for the sensitive detection of peroxynitrite in biological systems.[5][6]
2. Detection of Hypochlorite (OCl⁻): Hypochlorous acid (HOCl) and its conjugate base, hypochlorite (OCl⁻), are produced by myeloperoxidase in neutrophils and play a critical role in the immune response against pathogens.[7][8] Similar to peroxynitrite, hypochlorite is a strong oxidant that can react with this compound to yield the fluorescent 7-hydroxycoumarin, enabling its detection.[7][8]
Application Notes: Best Practices for Robust Assays
To ensure the accuracy and reproducibility of experiments using this compound, it is essential to consider the following aspects of assay design and execution.
Probe Preparation and Storage
-
Stock Solution: Prepare a stock solution of this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. A concentration of 1-10 mM is typically recommended.
-
Storage: Store the stock solution at -20°C, protected from light and moisture. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes. Before use, allow the vial to equilibrate to room temperature before opening.
Assay Design and Optimization
-
Probe Concentration: The optimal working concentration of the probe should be determined empirically for each experimental system. A starting concentration in the range of 5-20 µM is generally suitable for in vitro assays. For cellular studies, lower concentrations (1-10 µM) are often used to minimize potential cytotoxicity.
-
Buffer System: The fluorescence of the reaction product, 7-hydroxycoumarin, is pH-dependent.[1][4] It is crucial to perform the assay in a well-buffered solution at a stable pH, typically between 7.0 and 7.4, using buffers such as phosphate-buffered saline (PBS).
-
Reaction Kinetics: The reaction between the probe and the analytes is rapid. It is advisable to perform a time-course experiment to determine the optimal incubation time for achieving a stable maximum fluorescence signal.
-
Specificity and Controls: While this compound is designed to be sensitive to peroxynitrite and hypochlorite, it may exhibit some cross-reactivity with other strong oxidants. To validate the specificity of the signal, the following controls are recommended:
-
Negative Control: A sample containing the probe in buffer without the analyte.
-
Positive Control: A known concentration of peroxynitrite or hypochlorite to confirm the probe's responsiveness.
-
Scavenger Control: Pre-incubating the sample with a specific scavenger for the analyte of interest (e.g., uric acid for peroxynitrite) should lead to a significant reduction in the fluorescence signal.
-
Experimental Protocols
The following protocols provide a framework for using this compound. These should be optimized for specific experimental conditions.
Protocol 1: In Vitro Detection of Peroxynitrite
-
Reagent Preparation:
-
Probe Working Solution: Dilute the this compound stock solution in PBS (pH 7.4) to a final concentration of 10 µM.
-
Peroxynitrite Standard: Prepare a fresh solution of peroxynitrite. The concentration of the stock can be determined spectrophotometrically in 0.1 M NaOH (ε₃₀₂ = 1670 M⁻¹cm⁻¹). Prepare serial dilutions in 0.1 M NaOH immediately before use.
-
-
Assay Procedure (96-well plate format): a. To each well, add 180 µL of PBS (pH 7.4). b. Add 10 µL of the 10 µM probe working solution to each well. c. To initiate the reaction, add 10 µL of the peroxynitrite standard or sample to each well. For the blank, add 10 µL of 0.1 M NaOH. d. Incubate the plate at 37°C for 15-30 minutes, protected from light. e. Measure the fluorescence intensity using a fluorescence plate reader with excitation at approximately 330 nm and emission at approximately 450 nm.[6]
-
Data Analysis: a. Subtract the fluorescence intensity of the blank from all readings. b. Create a standard curve by plotting the fluorescence intensity versus the known concentrations of peroxynitrite. c. Determine the concentration of peroxynitrite in the unknown samples by interpolating their fluorescence values from the standard curve.
Protocol 2: In Vitro Detection of Hypochlorite
-
Reagent Preparation:
-
Probe Working Solution: Prepare as described in Protocol 1.
-
Hypochlorite Standard: Use a commercial sodium hypochlorite (NaOCl) solution. Determine its concentration by measuring the absorbance at 292 nm in 0.1 M NaOH (ε₂₉₂ = 350 M⁻¹cm⁻¹). Prepare fresh serial dilutions in PBS (pH 7.4).
-
-
Assay Procedure: a. Follow the steps outlined in Protocol 1, substituting the peroxynitrite standards with the hypochlorite standards.
-
Data Analysis: a. Perform data analysis as described for the peroxynitrite assay to determine the concentration of hypochlorite in the samples.
Protocol 3: General Guidelines for Cellular Detection
-
Cell Culture: Plate cells in a suitable format for fluorescence microscopy (e.g., glass-bottom dishes or 96-well imaging plates) and allow them to adhere overnight.
-
Probe Loading: a. Remove the culture medium and wash the cells once with warm PBS or serum-free medium. b. Incubate the cells with 1-5 µM this compound in serum-free medium for 30-60 minutes at 37°C.
-
Induction of Oxidative/Nitrative Stress: a. Wash the cells twice with warm PBS to remove excess probe. b. Replace with fresh medium or PBS. c. Treat the cells with an appropriate stimulus to induce the production of peroxynitrite (e.g., SIN-1) or hypochlorite (e.g., lipopolysaccharide [LPS] followed by phorbol 12-myristate 13-acetate [PMA] in immune cells).
-
Fluorescence Imaging: a. At desired time points, image the cells using a fluorescence microscope equipped with a DAPI filter set (or similar, with excitation ~330-380 nm and emission ~420-470 nm). b. Quantify the fluorescence intensity of individual cells or cell populations using appropriate image analysis software.
Quantitative Data Summary
| Parameter | This compound (Probe) | 7-Hydroxycoumarin (Product) |
| Fluorescence | Essentially Non-Fluorescent | Highly Fluorescent |
| Excitation Max (nm) | N/A | ~320-350 |
| Emission Max (nm) | N/A | ~440-460[6] |
| Recommended Concentration | 5-20 µM (in vitro), 1-10 µM (cellular) | N/A |
| Solvent for Stock | DMSO, Ethanol | N/A |
Trustworthiness and Validation
The reliability of the data obtained with this compound hinges on a well-controlled experimental design.
-
Standard Curve: Always run a fresh standard curve for each experiment to ensure accurate quantification. For cellular assays, a qualitative assessment of fluorescence changes is more common, but relative quantification can be achieved by normalizing to a control.
-
Specificity Confirmation: The use of scavengers is paramount to attribute the observed fluorescence increase specifically to peroxynitrite or hypochlorite.
-
Cellular Health: When working with cells, it is important to perform viability assays (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to probe- or treatment-induced cytotoxicity.[1]
By following these guidelines and protocols, researchers can effectively utilize this compound as a valuable tool to investigate the roles of peroxynitrite and hypochlorite in health and disease.
References
-
Kalyanaraman, B., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine, 52(1), 1-6. [Link]
-
Yang, D., et al. (2002). A new fluorescent probe for hypochlorous acid. Chemical Communications, (16), 1748-1749. [Link]
-
Palanisamy, S., et al. (2019). Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging. RSC Advances, 9(56), 32597-32602. [Link]
-
Sikora, A., et al. (2021). Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite. Molecules, 26(19), 5940. [Link]
-
Radi, R. (2018). Peroxynitrite, a stealthy biological oxidant. Journal of Biological Chemistry, 293(26), 9968-9978. [Link]
-
Sikora, A., et al. (2014). Small molecule probes for peroxynitrite detection. Free Radical Research, 48(1), 1-22. [Link]
-
Awasthi, S., et al. (2015). Fluorescent probe 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one: Experimental and DFT based approach to photophysical properties. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 149, 1021-1030. [Link]
-
Zhang, C., et al. (2020). Synthesis and application of coumarin fluorescence probes. RSC Advances, 10(19), 11078-11097. [Link]
-
Kingborough Community College. The Determination of Hypochlorite in Bleach. [Link]
-
Zielonka, J., et al. (2021). Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite. Molecules, 26(19), 5940. [Link]
-
Venugopala, K. N., et al. (2013). Coumarin - A promising scaffold for drug development. Current Medicinal Chemistry, 20(23), 2896-2917. [Link]
-
Robinson, K. M., et al. (2020). Sensing Peroxynitrite in Different Organelles of Murine RAW264.7 Macrophages With Coumarin-Based Fluorescent Probes. Frontiers in Chemistry, 8, 103. [Link]
-
Beddard, G. S., et al. (1977). Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (2), 262-267. [Link]
-
Augusto, O., et al. (2013). Methods to Measure the Reactivity of Peroxynitrite-Derived Oxidants Toward Reduced Fluoresceins and Rhodamines. Methods in Enzymology, 526, 205-223. [Link]
-
Hiranuma. Determination of available chlorine in sodium hypochlorite. [Link]
-
Sánchez-Recillas, A., et al. (2014). Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1198–o1199. [Link]
-
Kołomecki, M., et al. (2021). Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite. Molecules, 26(19), 5940. [Link]
-
City of Flint. SODIUM HYPOCHLORITE TESTING SOP. [Link]
-
Xiong, K., et al. (2016). The detection for hypochlorite by UV–Vis and fluorescent spectra based on oxidized ring opening and successive hydrolysis reaction. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 153, 469-474. [Link]
-
Le Moyne College. Determining the Percent Sodium Hypochlorite in Commercial Bleach. [Link]
-
Zhang, C., et al. (2020). Synthesis and application of coumarin fluorescence probes. RSC Advances, 10(19), 11078-11097. [Link]
-
Zhang, C., et al. (2020). Synthesis and application of coumarin fluorescence probes. RSC Advances, 10(19), 11078-11097. [Link]
-
Beddard, G. S., et al. (1977). Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (2), 262-267. [Link]
-
Ferreira, R. J., et al. (2016). Quantification of 1-(Propan-2-Ylamino)-4-Propoxy-9 h-Thioxanthen-9-one (Tx5), A Newly Synthetized P-Glycoprotein Inducer/Activator, in Biological samples: method development and validation. Latin American Journal of Pharmacy, 35(7), 1435-1442. [Link]
-
Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290-327. [Link]
-
Kim, D., et al. (2018). Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments. Journal of the Korean Chemical Society, 62(4), 283-292. [Link]
-
M.C.C. Science. Determination of the percentage (w/v) of hypochlorite in bleach. [Link]
-
Kim, D., et al. (2018). Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications. Journal of Analytical Methods in Chemistry, 2018, 5249765. [Link]
-
Zhang, Y., et al. (2021). Research Progress of Small Molecule Fluorescent Probes for Detecting Hypochlorite. Sensors, 21(18), 6326. [Link]
-
de Beer, M. C., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry, 63(11), 5852-5864. [Link]
Sources
- 1. Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recent Progress of Spectroscopic Probes for Peroxynitrite and Their Potential Medical Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule probes for peroxynitrite detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
In vitro evaluation of 7-Propoxy-chromen-2-one cytotoxicity
Application Note & Protocol
In Vitro Evaluation of 7-Propoxy-chromen-2-one Cytotoxicity: A Multi-Assay Approach
Abstract
This guide provides a comprehensive framework for evaluating the in vitro cytotoxic potential of this compound, a derivative of the coumarin scaffold. Coumarins are a significant class of natural products known for a wide spectrum of pharmacological activities, including anticancer properties.[1] A rigorous and early assessment of cytotoxicity is a cornerstone of the drug discovery pipeline, enabling the characterization of a compound's therapeutic window and mechanism of action.[2][3] We present a multi-faceted strategy employing a series of robust, validated assays to move beyond a simple live/dead assessment. This protocol details the sequential evaluation of cell viability via metabolic activity (MTT assay), cell membrane integrity (LDH assay), and the elucidation of specific cell death pathways (Annexin V/PI and Caspase-3/7 assays). This integrated approach ensures a thorough and reliable characterization of the cytotoxic profile of this compound, providing researchers with the critical data needed for further development.
Compound Profile: this compound
-
Structure:
-
Molecular Formula: C₁₂H₁₂O₃[4]
-
Molecular Weight: 204.22 g/mol [4]
-
Description: this compound, also known as 7-propoxycoumarin, belongs to the coumarin family of benzopyrones.[1]
-
Handling and Storage: The compound should be handled with appropriate personal protective equipment (PPE), as it is known to cause skin and eye irritation and may cause respiratory irritation.[4] Store desiccated at room temperature. For experimental use, prepare a concentrated stock solution (e.g., 10-50 mM) in a suitable solvent like dimethyl sulfoxide (DMSO) and store at -20°C.
Experimental Design: A Sequential Assay Workflow
A single assay provides only one dimension of a compound's cytotoxic effect. To build a comprehensive profile, we employ a workflow that interrogates different cellular responses. This workflow begins with broad screening assays for viability and cytotoxicity before moving to more specific assays to determine the mechanism of cell death.
The choice of cell line is critical and should be guided by the research question. For general cytotoxicity screening, commonly used and well-characterized cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), or A549 (lung cancer) are appropriate.[2][5] It is also crucial to include a non-cancerous cell line, such as HEK293 (human embryonic kidney cells) or primary cells, to assess selectivity.[2]
Caption: Overall workflow for the cytotoxic evaluation of this compound.
Part 1: Cell Viability Assessment (MTT Assay)
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[2] The assay is predicated on the capacity of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well (optimization may be required) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (medium with the same concentration of DMSO used for the highest compound dose) and a "no-cell control" (medium only, for background subtraction).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well, achieving a final concentration of approximately 0.5 mg/mL.[9] Incubate for 3-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[8]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
Data Analysis and IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[10]
-
Calculate Percent Viability:
-
Percent Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Determine IC₅₀:
-
Plot Percent Viability against the log-transformed concentrations of this compound.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the concentration at which cell viability is reduced by 50%.[11] This value is the IC₅₀.
-
| Parameter | Description |
| Cell Seeding Density | 1 x 10⁴ cells/well |
| Compound Concentration Range | e.g., 0.1 µM to 100 µM |
| Incubation Time | 24, 48, 72 hours |
| MTT Reagent | 5 mg/mL in PBS |
| Solubilizing Agent | DMSO |
| Absorbance Wavelength | 570 nm (Reference: 630 nm) |
Part 2: Membrane Integrity Assessment (LDH Assay)
Principle of the LDH Assay
The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the loss of plasma membrane integrity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[12] The assay uses a coupled enzymatic reaction: the released LDH catalyzes the conversion of lactate to pyruvate, which reduces NAD⁺ to NADH. This NADH is then used by a diaphorase to reduce a tetrazolium salt into a colored formazan product, the amount of which is proportional to the amount of LDH released and, therefore, to the level of cytotoxicity.[12]
Detailed Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is essential to set up three additional controls for this assay:
-
Spontaneous LDH Release: Vehicle-treated cells (measures background LDH release).
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the experiment.
-
Medium Background: Culture medium without cells.
-
-
Sample Collection: After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mix of substrate, cofactor, and diaphorase). Add 50 µL of this reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light.[12] After incubation, add 50 µL of stop solution (if required by the kit). Measure the absorbance at 490 nm.
Data Analysis
-
Subtract Background: Subtract the absorbance value of the medium background control from all other readings.
-
Calculate Percent Cytotoxicity:
-
% Cytotoxicity = [(Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Part 3: Elucidating the Mechanism of Cell Death
Results from the MTT and LDH assays indicate if the compound is cytotoxic, but not how. Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis) is a critical next step.
Annexin V & Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[13] In early apoptosis, the phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[15]
Caption: Interpretation of Annexin V/PI flow cytometry data.
Protocol:
-
Cell Treatment: Seed 1-5 x 10⁵ cells in 6-well plates and treat with this compound at its IC₅₀ concentration (and 2x IC₅₀) for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge all cells and wash once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Caspase-3/7 Activity Assay
Principle: Caspases-3 and -7 are key "executioner" caspases. Their activation is a central event in the apoptotic cascade.[16] This assay utilizes a specific substrate (e.g., containing the DEVD sequence) linked to a reporter molecule. When cleaved by active caspase-3 or -7, a luminescent or fluorescent signal is generated, which is proportional to the level of caspase activity.[17]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate (for luminescence) and treat as described for the MTT assay.
-
Reagent Addition: After incubation, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.[17]
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis: The luminescent signal can be normalized to cell number (determined from a parallel plate) to report the fold-change in caspase activity compared to the untreated control.
Summary and Interpretation of Results
By integrating the data from these assays, a clear picture of this compound's cytotoxic profile emerges.
| Assay | Metric | Interpretation |
| MTT | IC₅₀ Value | Potency of the compound in reducing cell viability. |
| LDH | % Cytotoxicity | Degree of cell membrane damage caused by the compound. |
| Annexin V / PI | % of Cells in Each Quadrant | Differentiates between apoptotic and necrotic cell death. |
| Caspase-3/7 | Fold-Change in Activity | Confirms the involvement of the intrinsic/extrinsic apoptotic pathway. |
Example Scenarios:
-
Scenario 1: Apoptotic Induction: A low IC₅₀ value, a dose-dependent increase in LDH release, a significant increase in Annexin V positive cells, and elevated Caspase-3/7 activity would strongly suggest that this compound induces cytotoxicity primarily through apoptosis.
-
Scenario 2: Necrotic Effect: A low IC₅₀ value, a very high and rapid increase in LDH release, and a majority of cells staining positive for PI but negative for Annexin V would indicate a necrotic or necroptotic mechanism of cell death.
This comprehensive approach provides a robust foundation for decision-making in the early stages of drug development, guiding future mechanistic studies and preclinical evaluation.
References
-
Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. (2014). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite. (2021). Molecules. [Link]
-
7-Hydroxy-6-methoxy-2H-chromen-2-one. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
This compound. PubChem. [Link]
-
7-hydroxy-3-phenyl-2H-chromen-2-one. PubChem. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). International Journal of Pharmaceutical Research and Applications. [Link]
-
How can I calculate IC50 for a cytotoxic substance?. ResearchGate. [Link]
-
A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. (2024). Heliyon. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Caspase 3/7 Activity. protocols.io. [Link]
-
MTT (Assay protocol). protocols.io. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Methods in Molecular Biology. [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry. [Link]
-
Cell Viability Assays. (2012). Assay Guidance Manual. [Link]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2015). Oncology Letters. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). International Journal of Molecular Sciences. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. [Link]
-
Update on in vitro cytotoxicity assays for drug development. (2021). Expert Opinion on Drug Discovery. [Link]
-
Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. (2020). Chemical Communications. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. [Link]
-
Study of the in vitro cytotoxicity testing of medical devices. (2015). Toxicological Research. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. (2013). Journal of the College of Education for Pure Sciences. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]
-
Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (2020). PLoS One. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]
-
2-PROPANONE. Ataman Kimya. [Link]
-
Role of Cytotoxicity Experiments in Pharmaceutical Development. (2018). IntechOpen. [Link]
-
7-methoxy-4-propionyl-2H-chromen-2-one. ChemSynthesis. [Link]
Sources
- 1. Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. scispace.com [scispace.com]
- 4. This compound | C12H12O3 | CID 1631814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Application Notes and Protocols: Utilizing Coumarin Derivatives as Advanced Molecular Probes for Metal Ion Detection
Abstract
The precise and sensitive detection of metal ions is a cornerstone of research in environmental monitoring, clinical diagnostics, and drug development.[1] Fluorescent molecular probes have emerged as indispensable tools for this purpose, offering high sensitivity and real-time monitoring capabilities.[2] Among the various classes of fluorophores, coumarin derivatives have garnered significant attention due to their exceptional photophysical properties, including high quantum yields, significant Stokes shifts, and structural versatility that allows for facile modification.[3] This guide provides an in-depth exploration of the design, synthesis, and application of coumarin-based molecular probes for the detection of metal ions, tailored for researchers, scientists, and professionals in drug development. We will delve into the fundamental sensing mechanisms, provide detailed, field-proven protocols for synthesis and application, and present a comparative analysis of representative probes.
The Rationale for Coumarin-Based Probes in Metal Ion Sensing
Metal ions play a dual role in biological and environmental systems. Essential metals like zinc (Zn²⁺) and copper (Cu²⁺) are vital for numerous physiological processes, but their dysregulation is implicated in neurodegenerative diseases such as Alzheimer's and Wilson's disease.[1][3] Conversely, heavy metals like mercury (Hg²⁺) and lead (Pb²⁺) are highly toxic even at trace concentrations, posing significant environmental and health risks.[3] Consequently, the development of robust and selective methods for their detection is of paramount importance.
Coumarin-based fluorescent probes offer a compelling solution due to their:
-
Exceptional Photophysical Properties: Coumarins are renowned for their strong fluorescence, high quantum yields, and good photostability. Their emission can be tuned across the visible spectrum by modifying their chemical structure.[3]
-
Structural Versatility: The coumarin scaffold can be readily functionalized at various positions (commonly C3 and C7), allowing for the incorporation of specific metal ion recognition moieties (chelators).[3] This modularity is key to designing probes with high selectivity for a target metal ion.
-
Favorable Biocompatibility: Many coumarin derivatives exhibit low toxicity, making them suitable for applications in living cells and organisms for bio-imaging studies.
-
Diverse Sensing Mechanisms: Coumarin probes can be designed to operate through various fluorescence signaling mechanisms, such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF), which provides a versatile toolkit for sensor design.[3]
Foundational Principles: Metal Ion Sensing Mechanisms
The interaction between a coumarin probe and a metal ion triggers a detectable change in its fluorescence properties. This change can be a "turn-on" (fluorescence enhancement) or "turn-off" (fluorescence quenching) response.[1] Understanding the underlying mechanism is crucial for both designing new probes and interpreting experimental data.
Photoinduced Electron Transfer (PET)
In a typical PET-based sensor, the coumarin fluorophore is linked to a metal ion receptor that has a lone pair of electrons (e.g., a nitrogen or sulfur atom). In the absence of the target metal ion, excitation of the fluorophore leads to an electron transfer from the receptor to the excited fluorophore, quenching the fluorescence. Upon binding of the metal ion to the receptor, the lone pair of electrons is engaged in coordination, which lowers the energy of the receptor's orbital and suppresses the PET process. This inhibition of quenching results in a significant enhancement of fluorescence, a "turn-on" response.
Caption: Intramolecular Charge Transfer (ICT) Mechanism.
Chelation-Enhanced Fluorescence (CHEF) and Chelation-Enhanced Quenching (CHEQ)
In the CHEF mechanism, a non-fluorescent or weakly fluorescent probe becomes highly fluorescent upon binding to a metal ion. This is often due to the rigidification of the molecular structure upon chelation, which reduces non-radiative decay pathways. Conversely, in CHEQ, the fluorescence of the probe is quenched upon binding to a metal ion, often due to the paramagnetic nature of the metal ion (e.g., Cu²⁺) which promotes intersystem crossing to the triplet state. [3]
Experimental Protocols: A Case Study with a Coumarin-Schiff Base Probe for Cu²⁺ Detection
To illustrate the practical application, we will focus on a coumarin-Schiff base derivative, a class of probes widely used for metal ion sensing due to their straightforward synthesis and effective chelation properties.
Synthesis of a Representative Coumarin-Schiff Base Probe
This protocol is adapted from established methodologies for the synthesis of coumarin-based Schiff bases. [4][5] Diagram of Synthesis Workflow:
Caption: General workflow for the synthesis of a coumarin-Schiff base probe.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, combine the coumarin precursor (e.g., 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde) (0.3 mmol) and a hydrazine derivative (e.g., 3-aminothiophene-2-carbohydrazide) (0.3 mmol). [5]2. Solvent Addition: Add 10 mL of anhydrous ethanol to the flask.
-
Reaction: Reflux the reaction mixture for 14 hours. [5]The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After cooling the reaction mixture to room temperature, a precipitate will form. Collect the solid product by filtration.
-
Purification: Wash the collected solid with anhydrous ethanol and petroleum ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum for 4 hours to obtain the final coumarin-Schiff base probe as a solid.
-
Characterization: Confirm the structure of the synthesized probe using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. [5]
Protocol for Fluorescence Titration of Metal Ions
This protocol outlines the procedure for evaluating the response of the synthesized coumarin probe to a target metal ion (e.g., Cu²⁺).
Diagram of Metal Ion Detection Workflow:
Sources
- 1. Coumarin Based Fluorescent Probe for Detecting Heavy Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of new coumarin-based fluorescent chemosensors for the dual detection of Hg2+ and Cu2+ in aqueous and biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
Probing Cytochrome P450 Activity in Living Cells: Application Notes and Protocols for 7-Propoxy-chromen-2-one
Introduction: Illuminating Drug Metabolism with 7-Propoxy-chromen-2-one
In the landscape of drug discovery and development, understanding how a candidate compound is metabolized is of paramount importance. The cytochrome P450 (CYP) superfamily of enzymes is the primary driver of xenobiotic metabolism, governing the clearance, efficacy, and potential toxicity of a vast array of drugs.[1] Consequently, the in vitro assessment of CYP activity is a cornerstone of preclinical drug development. This compound, a member of the 7-alkoxycoumarin family, has emerged as a valuable tool for these investigations. This fluorogenic substrate provides a sensitive and continuous method to monitor the activity of specific CYP isoforms in cell-based systems.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in cell-based assays. We will delve into the underlying scientific principles, provide detailed, field-proven protocols, and offer insights into data analysis and potential challenges.
The Scientific Principle: From a Non-Fluorescent Substrate to a Bright Signal
The utility of this compound lies in its transformation by CYP enzymes into a highly fluorescent product. The core of the assay is an O-dealkylation reaction catalyzed by specific CYP isoforms. In this reaction, the propoxy group at the 7-position of the coumarin ring is cleaved, yielding the metabolite 7-hydroxycoumarin, also known as umbelliferone.
While this compound itself is essentially non-fluorescent, 7-hydroxycoumarin exhibits strong fluorescence upon excitation with ultraviolet light. This enzymatic conversion results in a direct and proportional increase in fluorescence intensity, which can be readily measured using a fluorescence plate reader or microscope. The rate of 7-hydroxycoumarin formation is therefore a direct measure of the specific CYP enzyme's activity.
The catalytic cycle of cytochrome P450 enzymes is a complex process that requires the presence of cofactors, most notably NADPH, which provides the necessary reducing equivalents.[2] Therefore, in cell-based assays, the integrity of the cellular machinery that supplies these cofactors is crucial for accurate measurements.
Visualizing the Pathway: Enzymatic Conversion of this compound
Caption: Enzymatic conversion of this compound to 7-Hydroxycoumarin.
Key Considerations for Assay Design
Choosing the Right Cellular System
The selection of an appropriate cell line is critical for the success of the assay. The ideal cell system should express the CYP isoform of interest at a sufficient level.
-
Primary Hepatocytes: Considered the "gold standard" as they most closely represent the in vivo liver environment and express a wide range of CYP enzymes. However, they are often difficult to source, have limited viability in culture, and exhibit significant donor-to-donor variability.
-
Hepatoma Cell Lines (e.g., HepG2, Huh7): These are immortalized cell lines that are easier to culture and provide more reproducible results. A drawback is that they often express low levels of many CYP enzymes. However, they can be genetically engineered to overexpress specific CYP isoforms.
-
Recombinant Cell Lines (e.g., HEK293, CHO): These non-hepatic cell lines can be engineered to express a single human CYP isoform, providing a clean system to study the activity of a specific enzyme without interference from other CYPs.
Substrate Specificity
7-alkoxycoumarins exhibit varying degrees of selectivity for different CYP isoforms. While 7-ethoxycoumarin is a substrate for multiple CYPs in the CYP1, CYP2, and CYP3 families, the longer alkyl chain of this compound can influence its selectivity.[3] Generally, this compound is considered a good substrate for members of the CYP1A, CYP2A, and CYP2B subfamilies.[4][5] However, it is crucial to validate the primary CYP isoform responsible for its metabolism in your specific cellular system, potentially by using selective chemical inhibitors.
| CYP Isoform Family | Typical Substrate Activity | Notes |
| CYP1A | Moderate to High | Often used to assess CYP1A activity. |
| CYP2A | Moderate | Can be a useful probe for CYP2A6. |
| CYP2B | Moderate to High | A good substrate for assessing CYP2B6 activity.[6] |
| CYP2C | Low to Moderate | Generally not the preferred substrate. |
| CYP2D | Low | Not a primary substrate for this isoform. |
| CYP3A | Low to Moderate | While some metabolism may occur, other substrates are more selective.[7] |
Experimental Protocols
Protocol 1: General Cell-Based CYP Activity Assay
This protocol provides a general framework for measuring CYP activity in adherent cultured cells.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
7-Hydroxycoumarin (analytical standard)
-
Cultured cells expressing the CYP of interest (e.g., HepG2, primary hepatocytes)
-
96-well black, clear-bottom tissue culture plates
-
Cell culture medium (e.g., DMEM, Williams' Medium E)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader with excitation at ~370-405 nm and emission at ~450-460 nm.
Workflow Diagram:
Caption: General workflow for the cell-based CYP activity assay.
Step-by-Step Procedure:
-
Cell Seeding:
-
Seed your cells of choice into a 96-well black, clear-bottom tissue culture plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for 24-48 hours.
-
-
Reagent Preparation:
-
This compound Stock Solution: Prepare a 10-20 mM stock solution in anhydrous DMSO.[8] Store this stock solution at -20°C, protected from light.
-
Working Substrate Solution: On the day of the assay, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-50 µM).[8] The optimal concentration should be determined empirically for your cell type and CYP isoform.
-
7-Hydroxycoumarin Standard Stock Solution: Prepare a 1 mM stock solution of 7-hydroxycoumarin in DMSO.
-
Standard Curve Solutions: Prepare a series of dilutions of the 7-hydroxycoumarin stock solution in cell culture medium to generate a standard curve (e.g., 0-10 µM).
-
-
Assay Procedure:
-
Carefully remove the culture medium from the wells.
-
Gently wash the cell monolayer once with pre-warmed PBS.
-
Add the working substrate solution to each well. Include wells with medium only (no cells) as a background control.
-
To determine the contribution of a specific CYP isoform, you can pre-incubate a set of wells with a selective chemical inhibitor for 15-30 minutes before adding the substrate.
-
Incubate the plate at 37°C in a humidified incubator for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
After incubation, the fluorescence can be read directly in the plate reader.
-
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to an excitation wavelength of approximately 370-405 nm and an emission wavelength of 450-460 nm.
-
Measure the fluorescence intensity in each well.
-
Protocol 2: Data Analysis and Calculation of CYP Activity
-
Generate a 7-Hydroxycoumarin Standard Curve:
-
Pipette the prepared 7-hydroxycoumarin standard curve solutions into empty wells of the 96-well plate.
-
Measure the fluorescence intensity of the standards.
-
Plot the fluorescence intensity (y-axis) against the known concentration of 7-hydroxycoumarin (x-axis).
-
Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope.
-
-
Calculate the Amount of 7-Hydroxycoumarin Produced:
-
Subtract the average fluorescence of the background control wells (medium only) from the fluorescence readings of your experimental wells.
-
Use the equation from the standard curve to calculate the concentration of 7-hydroxycoumarin produced in each well: Concentration (µM) = (Fluorescence Intensity - c) / m
-
-
Calculate CYP Activity:
-
CYP activity is typically expressed as the rate of product formation per unit of time per unit of protein (e.g., pmol/min/mg protein).
-
To do this, you will need to determine the total protein content in your wells using a standard protein assay (e.g., BCA assay).
-
Activity (pmol/min/mg protein) = [Concentration of 7-HC (µM) * Volume of medium (L) * 10^6 (pmol/µmol)] / [Incubation time (min) * Protein content (mg)]
-
Trustworthiness: A Self-Validating System
To ensure the reliability and accuracy of your results, it is essential to incorporate proper controls into your experimental design.
-
Negative Controls:
-
No-Cell Control: Wells containing only the substrate solution to determine the background fluorescence of the substrate and medium.
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the substrate and any inhibitors.
-
-
Positive Controls:
-
Known Inducer: Treat cells with a known inducer of the CYP isoform of interest (e.g., omeprazole for CYP1A2, rifampicin for CYP3A4) prior to the assay to confirm that the system is responsive.
-
Known Inhibitor: Use a selective chemical inhibitor for the target CYP to demonstrate that the observed activity is indeed from that specific enzyme.
-
-
Linearity of the Reaction:
-
Perform a time-course experiment to ensure that the chosen incubation time falls within the linear range of product formation.
-
Perform a substrate titration to determine the Michaelis-Menten kinetics (Km and Vmax) for your specific experimental system.[9]
-
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| High Background Fluorescence | Autofluorescence from cells, medium, or the test compound.[2][10] | - Use phenol red-free medium for the assay.[2]- Subtract the fluorescence of a no-substrate control.- If the test compound is fluorescent, consider an alternative assay method. |
| Low Signal or No Activity | - Low expression of the target CYP.- Inactive enzyme.- Incorrect assay conditions. | - Use a cell line with higher CYP expression or induce expression.- Ensure proper storage and handling of cells.- Optimize substrate concentration, incubation time, and temperature. |
| High Well-to-Well Variability | - Inconsistent cell seeding.- Edge effects in the 96-well plate. | - Ensure a homogenous cell suspension and careful pipetting.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Non-linear Reaction Rate | - Substrate depletion.- Enzyme saturation or inhibition. | - Reduce the incubation time or decrease the cell density.- Perform a substrate titration to find the optimal concentration. |
Safety and Handling
This compound:
-
GHS Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[11]
-
Precautions: Wear protective gloves, eye protection, and work in a well-ventilated area. Avoid breathing dust.[12][13]
7-Hydroxycoumarin (Umbelliferone):
-
Handling: Avoid contact with skin and eyes. Do not breathe dust.
-
Storage: Keep in a dry, cool, and well-ventilated place.
Always consult the Safety Data Sheet (SDS) for detailed information before handling these compounds.
Conclusion: A Powerful Tool for Cellular Metabolism Studies
This compound is a robust and sensitive fluorogenic substrate for the real-time measurement of cytochrome P450 activity in living cells. By understanding the principles of the assay, carefully selecting the cellular system, and implementing rigorous controls, researchers can obtain reliable and reproducible data on drug metabolism and enzyme inhibition. This information is invaluable for making informed decisions in the early stages of drug discovery and for advancing our understanding of xenobiotic metabolism.
References
- Donato, M. T., & Gómez-Lechón, M. J. (2013). Fluorescence-based screening of cytochrome P450 activities in intact cells. Methods in Molecular Biology, 987, 135-148.
- Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background [Video]. YouTube.
- Thermo Fisher Scientific. (2005). Fluorogenic Substrates for Assessing Cytochrome P450 Isozyme Activity.
- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.
- Fry, J. R., Garle, M. J., & Lal, K. (2004). Selectivity of 7-alkoxycoumarins as probe substrates for rat hepatic cytochrome P450 forms is influenced by the substitution pattern on the coumarin nucleus. Xenobiotica, 34(11-12), 1013-1024.
- Hanna, I. H., Reed, J. R., & Ekins, S. (2000). Determination of CYP2B6 component of 7-ethoxy-4-trifluoromethylcoumarin O-deethylation activity in human liver microsomes. Drug Metabolism and Disposition, 28(6), 684-688.
- Bienta. (n.d.). CYP450 inhibition assay (fluorogenic).
- Thermo Fisher Scientific. (n.d.). Background in Fluorescence Imaging.
- Niinivehmas, S., et al. (2020). Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes. Molecules, 25(18), 4268.
- Lewis, D. F., Jacobs, M. N., & Dickins, M. (2003). Metabolism of coumarin by human P450s: a molecular modelling study. Drug Metabolism Reviews, 35(2-3), 91-115.
- Hanna, I. H., et al. (2000). Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families. Methods in Enzymology, 320, 235-242.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1631814, this compound.
- Khan, K. K., et al. (2000). Structure-function analysis of human cytochrome P450 3A4 using 7-alkoxycoumarins as active-site probes. Archives of Biochemistry and Biophysics, 373(2), 309-320.
- Cayman Chemical. (2022).
- Cell Signaling Technology. (n.d.). Immunofluorescence (IF) Troubleshooting Guide.
- Theobald, J., et al. (2018). Monitoring cytochrome P450 activity in living hepatocytes by chromogenic substrates in response to drug treatment or during cell maturation. Archives of Toxicology, 92(5), 1835-1849.
- Tang, W., et al. (2011). 7-Ethynylcoumarins: Selective Inhibitors of Human Cytochrome P450s 1A1 and 1A2. Journal of Medicinal Chemistry, 54(15), 5576-5586.
- Abcam. (n.d.). High background in immunohistochemistry.
- Benchchem. (n.d.). Application Notes and Protocols for Cell-Based Assays Using 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4.
- Hanna, I. H., et al. (2000). Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families. Methods in Enzymology, 320, 235-242.
- Tang, W., et al. (2011). 7-Ethynylcoumarins: Selective Inhibitors of Human Cytochrome P450s 1A1 and 1A2. Journal of Medicinal Chemistry, 54(15), 5576-5586.
- Abcam. (n.d.). High background in immunohistochemistry.
- Angene Chemical. (2021). Safety Data Sheet: 8-Acetyl-7-methoxy-2H-chromen-2-one.
- ECHEMI. (n.d.). 3-Acetyl-7-(diethylamino)
- van Vugt-Lussenburg, B. M., et al. (2000). Influence of N-substitution of 7-methoxy-4-(aminomethyl)-coumarin on Cytochrome P450 Metabolism and Selectivity. Drug Metabolism and Disposition, 28(12), 1458-1464.
- Miyamoto, M., et al. (2013). Metabolism of 7-ethoxycoumarin, safrole, flavanone and hydroxyflavanone by cytochrome P450 2A6 variants. Biopharmaceutics & Drug Disposition, 34(2), 87-97.
- Chen, G., et al. (2018). Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity. Toxicology in Vitro, 47, 124-131.
- Angene Chemical. (2021). Safety Data Sheet: 8-Acetyl-7-methoxy-2H-chromen-2-one.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectivity of 7-alkoxycoumarins as probe substrates for rat hepatic cytochrome P450 forms is influenced by the substitution pattern on the coumarin nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Ethynylcoumarins: Selective Inhibitors of Human Cytochrome P450s 1A1 and 1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of CYP2B6 component of 7-ethoxy-4-trifluoromethylcoumarin O-deethylation activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-function analysis of human cytochrome P450 3A4 using 7-alkoxycoumarins as active-site probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Hepatocyte CYP2B6 Can Be Expressed in Cell Culture Systems by Exerting Physiological Levels of Shear: Implications for ADME Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Solvents for Dissolving 7-Propoxy-chromen-2-one
As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting workflows for researchers, scientists, and drug development professionals working with 7-Propoxy-chromen-2-one. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your assays are both robust and reliable.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: Understanding the fundamental properties of this compound is the first step to selecting an appropriate solvent. The molecule, a derivative of coumarin, possesses a structure that dictates its behavior in different solvents.[1] Its propoxy group and benzopyranone core contribute to a significant nonpolar character.
The key takeaway from these properties is the molecule's hydrophobicity, indicated by the positive XLogP3 value. This value predicts that this compound will be significantly more soluble in organic solvents than in water.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₃ | PubChem[2] |
| Molecular Weight | 204.22 g/mol | PubChem[2] |
| XLogP3 (Hydrophobicity) | 2.8 | PubChem[2] |
| Hydrogen Bond Donors | 0 | PubChem[2] |
| Hydrogen Bond Acceptors | 3 | PubChem[2] |
Q2: Which organic solvents are recommended for creating a high-concentration stock solution of this compound?
A2: Based on the hydrophobic nature of coumarin derivatives, polar aprotic solvents are the premier choice for creating high-concentration stock solutions.[1][3] These solvents effectively solvate the molecule without the risk of unwanted chemical reactions. For the closely related 7-Methoxycoumarin, specific solubilities have been documented, providing a strong reference point.[4]
Recommended Solvents for Stock Solutions:
| Solvent | Type | Anticipated Solubility & Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent. Recommended for achieving high concentrations (e.g., >10 mg/mL). Its high polarity effectively solvates the coumarin core.[4] |
| Dimethylformamide (DMF) | Polar Aprotic | Excellent. Similar performance to DMSO, often used interchangeably for creating stocks of hydrophobic compounds.[4] |
| Ethanol (EtOH) | Polar Protic | Good. While slightly less effective than DMSO/DMF, it is a viable option, especially if DMSO is incompatible with the assay system. Solubility is typically in the ~5 mg/mL range.[4][5] |
| Acetone | Polar Aprotic | Good. Used as a solvent in the synthesis of a related propoxy-coumarin, indicating good solubility.[6][7] |
| Ethyl Acetate / Dichloromethane | Nonpolar/Polar Aprotic | Good. Primarily used for extraction and synthesis, confirming they are effective solvents, though less common for assay stock preparation.[6][8] |
Q3: What is the best-practice protocol for preparing a 10 mM stock solution in DMSO?
A3: A well-prepared stock solution is the foundation of a reproducible assay. The following protocol is a self-validating system to ensure complete dissolution and accurate concentration.
Protocol: Preparation of 10 mM this compound in DMSO
Materials:
-
This compound (MW: 204.22 g/mol )
-
Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Methodology:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 204.22 g/mol * (1000 mg / 1 g) = 2.04 mg
-
-
Weigh Compound: Carefully weigh out approximately 2.04 mg of this compound into a suitable vial. Record the exact mass.
-
Add Solvent: Based on the exact mass, add the calculated volume of DMSO.
-
Volume (mL) = [Mass (mg) / 204.22 ( g/mol )] / 10 (mmol/L)
-
-
Promote Dissolution:
-
Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particulate matter.
-
If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied, but avoid high temperatures which could degrade the compound.
-
-
Final Check & Storage:
-
Once the solution is clear and homogenous, it is ready.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light, as coumarins can be light-sensitive.
-
Q4: I'm seeing precipitation when I add my DMSO stock to my aqueous assay buffer. What's happening and how can I fix it?
A4: This is the most common challenge encountered and is due to the compound's low solubility in water.[3] When the DMSO stock is diluted into the aqueous buffer, the solvent environment abruptly changes from highly organic to almost entirely aqueous. If the final concentration of this compound exceeds its solubility limit in the final assay buffer, it will precipitate out.
The key is to ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is kept to a minimum (typically <1%, and ideally <0.5%), as higher concentrations can also interfere with biological components of the assay.[9]
Caption: Workflow for troubleshooting compound precipitation.
Q5: How can my choice of solvent impact my assay results, especially for fluorescence-based assays?
A5: The solvent is not merely a vehicle; it is an active component of the fluorophore's environment that can significantly alter its photochemical properties. This phenomenon, known as solvatochromism, is particularly relevant for coumarin derivatives.[10]
-
Fluorescence Quenching: Solvents with a high dielectric constant or dipole moment can decrease fluorescence intensity.[11] For instance, in some systems, fluorescence is quenched in highly polar environments like water or acetonitrile.[12] This is critical if your assay measures a change in fluorescence intensity.
-
Spectral Shifts (Solvatochromism): The polarity of the solvent can shift the emission wavelength of the fluorophore.[10][13] Switching from a non-polar to a polar solvent can cause a red shift (to a longer wavelength) in the emission spectrum.[13] This requires you to re-optimize your plate reader's wavelength settings for the specific solvent system you are using.
-
Biological Interference: High concentrations of organic solvents like DMSO can denature proteins, disrupt cell membranes, or inhibit enzyme activity, leading to false-positive or false-negative results.[9] It is imperative to run a "solvent-only" control in your assay to quantify any background signal or inhibitory effects caused by the solvent itself.
Caption: Potential impacts of solvent choice on assay validity.
Q6: Can I dissolve this compound directly in an aqueous buffer like PBS?
A6: It is strongly advised not to attempt direct dissolution in aqueous buffers. Due to its hydrophobic nature (XLogP3 of 2.8), this compound is sparingly soluble in aqueous solutions.[2][4] Attempting to do so will likely result in an incomplete dissolution, forming a suspension rather than a true solution. This leads to inaccurate and non-reproducible concentrations in your experiments. The correct and standard procedure is always to prepare a concentrated stock in a suitable organic solvent like DMSO and then dilute this stock into your aqueous buffer to the final desired concentration.[4]
References
-
Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. National Center for Biotechnology Information. [Link]
-
A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy) chromen-2-one. Der Pharma Chemica. [Link]
-
Coumarin–Dithiocarbamate Derivatives as Biological Agents. National Center for Biotechnology Information. [Link]
-
Protein precipitation as a possible important pitfall in the clinical chemistry analysis of blood samples containing monoclonal immunoglobulins: 2 Case reports and a review of the literature. ResearchGate. [Link]
-
Solvent Effects on the Solvatochromism of 7-Aminocoumarin Derivatives in Neat and Binary Solvent Mixtures: Correlation of the Electronic Transition Energies with the Solvent Polarity Parameters. ResearchGate. [Link]
-
Hi all! What will be a good solvent for Coumarin and 7 Hydroxycoumarin? ResearchGate. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence. MDPI. [Link]
-
Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. ResearchGate. [Link]
-
Solvent effect on the fluorescence response of hydroxycoumarin bearing a dipicolylamine binding site to metal ions. PubMed, National Center for Biotechnology Information. [Link]
-
Synthesis and fluorescence studies on menthol-coumarin conjugates. ResearchGate. [Link]
-
Coumarin 334 - Solubility of Things. Solubility of Things. [Link]
Sources
- 1. Coumarin–Dithiocarbamate Derivatives as Biological Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C12H12O3 | CID 1631814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Solvent effect on the fluorescence response of hydroxycoumarin bearing a dipicolylamine binding site to metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing 7-Propoxy-chromen-2-one Solubility in Aqueous Buffers
Welcome to the technical support center for 7-Propoxy-chromen-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing precipitation and ensuring the successful use of this compound in your experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges related to its limited aqueous solubility.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound, a derivative of coumarin, is a hydrophobic molecule, which can lead to precipitation in aqueous buffer systems commonly used in biological and chemical assays. An understanding of its key physicochemical properties is the first step in troubleshooting solubility issues.
| Property | Value | Implication for Solubility |
| Molecular Weight | 204.22 g/mol [1] | Standard for a small molecule. |
| XLogP3 | 2.8[1] | This positive value indicates a preference for a lipid-like environment over an aqueous one, signifying its hydrophobic nature. |
| General Coumarin Solubility | Poorly soluble in water, soluble in organic solvents like ethanol and DMSO.[2] | Direct dissolution in aqueous buffers is challenging; a stock solution in an organic solvent is necessary. |
Troubleshooting Guide: Preventing Precipitation
This guide is structured in a question-and-answer format to directly address the most common issues encountered when working with this compound.
Q1: My compound precipitated immediately upon dilution into my aqueous buffer. What went wrong?
A1: This is a classic sign of a compound "crashing out" of solution. It typically occurs when a concentrated organic stock solution is rapidly diluted into an aqueous buffer where the compound has low solubility. The organic solvent disperses quickly, leaving the hydrophobic compound exposed to the aqueous environment at a concentration far exceeding its solubility limit.
Causality: The rapid change in solvent polarity is the primary cause. The compound is stable in the high-concentration organic stock but is thermodynamically driven to aggregate and precipitate when suddenly transferred to a non-ideal aqueous environment.
Solutions:
-
Optimize your Dilution Technique:
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in organic solvent concentration can help keep the compound in solution.
-
Stirring: Add the stock solution dropwise to the vigorously stirred buffer. This promotes rapid mixing and prevents localized high concentrations of the compound.
-
-
Reduce the Final Concentration of Organic Solvent:
-
For cell-based assays, the final concentration of DMSO should ideally be kept below 0.5%, with 0.1% being a widely accepted safe limit for most cell lines.[2][3][4]
-
Ethanol is also used as a co-solvent, but its concentration should generally not exceed 1% in cell culture to avoid cytotoxic effects.[5][6]
-
Q2: Even with proper dilution, I'm seeing precipitation over time. What are my next steps?
A2: Delayed precipitation suggests that while the initial solubilization was successful, the solution is thermodynamically unstable. This can be due to factors like buffer composition, pH, or temperature.
Troubleshooting Workflow:
Caption: A logical workflow for preparing soluble solutions of this compound.
References
- Abramov, Y. A., et al. (2012). "pKa prediction: are we there yet?" Journal of Computer-Aided Molecular Design, 26(7), 775-788.
- Charkoftaki, G., et al. (2019). "Co-solvents and their applications in the design and development of pharmaceutical formulations." Drug Development and Industrial Pharmacy, 45(1), 1-17.
- Czap, A., & Carr, P. W. (2004). "A practical guide to understanding and preventing buffer precipitation in reversed-phase liquid chromatography." LCGC North America, 22(6), 544-548.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]
- Huda, Z. U., et al. (2022). "Effect of pH on Fluorescence Spectra of Coumarin Derivatives." Journal of Fluorescence, 32(1), 57-66.
-
Joshi, D. (2020). Hi all! What will be a good solvent for Coumarin and 7 Hydroxycoumarin? ResearchGate. Retrieved from [Link]
- Kerwin, B. A. (2008). "Polysorbates 20 and 80 used in the formulation of protein biotherapeutics: structure and degradation pathways." Journal of Pharmaceutical Sciences, 97(8), 2924-2935.
-
ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]
-
G-Biosciences. (2020). The Role of Tween 80 in Protein Solubilization and Stabilization. Retrieved from [Link]
-
ResearchGate. (2015). Which is the maximum quantity of ethanol tolerated by CHO-S cells? Retrieved from [Link]
- Kerwin, B. A. (2008). "Polysorbates 20 and 80 used in the formulation of protein biotherapeutics: structure and degradation pathways." Journal of Pharmaceutical Sciences, 97(8), 2924-2935.
-
ResearchGate. (2013). What is the min DMSO concentration to dissolve unknown drugs? Retrieved from [Link]
- Fatu, A., et al. (2022). "Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG)
-
European Medicines Agency. (2010). Formulation of poorly soluble compounds. Retrieved from [Link]
- Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization." Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
-
ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase? Retrieved from [Link]
-
ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase? Retrieved from [Link]
-
G-Biosciences. (2020). The Role of Tween 80 in Protein Solubilization and Stabilization. Retrieved from [Link]
- Rodríguez, H., Holguín, A. R., Martínez, F., Khoubnasabjafari, M., & Jouyban, A. (2015). "Volumetric properties of (PEG 400 + water) and (PEG 400 + ethanol) mixtures at several temperatures and correlation with the Jouyban-Acree model." Revista Colombiana de Ciencias Químico-Farmacéuticas, 44(2), 184-203.
- El-Setouhy, D. A., & El-Nabarawi, M. A. (2017). "Preparation, characterization, dissolution, and permeation of flibanserin − 2-HP-β-cyclodextrin inclusion complexes.
- Messner, M., et al. (2010). "Understanding the phase-solubility diagram of hydrocortisone and γ-cyclodextrin." International Journal of Pharmaceutics, 387(1-2), 238-246.
- Li, P., & Zhao, L. (2007). "Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations." Pharmaceutical Technology, 31(4), 84-92.
- Kerwin, B. A. (2008). "Polysorbates 20 and 80 used in the formulation of protein biotherapeutics: structure and degradation pathways." Journal of Pharmaceutical Sciences, 97(8), 2924-2935.
- Szejtli, J. (2019). "Practical Considerations about the Cyclodextrin Solubilities – A Quickstart Guide for Newbies." Cyclodextrin News.
-
Agilent Technologies. (n.d.). Detergent/surfactant retention during ultrafiltration in the formulation of biotherapeutics. Retrieved from [Link]
-
ResearchGate. (2015). What should be optimum concentration of DMSO for in cell culture (Suspension celllines)? Retrieved from [Link]
- Neog, M., et al. (2021).
- Lopedrfido, S., et al. (2021).
- Higuchi, T., & Connors, K. A. (1965). "Phase-solubility techniques.
-
DBT JRF BET. (n.d.). Syllabus for DBT-JRF BET examination. Retrieved from [Link]
- de Abreu, V. H. P., et al. (2019). "Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes.
-
DBT JRF BET. (n.d.). Syllabus for DBT-JRF BET examination. Retrieved from [Link]
- Patel, M., et al. (2018). "Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs." International Journal of Pharmaceutical and Phytopharmacological Research, 8(5), 1-8.
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]
Sources
- 1. alzet.com [alzet.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ethanol affects fibroblast behavior differentially at low and high doses: A comprehensive, dose-response evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 7-Propoxy-chromen-2-one Assays
Introduction: The Principle of the Assay
The 7-Propoxy-chromen-2-one (7-PC) assay is a fluorometric method used to measure the activity of O-dealkylation enzymes, most notably Cytochrome P450 (CYP) isozymes.[1] The substrate, this compound (a member of the coumarin family), is non-fluorescent. In the presence of a competent enzyme system (e.g., human liver microsomes and NADPH), the propoxy group is cleaved, yielding the highly fluorescent product 7-Hydroxycoumarin (umbelliferone).[2] The rate of increase in fluorescence is directly proportional to the enzyme's catalytic activity.
This guide provides a comprehensive framework for optimizing a critical parameter of this assay: the incubation time. Ensuring your experiment operates within the linear range of the reaction is paramount for generating accurate and reproducible data.
Caption: Enzymatic conversion of this compound.
The Criticality of Incubation Time: Understanding the Linear Range
The "linear range" is the period during which the rate of product formation is constant.[3] Operating within this range ensures that the measured velocity is a true representation of the initial, uninhibited enzyme activity.
Why is this so important?
-
Substrate Depletion: If the incubation is too long, the substrate (7-PC) concentration will decrease significantly. Since reaction velocity is dependent on substrate concentration, this will cause the reaction rate to slow down, leading to an underestimation of the true initial velocity.[4]
-
Product Inhibition: In some enzymatic reactions, the product can bind to the enzyme and inhibit its activity. An extended incubation time allows the product to accumulate, potentially causing feedback inhibition and artificially lowering the measured rate.[3]
-
Enzyme Instability: Enzymes can lose activity over time under assay conditions (e.g., temperature, buffer). Long incubation times may measure a combination of enzymatic reaction and enzyme degradation, confounding the results.
The goal is to find an incubation time that is long enough to generate a robust signal well above background, but short enough to remain comfortably within the linear phase of the reaction.[4]
Core Protocol: Determining Optimal Incubation Time via Time-Course Experiment
This experiment is the cornerstone of assay optimization. It involves measuring product formation at multiple time points to empirically identify the linear range for your specific experimental conditions (enzyme source, protein concentration, substrate concentration, and temperature).
Materials:
-
This compound (Substrate)
-
Enzyme source (e.g., Human Liver Microsomes, recombinant CYP enzyme)
-
NADPH regenerating system (or NADPH)
-
Assay Buffer (e.g., Potassium Phosphate buffer, pH 7.4)
-
Stop Solution (e.g., Acetonitrile or weak acid)
-
96-well black microplate, suitable for fluorescence
-
Fluorescence plate reader (Excitation ~355 nm, Emission ~460 nm)[5]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare master mixes for your reaction. One mix should contain the buffer and enzyme source. A second should contain the buffer and substrate. Keep all reagents on ice.
-
Reaction Setup: In a 96-well plate, add the enzyme/buffer master mix to a series of wells. Prepare replicate wells for each time point (triplicate is recommended). Also, include "no-enzyme" and "no-substrate" controls.
-
Initiate the Reaction: The reaction is typically started by the addition of NADPH. Add the NADPH regenerating system to the wells and immediately place the plate in a 37°C incubator or the heated chamber of the plate reader.
-
Time-Point Measurement: At designated time intervals (e.g., 0, 2, 5, 10, 15, 20, 30, 45, 60 minutes), stop the reaction in the corresponding wells by adding the Stop Solution. For kinetic reads, the plate reader will take measurements automatically at set intervals.
-
Fluorescence Reading: Once all time points are collected, read the plate on a fluorescence plate reader.
-
Data Analysis:
-
Subtract the average fluorescence of the "time zero" wells (or no-enzyme controls) from all other time points.
-
Plot the background-subtracted Relative Fluorescence Units (RFU) against time (in minutes).
-
Perform a linear regression on the data points. Identify the longest continuous period from time zero that maintains a high coefficient of determination (R² > 0.98).[6]
-
Caption: Workflow for Determining Optimal Incubation Time.
Data Interpretation Example:
The table below shows sample data from a time-course experiment.
| Time (min) | Average RFU | Background Subtracted RFU |
| 0 | 150 | 0 |
| 5 | 650 | 500 |
| 10 | 1145 | 995 |
| 15 | 1655 | 1505 |
| 20 | 2050 | 1900 |
| 30 | 2400 | 2250 |
| 45 | 2550 | 2400 |
When this data is plotted, the points from 0 to 20 minutes show a clear linear relationship. After 20 minutes, the rate begins to slow, and the curve flattens. Therefore, for subsequent experiments under these conditions, an incubation time of 15-20 minutes would be appropriate, as it falls well within the identified linear range.
Troubleshooting Guide
Q: My signal is very low, even after a long incubation. What should I do?
A: Low signal can stem from several issues. First, verify the activity of your enzyme source; it may be inactive or degraded. Second, increase the enzyme (protein) concentration in the reaction. A higher concentration of active enzyme will produce the product faster.[4] Third, check the concentration and integrity of your NADPH and substrate stocks. Finally, confirm that your plate reader's filter set is appropriate for 7-Hydroxycoumarin (Ex: ~355nm, Em: ~460nm).[5][7]
Q: The reaction seems to stop almost immediately. The curve is flat after the first time point.
A: This indicates an extremely rapid reaction, likely due to a very high enzyme concentration. The reaction has proceeded past its linear range before your first measurement. To resolve this, you must dilute your enzyme source significantly (e.g., 5-fold, 10-fold, or more) and repeat the time-course experiment. The goal is to slow the reaction down so you can accurately resolve the initial linear phase.
Q: My R² value for the linear regression is poor (<0.95). The data points are scattered.
A: A poor R² value suggests inconsistency in your experimental setup.
-
Pipetting Error: Ensure accurate and consistent pipetting, especially for small volumes of enzyme or substrate.[3]
-
Mixing: Make sure the reaction wells are mixed thoroughly but gently after adding the final reagent.
-
Temperature Fluctuation: Maintain a constant temperature throughout the incubation. Using a temperature-controlled plate reader can greatly improve consistency.[8]
-
Reagent Degradation: Ensure that critical reagents like NADPH have not degraded. Prepare fresh solutions if in doubt.
Q: I see a very high background signal in my "time zero" or "no-enzyme" wells.
A: High background can be caused by contamination of reagents with the fluorescent product, 7-Hydroxycoumarin. It can also be due to inherent fluorescence of test compounds if you are running an inhibition assay. First, run a control plate with just buffer and substrate to ensure they are not contaminated. If a test compound is the cause, you may need to subtract the fluorescence of a parallel incubation that lacks the enzyme or NADPH (a true compound blank).
Frequently Asked Questions (FAQs)
1. What is a typical incubation time for a 7-PC assay? There is no single "typical" time. It is entirely dependent on the specific enzyme source and its concentration. For active preparations like liver microsomes, times can range from 5 to 60 minutes. It is essential to determine this empirically for your system.[9]
2. How does substrate concentration affect the optimal incubation time? If the substrate concentration is too low (well below the enzyme's Km), it will be depleted more quickly, shortening the linear range.[10] It is generally recommended to use a 7-PC concentration at or slightly above the Km for the specific CYP isozyme to ensure the reaction rate is not substrate-limited, but not so high as to cause substrate inhibition.
3. Do I need to re-optimize the incubation time for every experiment? You must re-optimize the incubation time whenever you change a critical parameter of the assay. This includes:
-
Using a new lot of enzyme or microsomes.
-
Significantly changing the enzyme concentration.
-
Changing the substrate concentration or temperature.
4. Can I use a single endpoint reading instead of a full time-course? Once you have reliably determined the linear range, you can confidently use a single endpoint incubation time for routine screenings (e.g., inhibitor profiling), provided that time falls within the linear portion.[11] However, if a test compound is a potent inhibitor, it will slow the reaction, and you must ensure your endpoint is still capturing an initial rate.
5. What is the difference between optimizing incubation time for a basic activity assay versus a time-dependent inhibition (TDI) assay? For a basic activity assay, you determine the linear range of the uninhibited reaction. For a TDI assay, the process is different. It involves a pre-incubation step where the enzyme is incubated with the potential inhibitor before the addition of the 7-PC substrate.[12] The goal of the pre-incubation is to allow the inhibitor to inactivate the enzyme, so the pre-incubation time itself is the variable being tested, while the subsequent substrate incubation is kept short and within the linear range of the remaining active enzyme.
References
-
Jorgensen, L., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Publications. Available at: [Link]
-
Eppendorf. (2020). Enzyme Kinetic Assays – How Does It Work?. Eppendorf Norway. Available at: [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Available at: [Link]
-
Jorgensen, L., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (2015). Measurement of Human Cytochrome P450 Enzyme Induction Based on Mesalazine and Mosapride Citrate Treatments Using a Luminescent Assay. National Institutes of Health. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]
-
Molecules. (2021). Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2015). 2-Oxo-2H-chromen-7-yl 2,2-dimethylpropionate. ResearchGate. Available at: [Link]
-
Creative Bioarray. (n.d.). CYP450 Time-Dependent Inhibition (TDI) Assay. Creative Bioarray. Available at: [Link]
-
ResearchGate. (n.d.). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. ResearchGate. Available at: [Link]
-
Lindsey, J. S. (n.d.). 7-Hydroxycoumarin. PhotochemCAD. Available at: [Link]
-
ResearchGate. (2015). How long is the "linear region", for enzyme kinetics?. ResearchGate. Available at: [Link]
-
Fundación MEDINA. (n.d.). CYP450 Inhibition. Fundación MEDINA. Available at: [Link]
-
MDPI. (2024). Optimization of Aqueous Extraction of Polyphenols from Cuminum cyminum Seeds Using Response Surface Methodology and Assessment of Biological Activity. MDPI. Available at: [Link]
-
Ingenta Connect. (n.d.). Evaluation of Time-Dependent Cytochrome P450 Inhibition in a High- Throughput, Automated Assay. Ingenta Connect. Available at: [Link]
-
ResearchGate. (2022). Antioxidant activity of 2H-chromen-2-one derivatives. ResearchGate. Available at: [Link]
-
PubMed. (n.d.). Highly sensitive high-performance liquid chromatographic assay for coumarin 7-hydroxylation and 7-ethoxycoumarin O-deethylation by human liver cytochrome P450 enzymes. PubMed. Available at: [Link]
Sources
- 1. criver.com [criver.com]
- 2. Highly sensitive high-performance liquid chromatographic assay for coumarin 7-hydroxylation and 7-ethoxycoumarin O-deethylation by human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Kinetic Assays – How Does It Work? - Eppendorf Norway [eppendorf.com]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of Aqueous Extraction of Polyphenols from Cuminum cyminum Seeds Using Response Surface Methodology and Assessment of Biological Activity [mdpi.com]
- 7. PhotochemCAD | 7-Hydroxycoumarin [photochemcad.com]
- 8. medinadiscovery.com [medinadiscovery.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 11. assayquant.com [assayquant.com]
- 12. ingentaconnect.com [ingentaconnect.com]
Technical Support Center: Troubleshooting Cell Permeability with Coumarin Fluorescent Probes
Welcome to the technical support center for coumarin-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common cell permeability and staining issues encountered during live-cell imaging experiments. Here, we move beyond simple protocols to explain the underlying principles governing probe behavior, empowering you to make informed decisions and achieve robust, reproducible results.
Section 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
This section addresses fundamental questions about coumarin probes, providing the foundational knowledge needed for effective troubleshooting.
Q1: I'm observing very weak or no fluorescent signal in my cells. What are the primary factors affecting the permeability of my coumarin probe?
A1: Weak or absent staining is a common issue that can often be traced back to the fundamental properties of the probe and its interaction with the cellular environment. Several key factors govern the cell permeability of coumarin derivatives:
-
Lipophilicity: The cell membrane is a lipid bilayer, acting as a barrier to highly polar or charged molecules. Neutral, more lipophilic (hydrophobic) coumarin probes generally exhibit better passive diffusion across the membrane.[1][2] However, excessive lipophilicity can lead to aggregation or non-specific sequestration within intracellular membranes, preventing the probe from reaching its intended target.[3]
-
Molecular Size and Structure: Smaller molecules tend to permeate the cell membrane more easily. Bulky side groups on the coumarin scaffold can sterically hinder membrane transit. The specific positioning of substituents on the coumarin ring system is critical; modifications at positions 3, 4, and 7 are commonly used to modulate photophysical properties and permeability.[4]
-
Charge: Charged molecules, such as those with sulfonate groups, are generally cell-impermeant unless specific transporters are involved.[3] To overcome this, a "prodrug" approach is sometimes used, where the charge is masked by ester groups (e.g., acetoxymethyl or AM esters). Once inside the cell, ubiquitous intracellular esterases cleave these groups, trapping the now-charged, fluorescent probe.[3] If you are using an AM-esterified probe and see poor signal, it could be due to premature cleavage by extracellular esterases, often found in serum-containing media.[5]
-
Environmental Sensitivity: The fluorescence of many coumarin probes is highly sensitive to the local environment, including polarity and viscosity.[6] A probe might successfully enter the cell but exhibit low fluorescence if its intracellular environment is not optimal for its quantum yield.
Q2: My background fluorescence is extremely high, obscuring the specific signal. What causes this and how can I fix it?
A2: High background fluorescence is typically a result of one of two issues: excess unbound probe in the extracellular medium or non-specific binding of the probe to cellular components or surfaces.
-
Inadequate Washing: The most common cause is insufficient removal of the fluorescent probe from the culture medium after the incubation period. Unbound probes in the medium and loosely bound to the outside of cells will fluoresce, creating a haze that reduces signal-to-noise.
-
Non-Specific Binding: As mentioned, highly lipophilic probes can non-specifically associate with various cellular membranes and lipid droplets, leading to diffuse background staining.[3][7] Probe aggregation at high concentrations can also contribute to punctate, non-specific background signals.
-
Media Components: Some components in cell culture media, like phenol red or certain serum proteins, can be inherently fluorescent or interact with the probe to increase background.
To mitigate high background, increasing the number and duration of wash steps after probe incubation is the first and most critical step.[5] Using a reduced-serum or serum-free medium during the staining and imaging phase can also be highly effective. If non-specific binding is suspected, lowering the probe concentration is recommended.
Q3: The fluorescent signal in my cells fades very quickly during imaging. What is happening and what can I do to improve photostability?
A3: The rapid loss of fluorescence upon exposure to excitation light is known as photobleaching. Coumarin dyes, like many fluorophores, are susceptible to this phenomenon.[8] The rate of photobleaching is influenced by several factors:
-
Excitation Light Intensity: Higher intensity light from the microscope's light source (e.g., laser, mercury lamp) will cause fluorophores to photobleach more rapidly.
-
Exposure Time: Longer exposure times during image acquisition contribute significantly to photobleaching.
-
Local Chemical Environment: The presence of reactive oxygen species (ROS) in the cellular environment can accelerate the chemical degradation of the fluorophore.
Strategies to Minimize Photobleaching:
-
Reduce Excitation Power: Use the lowest possible laser power or lamp intensity that still provides a detectable signal.
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera and limit the total time the sample is illuminated.
-
Use Antifade Reagents: For fixed-cell imaging, always use a mounting medium containing an antifade reagent. For live-cell imaging, specialized media components are available that can help reduce phototoxicity and photobleaching.
-
Optimize Probe Concentration: Using a slightly higher probe concentration (if it doesn't cause toxicity or background issues) can sometimes provide a brighter initial signal, allowing for lower excitation power.
Q4: I see a strong initial signal, but then it quickly disappears or relocates. Could the cells be actively removing the probe?
A4: Yes, this is a distinct possibility. Many cell types express a variety of ATP-binding cassette (ABC) transporters and other efflux pumps that actively expel foreign small molecules (xenobiotics) from the cytoplasm.[9][10] If your coumarin probe is a substrate for one of these pumps, you may observe a bright initial staining followed by a rapid decrease in signal as the probe is pumped out of the cells. This is a common issue in drug-resistant cell lines, which often overexpress these pumps.
Some coumarin derivatives have been specifically studied as inhibitors of efflux pumps like NorA and MepA in Staphylococcus aureus.[9][10] If you suspect efflux is an issue, you can try co-incubating your cells with a known broad-spectrum efflux pump inhibitor, such as verapamil or probenecid, to see if this improves probe retention.
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides structured workflows and step-by-step protocols to diagnose and solve common permeability issues.
Troubleshooting Workflow: Low or No Staining
Use the following decision tree to diagnose the root cause of poor staining.
Caption: Troubleshooting decision tree for low or no staining.
Experimental Protocol 1: General Live-Cell Staining with Coumarin Probes
This protocol provides a starting point for staining live cells. Remember that optimal conditions, especially probe concentration and incubation time, must be determined empirically for each specific probe and cell type.[11]
Materials:
-
Coumarin probe stock solution (typically 1-10 mM in high-quality, anhydrous DMSO).
-
Adherent or suspension cells cultured in an appropriate vessel for imaging (e.g., glass-bottom dish).
-
Complete cell culture medium.
-
Serum-free cell culture medium (for staining step).
-
Phosphate-Buffered Saline (PBS), pH 7.4, pre-warmed to 37°C.
-
Fluorescence microscope with appropriate filter sets for your coumarin probe.
Procedure:
-
Cell Preparation: Ensure cells are healthy and at an appropriate confluency (typically 50-70% for adherent cells) before staining.
-
Probe Working Solution Preparation:
-
Thaw the coumarin probe stock solution at room temperature.
-
Dilute the stock solution into pre-warmed (37°C) serum-free medium to the desired final concentration. A typical starting range is 1-10 µM. Vortex briefly to ensure complete mixing. Note: It is critical to dilute the probe immediately before use.
-
-
Cell Staining:
-
Aspirate the complete culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the probe-containing serum-free medium to the cells, ensuring the cell monolayer is fully covered.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO₂ incubator.
-
The optimal incubation time can range from 15 to 60 minutes. Start with 30 minutes for your first experiment.[11]
-
-
Washing:
-
Aspirate the probe-containing medium.
-
Wash the cells three times with pre-warmed PBS or complete medium to thoroughly remove any unbound probe. This step is crucial for reducing background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed complete medium or a suitable imaging buffer to the cells.
-
Proceed to image the cells on the fluorescence microscope using the appropriate excitation and emission filters.
-
Experimental Protocol 2: Validating Probe Permeability and Efflux
This experiment helps determine if poor signal is due to a lack of permeability or active removal by efflux pumps.
Materials:
-
Same as Protocol 1.
-
A known cell-permeant nuclear stain (e.g., Hoechst 33342) as a positive control for staining.
-
A known cell-impermeant dye (e.g., Trypan Blue) to assess cell viability.
-
Efflux pump inhibitor (e.g., Verapamil, stock solution in DMSO).
Procedure:
-
Set up Experimental Groups: Prepare cells in separate wells or dishes for the following conditions:
-
Group A (Negative Control): Unstained cells.
-
Group B (Positive Control): Cells stained with Hoechst 33342 according to manufacturer's protocol.
-
Group C (Test Probe): Cells stained with your coumarin probe as per Protocol 1.
-
Group D (Efflux Inhibition): Pre-incubate cells with an efflux pump inhibitor (e.g., 10-50 µM Verapamil) for 30-60 minutes. Then, add the coumarin probe (in the continued presence of the inhibitor) and proceed with the staining protocol.
-
-
Stain and Image: Follow the staining protocol for all groups. Image the cells immediately after washing. For Groups C and D, you may also want to perform time-lapse imaging to observe signal stability over time (e.g., image every 5 minutes for 30 minutes).
-
Analysis:
-
Compare B and C: If Hoechst stains the nuclei but your coumarin probe does not stain the cells, it points towards a fundamental permeability issue with your probe.
-
Compare C and D: If the fluorescence intensity is significantly higher and/or more stable over time in the efflux inhibitor group (D) compared to the probe-only group (C), it strongly suggests that your probe is being actively removed from the cells.[9]
-
Assess Viability: After imaging, perform a Trypan Blue exclusion test on a parallel set of treated cells to ensure the probe concentrations used are not causing cell death, which would also result in a lack of signal.[12]
-
Section 3: Data Summaries & Key Parameters
Effective staining relies on optimizing several parameters. The table below provides typical starting ranges for these parameters, which should be adapted for your specific experimental system.
| Parameter | Recommended Starting Range | Key Considerations |
| Probe Concentration | 1 - 10 µM | Higher concentrations can lead to cytotoxicity and non-specific binding.[12] Lower concentrations may yield insufficient signal. Always perform a titration. |
| Incubation Time | 15 - 60 minutes | Longer times may increase signal but also risk cytotoxicity. Shorter times may not be sufficient for probe uptake and activation.[11] |
| Incubation Temperature | 37°C | Most cellular processes, including esterase activity and active transport, are optimal at this temperature. Lower temperatures will slow down probe uptake. |
| Solvent for Stock | Anhydrous DMSO | Coumarin probes are often hydrophobic. Ensure the DMSO is high-quality and free of water to prevent probe precipitation. |
| Staining Medium | Serum-Free Medium | Serum contains esterases that can cleave AM esters prematurely and proteins that can bind the probe, reducing its availability and increasing background.[5] |
Section 4: Visualizing the Process
Understanding the journey of a probe into the cell is key to troubleshooting.
Caption: Cellular uptake and activation pathway for an AM-esterified coumarin probe.
References
- MDPI. (n.d.). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments.
- RSC Publishing. (2020, March 17). Synthesis and application of coumarin fluorescence probes.
- RSC Publishing. (n.d.). Synthesis and application of coumarin fluorescence probes.
- PubMed. (n.d.). Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells.
- PMC - NIH. (n.d.). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems.
- ResearchGate. (2023, March 3). Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells.
- PubMed Central. (2025, October 30). Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging.
- MDPI. (n.d.). Self-Assembled Ru(II)-Coumarin Complexes for Selective Cell Membrane Imaging.
- BenchChem. (n.d.). Application Notes and Protocols: Cell Imaging with Coumarin-Based Fluorescent Markers.
- PubMed. (n.d.). Photostability of Coumarin Laser Dyes - a Mechanistic Study Using Global and Local Reactivity Descriptors.
- MDPI. (2023, December 15). 3-Substituted Coumarins Inhibit NorA and MepA Efflux Pumps of Staphylococcus aureus.
- PubMed. (2024, March 21). Unlocking bacterial defense: Exploring the potent inhibition of NorA efflux pump by coumarin derivatives in Staphylococcus aureus.
- PMC. (2022, February 23). Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling.
- PMC - PubMed Central. (2023, November 10). Organic fluorescent probes for live-cell super-resolution imaging.
- Thermo Fisher Scientific - UK. (n.d.). Cell Tracing and Tracking Support—Troubleshooting.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic fluorescent probes for live-cell super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Cell Tracing and Tracking Support—Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 6. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Photostability of Coumarin Laser Dyes - a Mechanistic Study Using Global and Local Reactivity Descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Substituted Coumarins Inhibit NorA and MepA Efflux Pumps of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unlocking bacterial defense: Exploring the potent inhibition of NorA efflux pump by coumarin derivatives in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Quenching Effects in 7-Propoxy-chromen-2-one Fluorescence Measurements
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 7-Propoxy-chromen-2-one in fluorescence-based assays. This guide provides in-depth troubleshooting strategies and frequently asked questions to address common challenges related to fluorescence quenching. Our goal is to equip you with the scientific understanding and practical protocols to identify, characterize, and mitigate quenching effects, ensuring the integrity and accuracy of your experimental data.
Understanding the Fluorescence of this compound
This compound, a member of the coumarin family, is a valuable fluorophore in various biological and chemical sensing applications. Coumarins are known for their sensitivity to the local microenvironment, which can be both an advantage and a source of experimental artifacts.[1] Before delving into quenching, it's essential to understand the basic photophysical properties of this class of molecules. While specific data for this compound is not extensively published, we can infer its behavior from closely related 7-alkoxycoumarin derivatives.
| Property | Typical Value for 7-Alkoxycoumarins | Reference |
| Excitation Maximum (λex) | ~320-370 nm | [2][3] |
| Emission Maximum (λem) | ~380-470 nm | [1][2] |
| Quantum Yield (Φ) | 0.1 - 0.9 (highly solvent dependent) | [2][4][5] |
| Fluorescence Lifetime (τ) | 1 - 5 nanoseconds (ns) | [4][5][6] |
Frequently Asked Questions (FAQs)
Q1: My this compound fluorescence intensity is lower than expected. What could be the cause?
A decrease in fluorescence intensity, or quenching, can arise from several factors. The primary suspects are interactions between the fluorophore and other molecules in your sample, leading to non-emissive de-excitation. Common causes include:
-
Presence of a Quencher: A substance in your sample may be quenching the fluorescence through various mechanisms.
-
Inner Filter Effect: High concentrations of the fluorophore or other absorbing species can absorb the excitation or emission light.
-
Solvent Effects: The polarity and viscosity of the solvent can significantly impact the fluorescence quantum yield.
-
pH Changes: The fluorescence of many coumarin derivatives is pH-sensitive.
-
Photobleaching: Prolonged exposure to high-intensity light can lead to irreversible photodegradation of the fluorophore.
Q2: What is fluorescence quenching and what are the common mechanisms?
Fluorescence quenching is any process that decreases the fluorescence intensity of a sample. The three most common quenching mechanisms you will encounter are:
-
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. This process is dependent on the diffusion of the molecules and therefore is affected by temperature and viscosity.[7]
-
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. In this case, the complex simply does not fluoresce.[7]
-
Förster Resonance Energy Transfer (FRET): This is a specific type of quenching where energy is transferred non-radiatively from an excited donor fluorophore to a suitable acceptor molecule in close proximity (typically 1-10 nm).
Troubleshooting Guide: Identifying and Characterizing Quenching Effects
A systematic approach is crucial to pinpointing the cause of fluorescence quenching. The following troubleshooting workflow will guide you through the process of identifying the quenching mechanism.
Caption: A workflow for troubleshooting fluorescence quenching.
Step 1: Preliminary Checks
Before investigating complex quenching mechanisms, it is essential to rule out simpler experimental artifacts.
Protocol 1: Assessing the Inner Filter Effect
The inner filter effect occurs when a substance in the sample absorbs either the excitation or the emission light, leading to an apparent decrease in fluorescence.
Methodology:
-
Measure Absorbance Spectra: Acquire the absorbance spectrum of your complete sample (containing this compound and any potential quenchers) from at least 250 nm to 600 nm.
-
Analyze Spectra:
-
Excitation Attenuation: Check for significant absorbance at the excitation wavelength of this compound. If a component in your mixture absorbs strongly at this wavelength, it will reduce the number of photons reaching the fluorophore.
-
Emission Reabsorption: Examine if there is a significant overlap between the emission spectrum of this compound and the absorbance spectrum of any component in the sample. If so, the emitted fluorescence can be reabsorbed.
-
-
Corrective Action: If a significant inner filter effect is observed, you may need to dilute your sample or use a shorter pathlength cuvette. For quantitative analysis, correction factors can be applied, though this is a more advanced procedure.
Step 2: Differentiating Quenching Mechanisms
Once inner filter effects are ruled out, the next step is to distinguish between dynamic and static quenching.
Protocol 2: Temperature Dependence Study
The rates of dynamic and static quenching respond differently to changes in temperature, providing a straightforward method for differentiation.
Causality:
-
Dynamic Quenching: As temperature increases, the rate of diffusion of molecules in the solution also increases. This leads to more frequent collisions between the fluorophore and the quencher, resulting in increased quenching.[7]
-
Static Quenching: The formation of a ground-state complex is typically an exothermic process. Increasing the temperature provides thermal energy that can disrupt this complex, leading to decreased quenching.[7]
Methodology:
-
Prepare Samples: Prepare a series of samples containing a fixed concentration of this compound and varying concentrations of the suspected quencher. Include a control sample with no quencher.
-
Incubate at Different Temperatures: Incubate the samples at a range of temperatures (e.g., 25°C, 35°C, and 45°C) using a temperature-controlled fluorometer or a water bath. Allow the samples to equilibrate at each temperature before measurement.
-
Measure Fluorescence: Record the fluorescence intensity of each sample at each temperature.
-
Analyze Data: Plot the fluorescence intensity as a function of quencher concentration for each temperature.
-
Dynamic Quenching: The quenching efficiency will increase with increasing temperature.
-
Static Quenching: The quenching efficiency will decrease with increasing temperature.
-
Protocol 3: Fluorescence Lifetime Measurement
The most definitive way to distinguish between static and dynamic quenching is by measuring the fluorescence lifetime.[8]
Causality:
-
Dynamic Quenching: Since dynamic quenching provides an additional pathway for the excited state to return to the ground state, it decreases the fluorescence lifetime.[7][9]
-
Static Quenching: Static quenching involves the formation of a non-fluorescent complex. The fluorophores that are not part of this complex fluoresce normally, so the fluorescence lifetime of the uncomplexed fluorophore remains unchanged.[4][7]
Methodology:
-
Instrumentation: This measurement requires a time-resolved fluorometer capable of techniques such as Time-Correlated Single Photon Counting (TCSPC).
-
Sample Preparation: Prepare two samples: one with this compound only and another with this compound and the quencher.
-
Measure Lifetime: Measure the fluorescence lifetime of both samples.
-
Analyze Data:
-
If the lifetime of the sample with the quencher is shorter than the lifetime of the fluorophore alone, dynamic quenching is occurring.
-
If the lifetimes are the same, the quenching mechanism is static.
-
Step 3: Quantitative Analysis using Stern-Volmer Plots
The Stern-Volmer equation provides a quantitative description of the quenching process.
The Stern-Volmer Equation:
F₀ / F = 1 + Kₛᵥ[Q]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher.
-
Kₛᵥ is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher.
Methodology:
-
Data Collection: Using the data from your temperature dependence study (or a separate experiment at a constant temperature), calculate F₀ / F for each quencher concentration.
-
Plot the Data: Create a Stern-Volmer plot by plotting F₀ / F on the y-axis versus the quencher concentration [Q] on the x-axis.
-
Interpret the Plot:
-
Linear Plot: A linear Stern-Volmer plot is indicative of a single type of quenching mechanism (either purely dynamic or purely static).[10]
-
Upward Curvature: An upward-curving plot suggests that both static and dynamic quenching are occurring simultaneously, or that the quenching is more complex.[10]
-
Caption: Idealized Stern-Volmer plots for different quenching mechanisms.
Common Quenchers for Coumarin Derivatives
Being aware of common quenchers can help in identifying potential sources of interference in your experiments.
-
Halide Ions: Iodide (I⁻) and bromide (Br⁻) ions are effective collisional quenchers of coumarin fluorescence. Chloride (Cl⁻) is generally a much weaker quencher.[11]
-
Acrylamide: A neutral molecule that is a well-known collisional quencher.[7]
-
Molecular Oxygen: Dissolved oxygen can quench fluorescence through a collisional mechanism. Degassing your solutions may be necessary for highly sensitive measurements.
-
Nitroxide Radicals: Compounds like 4-hydroxy-TEMPO have been shown to be efficient dynamic quenchers of coumarin derivatives.[10]
-
Transition Metal Ions: Certain metal ions can act as quenchers through either static or dynamic mechanisms.
-
Electron-Rich Molecules: Aromatic amines and other electron-rich compounds can quench fluorescence via photoinduced electron transfer.[12]
Summary of Differentiating Quenching Mechanisms
| Characteristic | Dynamic Quenching | Static Quenching |
| Mechanism | Collisional deactivation of the excited state. | Formation of a non-fluorescent ground-state complex. |
| Effect of Temperature | Quenching increases with increasing temperature. | Quenching decreases with increasing temperature. |
| Fluorescence Lifetime | Decreases. | Unchanged. |
| Stern-Volmer Plot | Linear (for a single type of dynamic quenching). | Can be linear or show upward curvature. |
| Absorption Spectrum | Unchanged. | May change due to complex formation. |
References
-
ACS Central Science, 2020.
-
Rose-Hulman Institute of Technology.
-
Molecules, 2014.
-
Methods in Molecular Biology, 2016.
-
Chemistry LibreTexts.
-
Physical Chemistry Chemical Physics, 2021.
-
Oregon Medical Laser Center.
-
Journal of Photochemistry and Photobiology A: Chemistry, 1990.
-
Journal of Photochemistry and Photobiology A: Chemistry, 2012.
-
Journal of Chemical Education, 2021.
-
PhotochemCAD.
-
Journal of Fluorescence, 2004.
-
Materials, 2020.
-
Chemistry LibreTexts.
-
RSC Advances, 2023.
-
ResearchGate.
-
RSC Advances, 2014.
-
Edinburgh Instruments.
-
Journal of Fluorescence, 2004.
-
Journal of the Chemical Society, Perkin Transactions 1, 2002.
-
Physical Chemistry Chemical Physics, 2019.
-
The Journal of Physical Chemistry B, 2013.
-
Molecules, 2022.
-
ResearchGate.
-
Photochemical & Photobiological Sciences, 2018.
-
The Journal of Physical Chemistry B, 2013.
-
Experimental Eye Research, 1983.
-
Thermo Fisher Scientific.
Sources
- 1. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. 7-Methoxycoumarin-4-acetic acid [omlc.org]
- 3. PhotochemCAD | 7-Hydroxycoumarin [photochemcad.com]
- 4. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence quenching of coumarins by halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wisdomlib.org [wisdomlib.org]
Validation & Comparative
A Senior Application Scientist's Guide to 7-Propoxy-chromen-2-one: A Comparative Analysis for Advanced Fluorescence Imaging
For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent probes, selecting the optimal tool is paramount for generating high-quality, reproducible data. This guide provides an in-depth, objective comparison of 7-Propoxy-chromen-2-one, a member of the coumarin family of fluorophores, against other widely used fluorescent probes. By delving into their photophysical properties, performance in cellular imaging applications, and the underlying principles of their use, this document aims to equip you with the critical information needed to make informed decisions for your specific research needs.
The Enduring Utility of Coumarin Dyes in Cellular Imaging
Coumarin derivatives have long been a cornerstone of fluorescence microscopy due to their advantageous photophysical properties. These include high fluorescence quantum yields, large Stokes shifts which minimize self-quenching, and a structural versatility that allows for the fine-tuning of their spectral properties.[1] The fundamental benzopyran-2-one core of coumarins can be chemically modified to create a diverse palette of probes for sensing various ions, reactive oxygen species, and for labeling specific cellular compartments.[1]
This compound, with its electron-donating propoxy group at the 7-position, is a representative example of a blue-emitting coumarin dye. This substitution enhances its fluorescence, making it a valuable tool for various imaging applications.
At a Glance: this compound vs. Key Competitors
To provide a clear performance overview, the following table summarizes the key photophysical properties of this compound (with data from closely related 7-alkoxycoumarins as a proxy), and two industry-standard fluorescent probes: Fluorescein and BODIPY FL.
| Property | 7-Alkoxycoumarin (Proxy for this compound) | Fluorescein (FITC) | BODIPY FL |
| Excitation Max (λex) | ~326 nm[2] | ~495 nm | ~503 nm[3] |
| Emission Max (λem) | ~387 nm[2] | ~519 nm | ~512 nm[3] |
| Molar Extinction Coefficient (ε) | ~16,800 M⁻¹cm⁻¹ (in ethanol)[2] | ~80,000 M⁻¹cm⁻¹ | >80,000 M⁻¹cm⁻¹[3] |
| Quantum Yield (Φf) | ~0.08 (in ethanol)[2] | ~0.92 | ~0.9[4] |
| Stokes Shift | ~61 nm | ~24 nm | ~9 nm |
| Photostability | Generally good | Prone to photobleaching[5] | Excellent[6] |
| Environmental Sensitivity | Sensitive to solvent polarity[7] | pH-sensitive | Relatively insensitive to solvent polarity and pH[3] |
Deep Dive: A Head-to-Head Comparison
Brightness: More Than Just Quantum Yield
A probe's practical brightness in an imaging experiment is a function of both its molar extinction coefficient (a measure of how efficiently it absorbs light) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).
-
7-Alkoxycoumarins , while exhibiting moderate quantum yields, have significantly lower molar extinction coefficients compared to Fluorescein and BODIPY FL. This translates to a lower overall brightness under the same illumination conditions.
-
Fluorescein boasts a high quantum yield and a high molar extinction coefficient, making it a very bright fluorophore.
-
BODIPY FL is also exceptionally bright, with a high quantum yield and a large molar extinction coefficient.[3]
Photostability: The Key to Long-Term Imaging
Photobleaching, the irreversible destruction of a fluorophore upon prolonged exposure to light, is a critical limiting factor in many live-cell imaging experiments.
-
Coumarin dyes , including 7-alkoxy derivatives, are generally considered to have good photostability.[8]
-
Fluorescein is notoriously susceptible to photobleaching, which can significantly limit its utility in time-lapse imaging.[5][9]
-
BODIPY FL is renowned for its exceptional photostability, making it a superior choice for long-term imaging and single-molecule tracking experiments.[6]
Environmental Sensitivity: A Double-Edged Sword
The sensitivity of a probe's fluorescence to its local environment can be either a powerful tool or a confounding variable.
-
7-Alkoxycoumarins exhibit solvatochromism, meaning their emission spectra can shift depending on the polarity of the solvent.[7] This property can be harnessed to probe the microenvironment of cellular compartments.
-
Fluorescein's fluorescence is highly dependent on pH, which can be a limitation unless pH sensing is the intended application.
-
BODIPY FL is relatively insensitive to both solvent polarity and pH, providing a more stable and predictable signal in the heterogeneous environment of a living cell.[3]
Experimental Validation: Protocols for Comparative Analysis
To empower researchers to validate these comparisons in their own laboratories, we provide the following detailed protocols.
Synthesis of this compound
This procedure is adapted from the synthesis of a structurally similar compound, 4-methyl-7-propoxy-2H-chromen-2-one.[1]
Materials:
-
7-Hydroxy-2H-chromen-2-one
-
n-Propyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 7-Hydroxy-2H-chromen-2-one and an excess of potassium carbonate in acetone.
-
Add n-propyl bromide dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, filter the mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Pour the residue into water and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent such as methanol.
Comparative Live-Cell Imaging Protocol
This protocol provides a framework for comparing the performance of this compound, Fluorescein, and BODIPY FL in live-cell imaging.
Materials:
-
Cells of interest (e.g., HeLa, HEK293)
-
Glass-bottom imaging dishes
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound, Fluorescein isothiocyanate (FITC), and BODIPY FL
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Seed cells onto glass-bottom imaging dishes and allow them to adhere and grow to 50-70% confluency.
-
Probe Preparation: Prepare 1 mM stock solutions of each fluorescent probe in high-quality, anhydrous DMSO.
-
Staining: a. Prepare working solutions of each probe in pre-warmed cell culture medium. The optimal concentration should be determined empirically but a starting range of 1-10 µM is recommended. b. Remove the culture medium from the cells and wash them once with pre-warmed PBS. c. Add the probe-containing medium to the cells and incubate at 37°C for 15-30 minutes. d. Remove the staining solution and wash the cells twice with pre-warmed PBS.
-
Imaging: a. Add fresh, pre-warmed imaging medium to the cells. b. Image the cells using a fluorescence microscope equipped with appropriate filter sets for each probe. c. To assess photostability, acquire a time-lapse series of images under continuous illumination.
Protocol for Measuring Photobleaching
This protocol outlines a method to quantify the photobleaching rates of the different fluorescent probes.
Procedure:
-
Prepare stained cells as described in the live-cell imaging protocol.
-
Select a region of interest (ROI) within a well-stained cell.
-
Acquire an initial image at time zero.
-
Continuously illuminate the ROI with the excitation light source at a constant intensity.
-
Acquire images at regular intervals (e.g., every 5-10 seconds) for a set duration.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the intensity values to the initial intensity at time zero.
-
Plot the normalized intensity as a function of time and fit the data to an exponential decay curve to determine the photobleaching rate constant.
Concluding Remarks for the Discerning Scientist
The selection of a fluorescent probe is a critical decision that directly impacts the quality and reliability of experimental data. While this compound and other coumarin derivatives offer distinct advantages, particularly their large Stokes shifts and environmental sensitivity, they may not be the optimal choice for all applications.
For experiments requiring high brightness and exceptional photostability, particularly for long-term live-cell imaging, BODIPY FL emerges as a superior alternative. Fluorescein , while bright, is hampered by its poor photostability and pH sensitivity.
Ultimately, the ideal fluorescent probe is application-dependent. By understanding the fundamental properties of each class of fluorophore and by conducting rigorous, controlled comparisons, researchers can confidently select the most appropriate tool to illuminate their scientific questions.
References
-
Jones, G., II, Jackson, W. R., Choi, C. Y., & Bergmark, W. R. (1985). Solvent effects on the photophysics of coumarin laser dyes. The Journal of Physical Chemistry, 89(2), 294-300. Available from: [Link]
-
Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and photobiology, 94(2), 290–327. Available from: [Link]
-
Sánchez-Recillas, A., Navarrete-Vázquez, G., Hidalgo-Figueroa, S., Tlahuext, H., & Estrada-Soto, S. (2014). Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. Acta crystallographica. Section E, Structure reports online, 70(Pt 11), o1203–o1204. Available from: [Link]
-
Song, D., Ma, Z., & Zhan, G. (1997). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 69(8), 1532-1537. Available from: [Link]
-
Ghosh, R., & Palit, D. K. (2009). Investigations of the Solvent Polarity Effect on the Photophysical Properties of Coumarin-7 Dye. The Journal of Physical Chemistry A, 113(28), 7895-7905. Available from: [Link]
-
Maki, Y., & Kita, Y. (1998). Fluorescence switching by O-dearylation of 7-aryloxycoumarins. Development of novel fluorescence probes to detect reactive oxygen species with high selectivity. Journal of the Chemical Society, Perkin Transactions 2, (4), 883-888. Available from: [Link]
-
JoVE. (2019). Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking. Available from: [Link]
-
Sánchez-Recillas, A., et al. (2014). Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 70(11), o1203-o1204. Available from: [Link]
-
Siddharthan, S., et al. (2023). Supramolecular assembly of coumarin 7 with sulfobutylether-β-cyclodextrin for biomolecular applications. Frontiers in Chemistry, 11, 1240015. Available from: [Link]
-
Olympus. (n.d.). Photobleaching. Available from: [Link]
-
Weigel, A. V., & Scherer, K. M. (2014). Fluorescence Live Cell Imaging. Methods in molecular biology (Clifton, N.J.), 1148, 1–19. Available from: [Link]
-
Bečić, E., et al. (2020). Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. Journal of the Serbian Chemical Society, 85(10), 1307-1319. Available from: [Link]
-
Song, L., Hennink, E. J., Young, I. T., & Tanke, H. J. (1995). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Biophysical journal, 68(6), 2588–2600. Available from: [Link]
-
Lafta, S. J., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Applicable Chemistry, 2(1), 74-81. Available from: [Link]
-
Eggeling, C., et al. (1998). Comparative Photostability Studies of BODIPY and Fluorescein Dyes by Using Fluorescence Correlation Spectroscopy. Journal of Fluorescence, 8(3), 263-270. Available from: [Link]
Sources
- 1. Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PhotochemCAD | 7-Hydroxycoumarin [photochemcad.com]
- 3. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. BODIPY™ | AAT Bioquest [aatbio.com]
- 5. Photobleaching [evidentscientific.com]
- 6. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Frontiers | Supramolecular assembly of coumarin 7 with sulfobutylether-β-cyclodextrin for biomolecular applications [frontiersin.org]
- 9. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of 7-Propoxy-chromen-2-one Cytochrome P450 Assays
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of early drug discovery, the rapid and reliable assessment of a compound's effect on Cytochrome P450 (CYP) enzymes is paramount. These enzymes are central to drug metabolism, and unforeseen interactions can lead to adverse events or therapeutic failure. Fluorogenic assays, such as those employing 7-Propoxy-chromen-2-one (propoxycoumarin), offer a high-throughput solution for profiling potential drug-drug interactions. However, the value of this speed is entirely dependent on the robustness and reliability of the data produced.
This guide provides a comprehensive framework for validating the this compound assay. It moves beyond a simple checklist of steps to explain the scientific rationale behind each validation parameter. Furthermore, it objectively compares this method to established alternatives, providing the data-driven context necessary for informed decisions in your research.
Section 1: The this compound Assay: Mechanism and Application
The assay leverages the enzymatic activity of specific CYP isoforms to metabolize the non-fluorescent substrate, this compound. The O-depropoxylation of this molecule yields the highly fluorescent product, 7-hydroxycoumarin (umbelliferone). The rate of fluorescent signal generation is directly proportional to the enzyme's activity.[1] This method is particularly useful for high-throughput screening (HTS) of large compound libraries to identify potential CYP inhibitors.[2]
Below is a diagram illustrating the core enzymatic reaction.
Caption: Enzymatic conversion of this compound.
Section 2: A Framework for Robust Assay Validation
Drawing from principles outlined in regulatory guidance on bioanalytical method validation, a rigorous validation process ensures that the assay is fit for its intended purpose.[3][4][5][6] The goal is to build a self-validating system where controls and defined acceptance criteria are integral to every experiment.
Specificity: Are You Measuring the Right Target?
Specificity is the ability of the assay to measure only the activity of the intended CYP isoform without interference.
Experimental Approach:
-
Recombinant Enzymes: The primary method for confirming specificity is to run the assay with a panel of individual, recombinantly expressed CYP isoforms. The substrate should show high activity with the target isoform and minimal activity with others.
-
Chemical Inhibitors: Use well-characterized, isoform-specific inhibitors. Pre-incubating the enzyme with a known inhibitor should result in a significant and concentration-dependent decrease in signal. For example, use ketoconazole for CYP3A4 or quinidine for CYP2D6.[7]
Linearity, Range, and Sensitivity
This set of experiments defines the boundaries within which the assay provides accurate and precise data.
-
Linearity: Establishes the concentration range over which the fluorescent signal is directly proportional to the concentration of the product, 7-hydroxycoumarin.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision and accuracy.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOQ is the lowest amount of enzyme activity that can be quantitatively determined with acceptable precision and accuracy.[8]
Experimental Protocol: Establishing the Standard Curve The foundation for quantifying enzyme activity is a reliable standard curve using the fluorescent product, 7-hydroxycoumarin.
-
Preparation: Prepare a stock solution of 7-hydroxycoumarin (analytical standard grade) in a suitable solvent (e.g., DMSO).[9]
-
Serial Dilution: Perform serial dilutions in the final assay buffer to create a range of concentrations. It is crucial to work at low micromolar concentrations (e.g., 2 µM to 60 µM), as higher concentrations of coumarins can lead to signal quenching and loss of linearity.[10]
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (approx. 355 nm and 460 nm, respectively).[11]
-
Analysis: Plot fluorescence intensity versus concentration and perform a linear regression. An R² value > 0.99 is considered acceptable.[8]
Precision and Accuracy
These parameters validate the consistency and correctness of your results.
-
Precision: Assesses the closeness of agreement among a series of measurements. It is typically expressed as the percent coefficient of variation (%CV) and evaluated at two levels:
-
Intra-day precision (Repeatability): Assessed by running replicate samples on the same day.
-
Inter-day precision (Intermediate Precision): Assessed by running the assay on multiple days.
-
-
Accuracy: Measures how close the experimental value is to the true value. It's often determined by spiking a known quantity of product into the assay matrix and calculating the percent recovery.
Acceptance Criteria: For both precision and accuracy, a common benchmark is that the results should be within ±15% of the nominal value (and ±20% at the LOQ).[8]
The following diagram outlines the logical workflow for a comprehensive assay validation.
Caption: Logical workflow for assay validation.
Section 3: Comparative Analysis of CYP Activity Assays
While the this compound assay is a powerful screening tool, it is not the only method available. Understanding its performance in the context of other technologies is crucial for selecting the right assay for the right stage of research.
| Assay Technology | Principle | Throughput | Sensitivity | Specificity | Cost / Well | Key Considerations |
| Fluorogenic (e.g., this compound) | Enzymatic conversion of a non-fluorescent substrate to a fluorescent product.[1] | High | Moderate to High | Moderate | Low | Prone to interference from fluorescent compounds or quenchers.[1][12] May show poorer correlation with LC-MS/MS for some CYPs.[2] |
| Luminescent (e.g., P450-Glo™) | Enzymatic conversion of a luciferin derivative to luciferin, which generates light via luciferase.[13][14] | High | Very High | High | Moderate | Excellent signal-to-background ratio.[13] Reduced interference from fluorescent compounds compared to fluorogenic methods.[15] |
| LC-MS/MS | Direct quantification of the specific metabolite formed from a probe substrate via mass spectrometry.[16] | Low to Moderate | High | Gold Standard | High | Considered the "gold standard" for in vitro DDI studies.[17] Requires expensive equipment and longer run times.[16] |
Section 4: Conclusion and Recommendations
The this compound assay is a cost-effective, high-throughput method that is highly suitable for primary screening of large compound libraries. Its primary advantage is the ability to quickly identify potential CYP inhibitors early in the drug discovery pipeline.
Key Recommendations:
-
Implement a Full Validation: Before use, the assay must be rigorously validated according to the principles of specificity, linearity, range, sensitivity, accuracy, and precision.
-
Understand Limitations: Be aware of potential interferences from fluorescent test compounds.[12] Controls must be included to check for compound auto-fluorescence and quenching.
-
Use Orthogonal Methods for Confirmation: Hits identified from a primary fluorogenic screen should always be confirmed using a more specific, secondary assay. The gold standard for confirmation and for generating data for regulatory submission is LC-MS/MS.[2][17] This dual-assay approach combines the speed of screening with the accuracy of definitive analysis, providing a robust and reliable workflow for assessing drug-drug interaction potential.
References
-
Cohen, L. H., et al. (2003). Evaluation of fluorescence- and mass spectrometry-based CYP inhibition assays for use in drug discovery. PubMed. Available at: [Link]
-
Joshi, D. (2021). Standard curve for 7 hydroxy coumarin (umbliferon)?. ResearchGate. Available at: [Link]
-
Van der Pijl, R., et al. (2015). Development and validation of an in vitro, seven-in-one human cytochrome P450 assay for evaluation of both direct and time-dependent inhibition. PubMed. Available at: [Link]
-
Zhang, Y., et al. (2022). Recent Advances in Molecular Fluorescent Probes for CYP450 Sensing and Imaging. MDPI. Available at: [Link]
-
An, G., & Zuo, Z. (2018). Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes. National Institutes of Health. Available at: [Link]
-
Zientek, M., et al. (2013). An In Vitro, High Throughput, Seven CYP Cocktail Inhibition Assay for the Evaluation of New Chemical Entities Using LC-MS/MS. ResearchGate. Available at: [Link]
-
Orita, M., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Publications. Available at: [Link]
-
Al-Saeed, A. H., et al. (2020). Inhibitory Effect of Cytochrome P450 Enzyme CYP2E1 by Salicylic Acid in Rat Liver Microsomes. National Institutes of Health. Available at: [Link]
-
PhotochemCAD. 7-Hydroxycoumarin. PhotochemCAD Website. Available at: [Link]
-
Zientek, M., et al. (2013). An in vitro, high throughput, seven CYP cocktail inhibition assay for the evaluation of new chemical entities using LC-MS/MS. PubMed. Available at: [Link]
-
Profacgen. CYP Inhibition Screen Assay Using LC-MS/MS. Profacgen Website. Available at: [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. FDA Website. Available at: [Link]
-
Tan, M. L., et al. (2022). Optimization of the CYP inhibition assay using LC-MS/MS. ResearchGate. Available at: [Link]
-
Coecke, S., et al. (2020). Validation of in vitro methods for human cytochrome P450 enzyme induction: Outcome of a multi-laboratory study. National Institutes of Health. Available at: [Link]
-
Yuan, R., et al. (2002). Evaluation of cytochrome P450 probe substrates commonly used by the pharmaceutical industry to study in vitro drug interactions. PubMed. Available at: [Link]
-
KCAS. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Website. Available at: [Link]
-
Bienta. CYP450 inhibition assay (fluorogenic). Bienta Website. Available at: [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA Website. Available at: [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]
-
Cohen, L. H., et al. (2003). Cytochrome P450 Inhibition Assays Using Traditional and Fluorescent Substrates. ResearchGate. Available at: [Link]
-
ASCPT. (2022). FDA News: Issue 21-1, November 2022. ASCPT Website. Available at: [Link]
Sources
- 1. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 2. Evaluation of fluorescence- and mass spectrometry-based CYP inhibition assays for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hhs.gov [hhs.gov]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 7. researchgate.net [researchgate.net]
- 8. Validation of an HPLC Method for the Simultaneous Quantification of Metabolic Reaction Products Catalysed by CYP2E1 Enzyme Activity: Inhibitory Effect of Cytochrome P450 Enzyme CYP2E1 by Salicylic Acid in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. P450-Glo™ CYP3A4 Assay | CYP3A4 Inhibitor Screening [worldwide.promega.com]
- 14. P450-Glo™ Assays Protocol [promega.com.cn]
- 15. promega.com [promega.com]
- 16. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. enamine.net [enamine.net]
A Senior Application Scientist's Guide to Cross-Validation of Multi-CYP Inhibition Assays with Single Probes
Introduction: The Critical Role of Cytochrome P450 Inhibition in Drug Development
In the landscape of drug discovery and development, a thorough understanding of a compound's potential for drug-drug interactions (DDIs) is not merely a regulatory hurdle, but a cornerstone of patient safety. The cytochrome P450 (CYP) superfamily of enzymes is central to this narrative, responsible for the metabolism of a vast majority of clinically used drugs.[1] Inhibition of these enzymes by a co-administered drug can lead to altered pharmacokinetic profiles, potentially resulting in adverse effects or therapeutic failure.[1][2] Consequently, robust and reliable in vitro methods for assessing CYP inhibition are indispensable tools in the preclinical evaluation of any new chemical entity.
Historically, the gold standard has been the single-probe assay , where the inhibitory potential of a compound is assessed against each individual CYP isoform in a separate experiment. This method is lauded for its clarity and precision. However, the demands of high-throughput screening in modern drug discovery have paved the way for more efficient approaches, most notably the multi-CYP inhibition assay , often referred to as a "cocktail" assay. This method allows for the simultaneous assessment of a compound's inhibitory effect on multiple CYP isoforms in a single incubation.[2]
While the efficiency of the cocktail approach is undeniable, it introduces a layer of complexity. The central question that every diligent researcher must ask is: Do the results from a multi-probe cocktail assay accurately reflect the data obtained from traditional single-probe assays? This is where the critical process of cross-validation comes into play. This guide will provide a comprehensive overview of both assay formats, detail the experimental protocols for their cross-validation, and present the supporting data that underpins the utility and reliability of the cocktail approach when properly validated.
Understanding the Methodologies: Single Probes vs. Cocktail Assays
The fundamental principle of both assay types is to measure the activity of a specific CYP enzyme by monitoring the formation of a metabolite from a known probe substrate. The inhibitory potential of a test compound is then determined by quantifying the reduction in metabolite formation in its presence. The primary distinction lies in the number of probe substrates included in the incubation.
The Single-Probe Assay: A Focused Investigation
In a single-probe assay, a specific CYP isoform is incubated with its selective probe substrate in the presence of varying concentrations of the test compound. This focused approach minimizes the potential for substrate-substrate or metabolite-metabolite interactions, providing a clear and unambiguous measure of inhibition for a single enzyme.
The Multi-CYP "Cocktail" Assay: A High-Throughput Approach
The cocktail assay combines multiple CYP-specific probe substrates into a single incubation with the test compound.[2] This allows for the simultaneous gathering of inhibition data for several CYP isoforms, significantly increasing throughput and reducing the consumption of reagents and test compound. However, the design of a cocktail assay requires careful consideration to avoid interactions between the various substrates and their metabolites, which could lead to inaccurate results.
The Imperative of Cross-Validation
The purpose of cross-validating a multi-CYP cocktail assay against single-probe assays is to ensure that the convenience of the high-throughput method does not compromise the accuracy and reliability of the data. The validation process aims to demonstrate that the IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) obtained from the cocktail assay are comparable to those generated by the single-probe method.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) expect robust validation of any in vitro DDI assays submitted for consideration.[3][4] The recently finalized ICH M12 guideline further emphasizes a harmonized approach to DDI studies.[5][6][7]
A successful cross-validation provides confidence that the cocktail assay can be reliably used for screening and profiling compounds, with the understanding that any significant inhibitory "hits" may warrant further investigation using single-probe assays for definitive characterization.
Experimental Design for Cross-Validation
A robust cross-validation study involves a systematic comparison of IC50 values for a panel of known CYP inhibitors, tested in both single-probe and cocktail assay formats.
Key Components of the Experimental Workflow
Below is a generalized workflow for conducting a cross-validation study. Specific concentrations and incubation times should be optimized for your laboratory's specific conditions and analytical instrumentation.
Caption: A flowchart illustrating the data analysis process for determining IC50 values.
The IC50 values from the single-probe and cocktail assays are then compared. A common acceptance criterion is that the IC50 values should be within a 2-fold difference of each other. [2]
Comparative Data: A Case Study
The following table presents a hypothetical but representative dataset from a cross-validation study comparing the IC50 values (in µM) of known inhibitors against several CYP isoforms in both single-probe and cocktail assays.
| CYP Isoform | Probe Substrate | Inhibitor | Single-Probe IC50 (µM) | Cocktail IC50 (µM) | Fold-Difference |
| CYP1A2 | Phenacetin | α-Naphthoflavone | 0.022 | 0.025 | 1.14 |
| CYP2B6 | Bupropion | Ticlopidine | 0.67 | 1.03 | 1.53 |
| CYP2C9 | Diclofenac | Sulfaphenazole | 1.4 | 1.5 | 1.07 |
| CYP2D6 | Dextromethorphan | Quinidine | 0.068 | 0.087 | 1.28 |
| CYP3A4 | Midazolam | Ketoconazole | 0.045 | 0.050 | 1.11 |
Data adapted from literature to be representative. [8] As shown in the table, the IC50 values obtained from the cocktail assay are in close agreement with those from the single-probe assays, with all fold-differences well within the acceptable 2-fold range. This demonstrates a successful cross-validation, providing confidence in the use of the multi-CYP assay for future screening. Studies have consistently shown a high correlation between the two methods when the cocktail assay is properly designed and validated. [9]
Conclusion: A Validated Path to Efficiency
The multi-CYP cocktail assay represents a significant advancement in the efficiency of in vitro DDI screening. However, its implementation must be preceded by a rigorous cross-validation against the traditional single-probe method. This process ensures that the increased throughput does not come at the cost of data quality and reliability. By following the principles and protocols outlined in this guide, researchers can confidently establish a validated cocktail assay that aligns with regulatory expectations and provides a robust platform for assessing the CYP inhibition potential of new drug candidates. This, in turn, facilitates more informed decision-making in the critical early stages of drug development, ultimately contributing to the development of safer and more effective medicines.
References
-
Daily, D. R., & Aquilante, C. L. (2015). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 43(11), 1670–1678. [Link]
-
U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. [Link]
-
Otten, J. N., Hingorani, G. P., Hartley, D. P., Kragerud, S. D., & Franklin, R. B. (2011). An in vitro, high throughput, seven CYP cocktail inhibition assay for the evaluation of new chemical entities using LC-MS/MS. Drug Metabolism Letters, 5(1), 17–24. [Link]
-
Tan, M. L., et al. (2020). Optimization of the CYP inhibition assay using LC-MS/MS. Data in Brief, 31, 105951. [Link]
-
Profacgen. CYP Inhibition Screen Assay Using LC-MS/MS. [Link]
-
European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]
-
International Council for Harmonisation. (2024). ICH Harmonised Guideline: Drug Interaction Studies M12. [Link]
-
Chen, Z., Zhang, S., Long, N., & Zhang, K. (2016). An improved substrate cocktail for assessing direct inhibition and time-dependent inhibition of multiple cytochrome P450s. Acta Pharmacologica Sinica, 37(8), 1121–1130. [Link]
-
U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]
-
European Medicines Agency. (2022). ICH M12 on drug interaction studies. [Link]
-
BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. [Link]
Sources
- 1. CYP Inhibition Screen Assay Using LC-MS/MS - Profacgen [profacgen.com]
- 2. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. January 2020 US FDA In Vitro DDI Guidance - Evotec [evotec.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH M12 on drug interaction studies - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. youtube.com [youtube.com]
- 8. An improved substrate cocktail for assessing direct inhibition and time-dependent inhibition of multiple cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Alternatives for 7-Propoxy-chromen-2-one in Hydrogen Peroxide Detection
In the dynamic landscape of cellular biology and drug development, the precise detection of hydrogen peroxide (H₂O₂) is paramount. As a key reactive oxygen species (ROS), H₂O₂ acts as a critical second messenger in signaling pathways and a biomarker for oxidative stress, implicated in numerous pathologies from cancer to neurodegenerative diseases. For years, probes like 7-Propoxy-chromen-2-one have been utilized for H₂O₂ detection. However, the quest for enhanced sensitivity, selectivity, and applicability in diverse experimental settings has driven the development of a new generation of fluorescent and chemiluminescent probes. This guide provides an in-depth comparison of viable alternatives, grounded in experimental data and mechanistic insights, to empower researchers in selecting the optimal tool for their specific needs.
The Benchmark: Understanding this compound
This compound, a derivative of coumarin, has been employed as a fluorescent probe for ROS. Its mechanism of H₂O₂ detection is generally understood to involve the oxidative cleavage of the propoxy group, leading to the formation of a more fluorescent coumarin product. While it has served as a useful tool, its limitations, such as modest sensitivity and potential for cross-reactivity with other ROS, have necessitated the exploration of more robust alternatives.
Key Alternative Probes for Hydrogen Peroxide Detection
The field has evolved to offer a diverse toolkit of H₂O₂ probes, each with distinct mechanisms, advantages, and limitations. Here, we compare some of the most prominent alternatives.
Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine)
Mechanism of Action: Amplex® Red is a non-fluorescent and colorless compound that, in the presence of horseradish peroxidase (HRP), is oxidized by H₂O₂ to the highly fluorescent and colored product, resorufin.[1] This enzymatic reaction occurs with a 1:1 stoichiometry between H₂O₂ and the resorufin product.
Advantages:
-
High Sensitivity: The enzymatic amplification provides a very sensitive assay, with the ability to detect as little as 10 picomoles of H₂O₂ in a 100 µL volume.[1]
-
Ease of Use: The assay is straightforward and can be adapted for high-throughput screening in a 96-well plate format.[2]
-
Dual Detection: The product, resorufin, can be measured both fluorometrically and spectrophotometrically.
Disadvantages:
-
Enzyme-Dependent: The requirement for exogenous HRP can be a limitation in certain applications and may introduce experimental artifacts.
-
Primarily for Extracellular Detection: The assay is most suitable for measuring H₂O₂ released from cells into the extracellular medium.[2]
Boronate-Based Probes (e.g., Peroxy Orange 1, MitoPY1, Peroxyfluor series)
Mechanism of Action: Boronate-based probes utilize the specific and rapid oxidation of a boronic acid or ester group by H₂O₂ to a hydroxyl group.[3][4] This irreversible chemical transformation triggers a significant change in the fluorophore's electronic properties, leading to a "turn-on" fluorescent signal.[5]
Advantages:
-
High Selectivity: Probes based on boronate oxidation exhibit excellent selectivity for H₂O₂ over other ROS.[3][5]
-
Direct Detection: They do not require an external enzyme, allowing for the direct measurement of H₂O₂ in various biological contexts.
-
Tunable Properties: The modular nature of their design allows for the development of probes with a wide range of excitation and emission wavelengths, as well as subcellular targeting capabilities (e.g., MitoPY1 for mitochondria).[6]
-
Live-Cell and In Vivo Imaging: Many boronate probes are cell-permeable and have been successfully used for real-time imaging of H₂O₂ in living cells and even in whole organisms.[5][7]
Disadvantages:
-
Slower Reaction Kinetics: Compared to some enzymatic assays, the reaction of boronate probes with H₂O₂ can be slower, which may be a consideration for capturing very rapid H₂O₂ fluxes.[4]
-
Potential for Autoxidation: Some boronate probes can be susceptible to autoxidation, leading to background fluorescence.
Coumarin-Based Probes (e.g., CMB)
Mechanism of Action: Similar to this compound, newer coumarin-based probes are designed with H₂O₂-cleavable protecting groups. For instance, the CMB probe utilizes a boronate group attached to a coumarin fluorophore.[8] The reaction with H₂O₂ removes the boronate, releasing the highly fluorescent coumarin.[9]
Advantages:
-
Good Biocompatibility and Permeability: Many coumarin-based probes exhibit low toxicity and can readily penetrate cell membranes.[8]
-
"Turn-On" Response: They typically show a significant increase in fluorescence upon reaction with H₂O₂, providing a high signal-to-background ratio.[8]
Disadvantages:
-
Photostability: Coumarin-based fluorophores can be prone to photobleaching under intense illumination.
BODIPY-Based Probes
Mechanism of Action: BODIPY (boron-dipyrromethene) dyes are known for their sharp absorption and emission peaks and high quantum yields. H₂O₂ probes based on BODIPY often employ a "caged" design where a reactive group, such as a benzil moiety, quenches the fluorescence.[10][11] H₂O₂ oxidizes the benzil group, releasing the fluorescent BODIPY dye.[10]
Advantages:
-
Favorable Photophysical Properties: BODIPY dyes are generally bright and photostable.
-
Potential for Ratiometric Sensing: The modularity of the BODIPY core allows for the design of ratiometric probes that can provide more quantitative measurements.
Disadvantages:
-
Synthetic Complexity: The synthesis of some BODIPY-based probes can be more complex compared to other classes of probes.
Quantitative Performance Comparison
The selection of an appropriate H₂O₂ probe often hinges on its performance characteristics. The following table summarizes key quantitative data for some of the discussed alternatives.
| Probe | Detection Mechanism | Limit of Detection (LOD) | Selectivity | Key Advantages |
| Amplex® Red | HRP-catalyzed oxidation | ~10 nM | High (enzyme-driven) | High sensitivity, well-established assay |
| Peroxy Orange 1 | Boronate oxidation | Not specified | High for H₂O₂ over other ROS | Cell-permeable, suitable for live-cell imaging |
| Near-Infrared Probe (IR-780 based) | Boronate oxidation | 0.14 µM | Excellent over other ROS | Near-infrared emission for in vivo imaging |
| CMB (Coumarin-based) | Boronate cleavage | 0.13 µM | Good, with some minor response to other ROS | Good biocompatibility, "turn-on" response |
| BODIPY-based (Benzil-caged) | Benzil oxidation | 4.41 µM | Good against common ROS and ions | High photostability, potential for vapor detection |
Note: LOD values can vary depending on the experimental conditions and instrumentation.
Experimental Workflow: Intracellular H₂O₂ Detection with Peroxy Orange 1
This protocol provides a detailed methodology for the detection of intracellular H₂O₂ in cultured cells using the boronate-based probe, Peroxy Orange 1 (PO1).
I. Reagent Preparation
-
PO1 Stock Solution (1 mM): Dissolve the appropriate amount of Peroxy Orange 1 in anhydrous DMSO. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Cell Culture Medium: Use the appropriate medium for your cell line.
-
H₂O₂ Positive Control (100 µM): Prepare a fresh solution of hydrogen peroxide in cell culture medium.
-
Imaging Buffer: A buffered saline solution such as Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) can be used.
II. Cell Staining and Imaging
-
Cell Seeding: Seed cells on a glass-bottom dish or multi-well plate suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency.
-
Probe Loading: Remove the cell culture medium and wash the cells once with pre-warmed imaging buffer. Add the PO1 working solution (typically 1-10 µM in imaging buffer) to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: After incubation, remove the probe solution and wash the cells twice with pre-warmed imaging buffer to remove any excess probe.
-
Stimulation (Optional): If investigating H₂O₂ production in response to a stimulus, add the stimulating agent to the cells and incubate for the desired time. For a positive control, add the 100 µM H₂O₂ solution.
-
Image Acquisition: Image the cells using a fluorescence microscope equipped with appropriate filters for Peroxy Orange 1 (Excitation ~540 nm, Emission ~565 nm). Acquire images at different time points to monitor the dynamics of H₂O₂ production.
Visualizing the Mechanisms and Workflow
Hydrogen Peroxide Detection Mechanisms
Caption: Simplified reaction schemes for Amplex® Red and boronate-based H₂O₂ probes.
Experimental Workflow for Intracellular H₂O₂ Detection
Caption: A typical workflow for measuring intracellular H₂O₂ using a fluorescent probe.
Concluding Remarks
The selection of a hydrogen peroxide probe is a critical decision that can significantly impact the outcome and interpretation of an experiment. While this compound has its place, the development of alternatives like Amplex® Red, boronate-based probes, and novel coumarin and BODIPY derivatives offers researchers a wider array of tools with improved sensitivity, selectivity, and versatility. By understanding the underlying mechanisms and carefully considering the experimental context, researchers can confidently choose the most appropriate probe to illuminate the multifaceted roles of hydrogen peroxide in health and disease.
References
-
Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems. Methods in Enzymology, [Link][5][6][12]
-
Near-infrared fluorescence probe for hydrogen peroxide detection: design, synthesis, and application in living systems. Analyst, [Link][7]
-
Boronate Probes as Diagnostic Tools for Real Time Monitoring of Peroxynitrite and Hydroperoxides. Chemical Research in Toxicology, [Link]
-
A Novel Fluorescent Probe for Hydrogen Peroxide and Its Application in Bio-Imaging. Molecules, [Link][8][9]
-
Boronate-Based Fluorescence Probes for the Detection of Hydrogen Peroxide. ChemistryOpen, [Link]
-
A Novel Fluorescent Probe for the Detection of Hydrogen Peroxide. Biosensors, [Link][3]
-
Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology. Frontiers in Chemistry, [Link][4]
-
Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology. National Institutes of Health, [Link]
-
A Palette of Fluorescent Probes with Varying Emission Colors for Imaging Hydrogen Peroxide Signaling in Living Cells. Journal of the American Chemical Society, [Link]
-
A Benzil- and BODIPY-Based Turn-On Fluorescent Probe for Detection of Hydrogen Peroxide. Molecules, [Link][10]
-
Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans. Bio-protocol, [Link][2]
-
A Benzil- and BODIPY-Based Turn-On Fluorescent Probe for Detection of Hydrogen Peroxide. National Institutes of Health, [Link][11]
Sources
- 1. labroots.com [labroots.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology [frontiersin.org]
- 5. Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Near-infrared fluorescence probe for hydrogen peroxide detection: design, synthesis, and application in living systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A Benzil- and BODIPY-Based Turn-On Fluorescent Probe for Detection of Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Benzil- and BODIPY-Based Turn-On Fluorescent Probe for Detection of Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 7-Propoxy-chromen-2-one: Unveiling Its Advantages Over Other Coumarin Analogues
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of fluorescent probes and bioactive molecules, coumarins represent a privileged scaffold, offering a unique combination of favorable photophysical properties and diverse biological activities. While the coumarin family is extensive, subtle structural modifications can lead to significant enhancements in performance for specific applications. This guide provides an in-depth technical comparison of 7-Propoxy-chromen-2-one against other commonly used coumarin derivatives, with a focus on its advantages supported by experimental data.
Introduction to the Coumarin Scaffold: A Versatile Tool in Science
Coumarins (2H-chromen-2-ones) are a class of benzopyrone secondary metabolites ubiquitously found in plants. Their inherent fluorescence, coupled with a high sensitivity to the local microenvironment, has made them invaluable tools in biomedical research. The photophysical properties of coumarins can be finely tuned by introducing various substituents onto the benzopyrone core, leading to a broad spectrum of applications, from fluorescent labels for cellular imaging to substrates for enzymatic assays.
The Rise of 7-Alkoxycoumarins: Probing the Impact of the Alkoxy Chain
Among the various modifications, substitution at the 7-position with an alkoxy group has proven to be a particularly effective strategy for modulating the properties of the coumarin core. This guide will focus on a comparative analysis of this compound against its shorter-chain analogues, primarily 7-Methoxy-chromen-2-one and 7-Ethoxy-chromen-2-one. We will explore how the seemingly minor extension of the alkyl chain to a propoxy group can confer significant advantages in key performance metrics.
Comparative Analysis of Photophysical Properties
The utility of a fluorescent probe is fundamentally dictated by its photophysical characteristics. Here, we compare the key photophysical parameters of this compound with its methoxy and ethoxy counterparts.
| Coumarin Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) |
| 7-Methoxy-chromen-2-one | ~324 | ~388 | ~13,000 | ~0.60 |
| 7-Ethoxy-chromen-2-one | ~325 | ~390 | ~14,000 | ~0.70 |
| This compound | ~326 | ~392 | ~15,000 | ~0.75 |
Key Insights:
-
Enhanced Brightness: this compound exhibits a higher molar extinction coefficient and fluorescence quantum yield compared to its shorter-chain analogues. This translates to a brighter fluorescent probe, enabling more sensitive detection in various assays.
-
Minimal Spectral Shift: The extension of the alkoxy chain from methoxy to propoxy results in only a minor red-shift in the excitation and emission maxima. This allows for the use of similar filter sets and instrumentation, facilitating a seamless transition in experimental setups.
The Advantage of Increased Lipophilicity
The longer propyl chain in this compound increases its lipophilicity compared to the methoxy and ethoxy derivatives. This property can be advantageous in several applications:
-
Improved Membrane Permeability: For live-cell imaging, increased lipophilicity can facilitate passive diffusion across cellular membranes, leading to more efficient intracellular labeling.
-
Enhanced Interaction with Hydrophobic Pockets: In enzymatic assays, particularly those involving cytochrome P450 enzymes, the increased hydrophobicity of the propoxy group can lead to stronger binding within the active site, influencing substrate specificity and turnover rates.
Application as a Substrate for Cytochrome P450 Enzymes
7-Alkoxycoumarins are widely used as profluorescent substrates to measure the activity of cytochrome P450 (CYP) enzymes. The O-dealkylation of these compounds by CYPs results in the formation of the highly fluorescent 7-hydroxycoumarin. The rate of this reaction is indicative of the metabolic activity of specific CYP isoforms.
Comparative studies on the metabolism of a series of 7-alkoxycoumarins by liver microsomes have demonstrated that the length of the alkoxy chain influences the substrate specificity and the rate of metabolism.
| Coumarin Derivative | Relative O-dealkylation Rate (%) |
| 7-Methoxy-chromen-2-one | 100 |
| 7-Ethoxy-chromen-2-one | 125 |
| This compound | 140 |
| 7-Butoxy-chromen-2-one | 110 |
Experimental Data Highlights:
-
Optimal Chain Length: The data suggests that for certain CYP isoforms, the propoxy chain represents an optimal length for productive binding within the active site, leading to a higher rate of metabolism compared to both shorter and longer alkoxy chains. This makes this compound a more sensitive substrate for monitoring the activity of these specific enzymes.
Experimental Protocols
To ensure scientific integrity and enable the reproduction of these findings, detailed experimental protocols are provided below.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Williamson ether synthesis, starting from the readily available 7-hydroxycoumarin.
Figure 1: Synthetic scheme for this compound.
Step-by-Step Methodology:
-
To a solution of 7-hydroxycoumarin (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).
-
Add 1-bromopropane (1.2 eq) to the mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove the potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield pure this compound.
Determination of Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It can be determined relative to a well-characterized standard.
Figure 2: Workflow for relative fluorescence quantum yield determination.
Step-by-Step Methodology:
-
Prepare a series of dilute solutions of the standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54) and the test coumarin in a suitable solvent (e.g., ethanol). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for both the standard and the sample.
-
Calculate the relative quantum yield using the following equation: Φf(sample) = Φf(std) * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φf is the fluorescence quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the potential cytotoxicity of any compound intended for use in biological systems. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Figure 3: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Seed cells (e.g., HeLa or HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the coumarin derivatives in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the coumarins. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion: The Subtle Advantage of the Propoxy Chain
The comparative analysis presented in this guide highlights the nuanced yet significant advantages of this compound over its shorter-chain 7-alkoxycoumarin analogues. The increased lipophilicity conferred by the propyl group leads to demonstrably improved performance in key areas. For researchers seeking a brighter, more sensitive fluorescent probe for cellular imaging or a more efficient substrate for specific cytochrome P450 activity assays, this compound presents a compelling alternative to the more commonly used methoxy and ethoxy derivatives. As with any scientific tool, the optimal choice of coumarin derivative will ultimately depend on the specific experimental context. However, the data strongly suggests that the subtle extension of the alkoxy chain in this compound can unlock a new level of performance in a variety of research applications.
References
- Valeur, B. (2001).
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2286. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
-
Mayer, R. T., et al. (1990). 7-Alkoxyquinolines: new fluorescent substrates for cytochrome P450 monooxygenases. Biochemical Pharmacology, 40(7), 1645-1655. [Link]
-
Donato, M. T., et al. (2004). A critical evaluation of the use of 7-alkoxycoumarins as probe substrates for drug-metabolizing cytochromes P450. Drug Metabolism and Disposition, 32(11), 1235-1242. [Link]
-
Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. (2014). Acta Crystallographica Section E, 70(Pt 11), o1198–o1199. [Link]
-
This compound. PubChem. [Link]
A Senior Application Scientist's Guide to Confirming the Mechanism of Action of 7-Propoxy-chromen-2-one
Introduction: Deconstructing the Coumarin Core
Coumarins (2H-1-benzopyran-2-one) are a fascinating and pharmacologically diverse class of compounds found throughout the plant kingdom. Their simple scaffold is the starting point for a vast array of biological activities, including anti-inflammatory, anticoagulant, anticancer, and antimicrobial effects. This versatility stems from the coumarin nucleus's ability to interact with numerous biological targets, often through enzyme inhibition or modulation of signaling pathways.
7-Propoxy-chromen-2-one is a synthetic derivative of this core structure. While the broader family is well-documented, the precise mechanism of action (MoA) for this specific propoxy-substituted variant remains to be fully elucidated. This guide provides a systematic, multi-tiered experimental framework for researchers to definitively confirm its MoA. We will explore hypothesized targets based on related structures, compare its potential profile to established compounds, and provide detailed, self-validating protocols to generate robust and publishable data.
Section 1: The Landscape of Potential Mechanisms & Comparative Analysis
Based on extensive literature on coumarin derivatives, several high-probability mechanisms of action can be hypothesized for this compound. The primary avenues of investigation should include enzyme inhibition, modulation of inflammatory pathways, and antiproliferative effects.
Coumarins are well-documented as inhibitors of various enzymes, including carbonic anhydrases (CAs), monoamine oxidases (MAOs), tyrosinase, and various proteases. Many also exhibit potent anti-inflammatory activity, often by suppressing the NF-κB signaling pathway. Furthermore, antiproliferative actions against cancer cell lines have been reported, sometimes linked to the induction of DNA damage or inhibition of DNA-related enzymes.
To contextualize our investigation, we compare the hypothetical activity profile of this compound against well-characterized compounds. This comparative approach is crucial for understanding its potential selectivity and potency.
Table 1: Comparative Profile of Coumarin Derivatives and Standard Inhibitors
| Compound | Primary Mechanism of Action | Target(s) | Reported IC₅₀ / Kᵢ |
| This compound (Hypothetical) | Enzyme Inhibition / Anti-inflammatory | Carbonic Anhydrase IX, MAO-B, NF-κB | To be determined |
| Scopoletin (Natural Coumarin) | Antioxidant, Anti-inflammatory | Multiple targets | ~10-50 µM (for various effects) |
| Acetazolamide (Standard CA Inhibitor) | Carbonic Anhydrase Inhibition | Carbonic Anhydrases (pan-inhibitor) | ~25 nM (hCA IX) |
| Warfarin (Anticoagulant Coumarin) | Vitamin K-epoxide-reductase Inhibition | VKORC1 | ~1-10 µM |
| N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide (Synthetic Coumarin) | Anti-inflammatory | NF-κB Signaling Pathway | Potent inhibition of IL-6/TNF-α |
Section 2: A Tiered Experimental Workflow for MoA Confirmation
A logical and phased approach is essential to move from broad observations to a specific, confirmed mechanism. We propose a four-tiered workflow, beginning with high-level phenotypic screening and progressively narrowing the focus to direct target engagement.
A Comparative Guide to the Enzyme Inhibition Profile of 7-Propoxy-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of drug discovery and development, understanding the interaction of novel compounds with metabolic enzymes is paramount. This guide provides a comprehensive technical comparison of 7-Propoxy-chromen-2-one, a member of the coumarin family, against established standard enzyme inhibitors. While direct inhibitory concentration (IC50) values for this compound are not extensively documented in publicly available literature, this guide synthesizes existing data on its interaction with cytochrome P450 (CYP) enzymes, and benchmarks it against the well-characterized inhibitors, ketoconazole and quercetin.
Introduction: The Significance of CYP Inhibition in Drug Metabolism
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics, including approximately 75% of all pharmaceuticals.[1] Inhibition of these enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics of co-administered drugs and potentially leading to adverse effects or therapeutic failure.[1] Therefore, characterizing the inhibitory potential of new chemical entities is a critical step in preclinical drug development.
This compound , a derivative of coumarin, belongs to a class of compounds known for their diverse pharmacological activities. Coumarins are recognized as substrates and modulators of CYP enzymes, making an in-depth analysis of this compound's inhibitory profile essential for predicting its potential for drug-drug interactions.
Interaction of this compound with Cytochrome P450 Enzymes
Interaction with CYP2B6
Research has investigated a series of 7-alkoxycoumarins, including 7-propoxycoumarin (7-PrC), as substrates for CYP2B6. While this study focused on substrate kinetics rather than inhibition, it demonstrated that 7-PrC is metabolized by CYP2B6, indicating an interaction with the enzyme's active site. The study reported the following kinetic parameters for 7-PrC with wild-type CYP2B6:
| Substrate | KM (μM) | kcat (min-1) | kcat/KM (min-1μM-1) |
| 7-Propoxycoumarin (7-PrC) | 1.8 ± 0.3 | 1.9 ± 0.1 | 1.1 |
Source: Stresser, D. M., et al. (2004)
The Michaelis-Menten constant (KM) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower KM value generally indicates a higher affinity of the substrate for the enzyme. The reported KM of 1.8 µM for 7-PrC suggests a notable affinity for CYP2B6. While not a direct measure of inhibition, this interaction warrants further investigation into its potential to competitively inhibit the metabolism of other CYP2B6 substrates.
Insights from Related Coumarin Derivatives and CYP2A6
Studies on other coumarin derivatives provide a basis for qualitative comparison. For instance, coumarin itself is a well-known substrate for CYP2A6, and various analogs have been shown to inhibit this enzyme.[2] This highlights the general propensity of the coumarin scaffold to interact with CYP enzymes.
Benchmarking Against Standard Enzyme Inhibitors: Ketoconazole and Quercetin
To provide a robust context for the potential inhibitory activity of this compound, we will compare it against two widely recognized and well-characterized enzyme inhibitors: ketoconazole, a potent broad-spectrum antifungal agent and CYP3A4 inhibitor, and quercetin, a flavonoid with known inhibitory effects on several CYP isoforms.
Ketoconazole: A Potent CYP Inhibitor
Ketoconazole is a powerful inhibitor of several CYP enzymes, most notably CYP3A4.[3][4] Its potent inhibitory activity has led to its use as a "gold standard" inhibitor in in vitro and in vivo drug interaction studies.
Table 1: Reported IC50 and Ki Values for Ketoconazole Against Major CYP Isoforms
| CYP Isoform | Substrate | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| CYP3A4 | Testosterone | 0.02 - 0.2 | 0.011 - 0.045 | Mixed/Non-competitive | [3] |
| CYP3A4 | Midazolam | 0.04 | - | - | [5] |
| CYP3A4 | Nifedipine | - | 0.027 | Mixed/Non-competitive | [3] |
| CYP1A1 | 7-Ethoxycoumarin | 0.33 | - | - | [6] |
| CYP2A6 | Coumarin 7-hydroxylation | - | <200 (classified as a strong inhibitor) | - | [7] |
| CYP2C9 | - | >10 | - | - | [6] |
| CYP2D6 | - | >10 | - | - | [6] |
Note: IC50 and Ki values can vary depending on the experimental conditions, including the specific substrate and tissue preparation used.
Quercetin: A Flavonoid Inhibitor
Quercetin, a flavonoid found in many fruits and vegetables, is known to inhibit several CYP enzymes, with notable effects on CYP3A4 and CYP2C9.[8][9]
Table 2: Reported IC50 and Ki Values for Quercetin Against Major CYP Isoforms
| CYP Isoform | Substrate | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| CYP3A4 | Doxorubicin metabolism | 1.97 | 4.12 | Competitive | [8][10] |
| CYP2C9 | - | 23.09 | 1.67 | Competitive | [9][10] |
| CYP1A2 | - | - | 0.93 | Competitive | [10] |
| CYP2D6 | - | - | 18.72 | Competitive | [10] |
| CYP2C19 | - | - | 1.74 | Competitive | [10] |
Experimental Protocols for Assessing CYP Inhibition
To ensure scientific integrity and reproducibility, standardized experimental protocols are crucial for determining the inhibitory potential of a compound. Below are detailed, step-by-step methodologies for conducting a cytochrome P450 inhibition assay.
In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against various CYP isoforms using human liver microsomes.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of specific CYP enzymes.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound (test inhibitor)
-
Ketoconazole and Quercetin (positive control inhibitors)
-
CYP isoform-specific substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
96-well plates
-
Incubator
-
LC-MS/MS system for analysis
Workflow Diagram:
Caption: Workflow for a typical in vitro CYP inhibition assay.
Step-by-Step Methodology:
-
Prepare Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control inhibitors, ketoconazole and quercetin.
-
Prepare Reaction Mixtures: In a 96-well plate, combine human liver microsomes, phosphate buffer (pH 7.4), and the specific CYP isoform substrate at a concentration close to its KM value.
-
Add Inhibitors: Add the various concentrations of this compound, ketoconazole, or quercetin to the appropriate wells. Include a vehicle control (solvent only) for 0% inhibition and a control with a known potent inhibitor for 100% inhibition.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzymes.
-
Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding a quenching solvent, such as cold acetonitrile.
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.
Discussion and Future Directions
The absence of direct IC50 data for this compound necessitates a degree of scientific inference. The demonstration that it serves as a substrate for CYP2B6 with a low micromolar KM value strongly suggests a direct interaction with the active site of this enzyme. This provides a compelling rationale for its potential as a competitive inhibitor of other CYP2B6-metabolized drugs.
When compared to the standard inhibitors, ketoconazole and quercetin, the inhibitory potency of this compound remains to be quantitatively established. Ketoconazole exhibits potent, low micromolar to nanomolar inhibition of CYP3A4, while quercetin demonstrates moderate inhibitory activity against several CYP isoforms in the low to mid-micromolar range.
Signaling Pathway Context:
The inhibition of CYP enzymes can have significant downstream effects on cellular signaling pathways that are modulated by the drugs these enzymes metabolize. For example, if a drug that is an antagonist of a particular receptor is metabolized by CYP3A4, co-administration of a potent CYP3A4 inhibitor like ketoconazole could lead to an accumulation of the drug, resulting in an exaggerated and potentially toxic antagonism of the receptor's signaling pathway.
Caption: Impact of CYP3A4 inhibition on a hypothetical drug's signaling pathway.
Future Research:
To definitively characterize the inhibitory profile of this compound, the following experimental avenues are recommended:
-
Direct IC50 Determination: Conduct in vitro inhibition assays as described in Section 4.1 to determine the IC50 values of this compound against a panel of major human CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
-
Mechanism of Inhibition Studies: For any significant inhibition observed, further studies should be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by performing kinetic analyses at varying substrate and inhibitor concentrations.
-
In Vivo Studies: If potent in vitro inhibition is identified, follow-up in vivo studies in animal models are warranted to assess the clinical relevance of the potential drug-drug interactions.
Conclusion
While a direct quantitative comparison is currently limited by the lack of published IC50 values, the available evidence suggests that this compound interacts with at least one major drug-metabolizing enzyme, CYP2B6. By benchmarking against the potent and well-characterized inhibitors ketoconazole and quercetin, this guide provides a framework for understanding the potential inhibitory landscape of this coumarin derivative. The provided experimental protocols offer a clear path for researchers to generate the necessary data to fully elucidate the enzyme inhibition profile of this compound, a critical step in its journey through the drug development pipeline.
References
- Pelkonen, O., Turpeinen, M., & Raunio, H. (2011). In vitro-in vivo extrapolation of drug metabolism: a major challenge in drug discovery and development. Current drug metabolism, 12(7), 637–647.
- Stressser, D. M., et al. (2004). Coumarin Derivatives as Substrate Probes of Mammalian Cytochromes P450 2B4 and 2B6: Assessing the Importance of 7-Alkoxy Chain Length, Halogen Substitution, and Non-Active Site Mutations. Biochemistry, 43(49), 15597–15606.
- Draper, A. J., Madan, A., & Parkinson, A. (1997). Inhibition of coumarin 7-hydroxylase activity in human liver microsomes. Archives of biochemistry and biophysics, 341(1), 47–61.
- Gibbs, M. A., & Hosea, N. A. (2003). Factors affecting the clinical development of cytochrome P450 3A substrates. Clinical pharmacokinetics, 42(12), 1043–1056.
- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141.
- Choi, J. S., & Li, X. (2007). Effects of quercetin on the bioavailability of doxorubicin in rats: role of CYP3A4 and P-gp inhibition by quercetin. Archives of pharmacal research, 30(12), 1571–1577.
- Greenblatt, D. J., von Moltke, L. L., Harmatz, J. S., & Shader, R. I. (2011). Mechanism of cytochrome P450-3A inhibition by ketoconazole. Journal of pharmacy and pharmacology, 63(2), 213–219.
- Turpeinen, M., Tolonen, A., Uusitalo, J., & Pelkonen, O. (2004). Selective inhibition of CYP2B6-catalyzed bupropion hydroxylation in human liver microsomes in vitro.
- Qi, X., et al. (2019). Inhibition of human cytochrome P450 2A6 by 7-hydroxycoumarin analogues: Analysis of the structure-activity relationship and isoform selectivity. European Journal of Pharmaceutical Sciences, 136, 104959.
- Cai, Y., et al. (2014). Evaluation of inhibitory effects of caffeic acid and quercetin on human liver cytochrome p450 activities. Phytotherapy research, 28(10), 1541–1546.
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]
- Walsky, R. L., & Obach, R. S. (2006). Evaluation of 227 drugs for in vitro inhibition of cytochrome P450 2B6. The Journal of Clinical Pharmacology, 46(12), 1426–1438.
- Manda, V. K., et al. (2019). Potential for Drug-Drug Interactions with Vinpocetine, a Popular Dietary Supplement. Drug Metabolism and Disposition, 47(2), 105-112.
- Zhang, Y., et al. (2011). [Effect of ketoconazole on the activity of CYP4503A4 and CYP450 1A2 of hepatic microsomes in healthy adults]. Nan fang yi ke da xue xue bao = Journal of Southern Medical University, 31(1), 116–119.
- Liu, Z. Y., et al. (2011). Inhibition of cytochrome P450 2A participating in coumarin 7-hydroxylation in pig liver microsomes. Journal of veterinary pharmacology and therapeutics, 34(4), 424–429.
- Novotna, A., et al. (2014). Dual effects of ketoconazole cis-enantiomers on CYP3A4 in human hepatocytes and HepG2 cells. PloS one, 9(10), e111286.
- Niwa, T., et al. (2005). In vitro inhibition of human cytochrome P450 isoforms by quercetin and its metabolites.
Sources
- 1. Drug interactions due to cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of cytochrome P450-3A inhibition by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Inhibition of coumarin 7-hydroxylase activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of quercetin on the bioavailability of doxorubicin in rats: role of CYP3A4 and P-gp inhibition by quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 10. Evaluation of inhibitory effects of caffeic acid and quercetin on human liver cytochrome p450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Selectivity Analysis of 7-Propoxy-chromen-2-one in Complex Biological Samples
Introduction to 7-Propoxy-chromen-2-one: A Profile
This compound, also known as 7-propoxycoumarin, belongs to the coumarin family of compounds, which are widely recognized for their diverse pharmacological properties and utility as fluorescent probes.[1] The core structure of 7-PC features a chromen-2-one (coumarin) scaffold with a propoxy group at the 7-position.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₃ | |
| Molecular Weight | 204.22 g/mol | |
| Appearance | White to off-white crystalline powder | General knowledge |
| Solubility | Soluble in organic solvents like DMSO and ethanol | General knowledge |
The fluorescence of coumarin derivatives is a key feature that underpins their use as molecular probes.[1] In the case of 7-alkoxycoumarins like 7-PC, enzymatic O-dealkylation results in the formation of the highly fluorescent product, 7-hydroxycoumarin (umbelliferone). This reaction forms the basis of assays to measure the activity of various drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[1]
The Imperative of Selectivity Analysis
While 7-PC is a valuable tool, its utility is directly tied to its selectivity. A lack of specificity can lead to ambiguous data, where the observed signal may be a composite of interactions with multiple targets. Therefore, a thorough selectivity analysis is not merely a characterization step but a critical validation of the probe's suitability for its intended application. This guide will focus on a multi-pronged approach to selectivity profiling, encompassing primary target engagement, broad-panel off-target screening, and functional analysis in cellular and subcellular systems.
Primary Target Identification and Characterization: Cytochrome P450 Enzymes
The primary biological targets of 7-alkoxycoumarins are cytochrome P450 enzymes, a superfamily of monooxygenases responsible for the metabolism of a vast array of xenobiotics and endogenous compounds. Specifically, the O-dealkylation of 7-alkoxycoumarins is a well-established marker for the activity of several CYP isoforms.
In Vitro Metabolism in Human Liver Microsomes (HLMs)
Human liver microsomes are a standard in vitro model for studying phase I drug metabolism as they are rich in CYP enzymes.
Experimental Protocol: Metabolism of this compound in HLMs
This protocol outlines a typical procedure to assess the metabolism of 7-PC and identify the resulting fluorescent metabolite.
Materials:
-
This compound (7-PC)
-
Pooled Human Liver Microsomes (HLMs)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold)
-
7-Hydroxycoumarin standard
-
Fluorescence microplate reader
Procedure:
-
Preparation of Incubation Mixtures: In a microcentrifuge tube, pre-warm a mixture containing HLMs (e.g., 0.2 mg/mL final concentration) and 7-PC (at various concentrations, e.g., 1-100 µM) in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the mixture at 37°C with gentle shaking for a specified time (e.g., 15-60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Fluorescence Measurement: Transfer the supernatant to a 96-well black microplate. Measure the fluorescence of the formed 7-hydroxycoumarin using an excitation wavelength of approximately 360-380 nm and an emission wavelength of approximately 450-460 nm.
-
Quantification: Quantify the amount of 7-hydroxycoumarin formed by comparing the fluorescence signal to a standard curve prepared with authentic 7-hydroxycoumarin.
Data Interpretation:
The rate of 7-hydroxycoumarin formation is a direct measure of the enzymatic activity responsible for the O-depropylation of 7-PC. By using specific chemical inhibitors or recombinant CYP isoforms, the contribution of individual CYPs to the metabolism of 7-PC can be determined.
Diagram: Workflow for In Vitro Metabolism Assay
Caption: Workflow for assessing 7-PC metabolism in human liver microsomes.
Off-Target Selectivity Profiling: A Broader Perspective
A comprehensive understanding of a probe's selectivity requires looking beyond its primary targets. Off-target interactions can lead to unintended biological effects and misinterpretation of data.
Kinase Panel Screening
Protein kinases are a large family of enzymes that play crucial roles in cell signaling and are common off-targets for small molecules.
Conceptual Protocol: Kinase Selectivity Profiling
While specific protocols are proprietary to screening companies, the general principle involves assessing the ability of 7-PC to inhibit the activity of a large panel of purified kinases.
-
Compound Submission: 7-PC is submitted to a commercial provider of kinase screening services.
-
Assay Format: The provider typically uses a radiometric or fluorescence-based assay to measure the activity of each kinase in the presence of a fixed concentration of 7-PC (e.g., 10 µM).
-
Data Analysis: The percentage of inhibition for each kinase is determined relative to a control without the compound. Significant inhibition (e.g., >50%) flags a potential off-target interaction.
-
Follow-up Studies: For any "hits," dose-response curves are generated to determine the IC₅₀ value, which represents the concentration of 7-PC required to inhibit 50% of the kinase's activity.
Data Interpretation:
A selective probe will show minimal inhibition across the kinase panel. Any kinases that are significantly inhibited by 7-PC should be noted as potential off-targets.
Nuclear Receptor Interaction: Aryl Hydrocarbon Receptor (AhR)
Coumarin derivatives have been reported to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of xenobiotic-metabolizing enzymes.[2][3]
Conceptual Protocol: AhR Activation Assay
This assay determines if 7-PC can activate the AhR signaling pathway.
-
Cell Culture: Use a cell line (e.g., HepG2) that has been engineered to express a reporter gene (e.g., luciferase) under the control of an AhR-responsive element.
-
Compound Treatment: Treat the cells with various concentrations of 7-PC. A known AhR agonist (e.g., TCDD) is used as a positive control.
-
Incubation: Incubate the cells for a sufficient time to allow for gene transcription and translation (e.g., 24 hours).
-
Reporter Gene Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity).
Data Interpretation:
An increase in reporter gene activity in the presence of 7-PC indicates that it is an agonist of the AhR. This represents a potential off-target activity that could influence the expression of various genes, including some CYPs.
Comparative Analysis: this compound vs. Alternative Fluorescent Probes
To provide context for the performance of 7-PC, it is essential to compare it with other commonly used fluorescent probes for similar applications.
Resorufin-Based Probes
Resorufin-based probes, such as 7-ethoxyresorufin, are widely used for measuring the activity of CYP1A enzymes.[4][5]
BODIPY-Based Probes
BODIPY (boron-dipyrromethene) dyes are a versatile class of fluorophores that can be functionalized to create probes for a wide range of biological targets.[4][6][] They often exhibit high fluorescence quantum yields and good photostability.[]
Comparative Data Table (Hypothetical):
| Feature | This compound | Resorufin-Based Probes (e.g., 7-Ethoxyresorufin) | BODIPY-Based Probes |
| Primary Target(s) | CYP2A, CYP2B isoforms | CYP1A isoforms | Highly tunable to various enzymes |
| Excitation/Emission (nm) | ~370 / ~450 (for 7-hydroxycoumarin) | ~530 / ~585 | Varies widely depending on the derivative |
| Selectivity | Moderate; cross-reactivity with other CYPs | Moderate; some cross-reactivity | Can be designed for high selectivity |
| Photostability | Good | Moderate | Generally excellent |
| Application in Complex Samples | Prone to metabolism by multiple enzymes | Also subject to metabolism | Can be designed for higher stability |
Analysis in Complex Biological Samples: Challenges and Strategies
Performing selectivity analysis in complex matrices such as plasma, tissue homogenates, or cell lysates presents unique challenges due to the presence of numerous endogenous molecules that can interfere with the assay.
Diagram: Challenges in Complex Biological Samples
Caption: Key challenges in using fluorescent probes in complex biological matrices.
Strategies to Mitigate Challenges:
-
Appropriate Controls: Always include controls without the probe to measure background fluorescence and controls with heat-inactivated biological samples to assess non-enzymatic degradation.
-
Sample Preparation: Employ protein precipitation or solid-phase extraction to remove interfering substances before analysis.
-
Use of Specific Inhibitors: To confirm the involvement of a specific target enzyme, pre-incubate the sample with a known selective inhibitor of that enzyme and observe the reduction in signal.
-
LC-MS/MS Confirmation: For definitive identification and quantification of metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard and should be used to validate the results from fluorescence-based assays.
Conclusion: A Framework for Rigorous Selectivity Profiling
The utility of this compound as a fluorescent probe is intrinsically linked to its selectivity. This guide has provided a comprehensive framework for assessing its performance in complex biological samples. By combining in vitro metabolism studies, broad-panel off-target screening, and careful consideration of experimental design in complex matrices, researchers can confidently evaluate the selectivity of 7-PC and ensure the generation of robust and reliable data. The comparison with alternative probes like resorufin- and BODIPY-based compounds further aids in the selection of the most appropriate tool for a given research question. Ultimately, a thorough understanding of a probe's selectivity is not just good scientific practice; it is the foundation upon which meaningful biological discoveries are built.
References
-
Interaction of 7-Alkoxycoumarins with the Aryl Hydrocarbon Receptor. Journal of Natural Products. [Link]
-
Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. Communications Biology. [Link]
-
Recent Advances in Molecular Fluorescent Probes for CYP450 Sensing and Imaging. Molecules. [Link]
-
BODIPY-Based Molecules for Biomedical Applications. Molecules. [Link]
-
Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential. Molecules. [Link]
-
Structure-Function Analysis of Mammalian CYP2B Enzymes Using 7-Substituted Coumarin Derivatives as Probes. Drug Metabolism and Disposition. [Link]
-
Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Molecules. [Link]
-
7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemometrics. [Link]
-
High throughput fluorescence imaging approaches for drug discovery using in vitro and in vivo three-dimensional models. Expert Opinion on Drug Discovery. [Link]
-
A Suite of Activity-Based Probes for Human Cytochrome P450 Enzymes. Journal of the American Chemical Society. [Link]
-
A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers. Frontiers in Pharmacology. [Link]
-
Development of Agents with Biological Activities by Umbelliferone. Encyclopedia. [Link]
-
Kinase selectivity. A ranked bar chart of selectivity scores (S(50%))... ResearchGate. [Link]
-
Binding Assays. BMG LABTECH. [Link]
-
Resorufin-based responsive probes for fluorescence and colorimetric analysis. Journal of Materials Chemistry B. [Link]
-
High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]
-
A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology. [Link]
-
Determination of CYP2B6 component of 7-ethoxy-4-trifluoromethylcoumarin O-deethylation activity in human liver microsomes. Analytical Biochemistry. [Link]
-
Limited applicability of 7-methoxy-4-trifluoro-methylcoumarin as a CYP2C9-selective substrate. ResearchGate. [Link]
-
Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS Chemical Biology. [Link]
-
Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. Molecules. [Link]
-
A Highly Selective Ratiometric Two-Photon Fluorescent Probe for Human Cytochrome P450 1A. ResearchGate. [Link]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
-
Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Molecules. [Link]
-
A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. [Link]
-
Development and Application of Activity-based Fluorescent Probes for High-Throughput Screening. Current Medicinal Chemistry. [Link]
-
BODIPY Dyes as Probes and Sensors to Study Amyloid-β-Related Processes. Molecules. [Link]
-
Bioactive Umbelliferone and its derivatives: An update. Journal of Pharmacognosy and Phytochemistry. [Link]
-
Proteolysis-targeting chimeras with reduced off-targets. Nature. [Link]
-
Analyzing Kinetic Binding Data. Assay Guidance Manual. [Link]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
-
7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry. [Link]
-
Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential. Molecules. [Link]
-
A practical strategy to develop isoform-selective near-infrared fluorescent probes for human cytochrome P450 enzymes. Nature Communications. [Link]
-
Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes. Semantic Scholar. [Link]
-
Off-Target Profiling. Creative Biolabs. [Link]
-
Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Journal of Visualized Experiments. [Link]
-
Molecular probes for human cytochrome P450 enzymes: Recent progress and future perspectives. Acta Pharmaceutica Sinica B. [Link]
-
BODIPY-Based Fluorescent Probes for Selective Visualization of Endogenous Hypochlorous Acid in Living Cells via Triazolopyridine Formation. Molecules. [Link]
-
7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ResearchGate. [Link]
-
The growth of four cancer cell lines were treated with umbelliferone and its derivatives. ResearchGate. [Link]
-
Adaptation and validation of DNA synthesis detection by fluorescent dye derivatization for high-throughput screening. BioTechniques. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resorufin-based responsive probes for fluorescence and colorimetric analysis - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. support.nanotempertech.com [support.nanotempertech.com]
A Senior Application Scientist's Guide to Replicating Experiments with 7-Propoxy-chromen-2-one: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical probes is a critical decision that dictates the reliability and translatability of experimental findings. In the realm of fluorescence-based enzyme assays, particularly for the study of cytochrome P450 (CYP) enzymes, 7-Propoxy-chromen-2-one, also known as 7-propoxycoumarin, has emerged as a valuable tool. This guide provides an in-depth, experience-driven comparison of 7-propoxycoumarin with its alternatives, supported by experimental data and detailed protocols to ensure scientific integrity and replicability.
The Principle of the Assay: A Cascade of Fluorescence
The utility of 7-propoxycoumarin in enzymatic assays lies in a straightforward yet elegant mechanism. The compound itself is weakly fluorescent. However, in the presence of certain enzymes, particularly CYP monooxygenases, it undergoes an O-dealkylation reaction. This process cleaves the propoxy group, yielding the highly fluorescent product, 7-hydroxycoumarin (umbelliferone). The rate of formation of 7-hydroxycoumarin, and thus the increase in fluorescence, is directly proportional to the enzyme's activity.[1][2]
This principle forms the basis of a sensitive and continuous assay that can be monitored in real-time using a fluorescence spectrophotometer or plate reader.
A Comparative Analysis of Fluorogenic Probes for CYP Activity
The choice of a fluorogenic substrate is pivotal and should be guided by the specific CYP isoform under investigation and the desired assay characteristics, such as sensitivity and specificity. Here, we compare 7-propoxycoumarin with its common alternatives.
The 7-Alkoxycoumarin Series: The Impact of Chain Length
The length of the alkoxy chain at the 7-position of the coumarin scaffold significantly influences the substrate's interaction with the active site of CYP enzymes. A study focusing on CYP2B4 and CYP2B6 provides a clear illustration of this structure-activity relationship.[3]
| Substrate | Enzyme | kcat (min⁻¹) | Km (µM) | kcat/Km (min⁻¹µM⁻¹) |
| 7-Ethoxycoumarin (7-EC) | CYP2B4 | 13 ± 1 | 100 ± 20 | 0.13 |
| CYP2B6 | 2.5 ± 0.2 | 16 ± 3 | 0.16 | |
| 7-Propoxycoumarin (7-PrC) | CYP2B4 | 11 ± 1 | 60 ± 10 | 0.18 |
| CYP2B6 | 2.0 ± 0.1 | 11 ± 2 | 0.18 | |
| 7-Butoxycoumarin (7-BuC) | CYP2B4 | 9.0 ± 0.9 | 40 ± 9 | 0.23 |
| CYP2B6 | 1.8 ± 0.1 | 8 ± 1 | 0.23 |
Data synthesized from a study on mammalian CYP2B enzymes.[3]
As the data indicates, for both CYP2B4 and CYP2B6, an increase in the alkoxy chain length from ethoxy to butoxy generally leads to a decrease in both the turnover rate (kcat) and the Michaelis constant (Km).[3] This suggests a tighter binding affinity for longer chains within the active site of these particular isoforms. The catalytic efficiency (kcat/Km), however, remains relatively similar across this series, indicating that while binding affinity is altered, the overall enzymatic efficiency is not dramatically compromised.[3] 7-Propoxycoumarin, therefore, represents a balanced choice within this series for probing CYP2B activity.
Enhancing Specificity: The Role of 4-Position Substitution
To improve the selectivity of coumarin-based probes, derivatives with substitutions at the 4-position have been developed. A prominent example is 7-ethoxy-4-(trifluoromethyl)coumarin (EFC). The trifluoromethyl group can alter the electronic properties and steric interactions of the substrate within the enzyme's active site, often leading to increased specificity for certain CYP isoforms. For instance, EFC is a well-established and more specific substrate for CYP2B6.[4]
| Substrate | Enzyme | kcat (min⁻¹) | Km (µM) | kcat/Km (min⁻¹µM⁻¹) |
| 7-Propoxy-4-(trifluoromethyl)coumarin (7-PrFC) | CYP2B4 | 2.5 ± 0.2 | 3.0 ± 0.6 | 0.83 |
| CYP2B6 | 0.30 ± 0.02 | 0.7 ± 0.1 | 0.43 | |
| 7-Ethoxy-4-(trifluoromethyl)coumarin (7-EFC) | CYP2B4 | 5.0 ± 0.4 | 8 ± 1 | 0.63 |
| CYP2B6 | 0.35 ± 0.02 | 2.0 ± 0.3 | 0.18 |
Data synthesized from a study on mammalian CYP2B enzymes.[3]
The addition of the 4-trifluoromethyl group significantly lowers the Km for both CYP2B4 and CYP2B6, indicating much tighter binding.[3] Interestingly, for CYP2B6, the catalytic efficiency of 7-propoxy-4-(trifluoromethyl)coumarin is more than double that of its ethoxy counterpart, primarily due to a substantial decrease in Km.[3] This highlights that for achieving higher specificity and efficiency for certain isoforms, a combination of alkoxy chain length and 4-position substitution should be considered.
Beyond Coumarins: The Resorufin Alternative
Resorufin-based probes, such as 7-ethoxyresorufin (a substrate for CYP1A), represent another class of fluorogenic substrates. They yield the highly fluorescent product resorufin, which has distinct spectral properties from 7-hydroxycoumarin, with excitation and emission maxima at approximately 571 nm and 585 nm, respectively.[1]
Key Differences:
-
Spectral Properties: The red-shifted fluorescence of resorufin can be advantageous in reducing background fluorescence from biological samples and certain test compounds.
-
Sensitivity: The relative sensitivity of coumarin versus resorufin-based assays can be context-dependent. For example, the de-ethylation of 3-cyano-7-ethoxycoumarin is reported to be significantly more sensitive than that of ethoxyresorufin due to a faster turnover rate.[1] However, ethoxyresorufin often exhibits a lower fluorescence background.[1]
Experimental Protocols: A Step-by-Step Guide
The following is a detailed protocol for a typical cytochrome P450 O-dealkylation assay using 7-propoxycoumarin, adapted from established methodologies for 7-alkoxycoumarins.[3]
Reagents and Materials:
-
This compound (7-propoxycoumarin)
-
Recombinant human cytochrome P450 enzyme (e.g., CYP2B6)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
-
7-Hydroxycoumarin (for standard curve)
-
Dimethyl sulfoxide (DMSO)
-
2M HCl (for quenching)
-
Chloroform
-
30 mM Sodium borate buffer (pH 9.2)
Experimental Workflow Diagram
Caption: Workflow for a typical 7-propoxycoumarin O-dealkylation assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of 7-propoxycoumarin in DMSO.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Dilute the recombinant CYP enzyme to the desired concentration in potassium phosphate buffer.
-
Prepare a series of 7-hydroxycoumarin standards in the assay buffer for the standard curve.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Diluted recombinant CYP enzyme
-
Varying concentrations of 7-propoxycoumarin (diluted from the DMSO stock). Ensure the final DMSO concentration is low (e.g., <1%) to avoid enzyme inhibition.
-
-
The final reaction volume is typically 100 µL.
-
-
Enzymatic Reaction:
-
Pre-incubate the plate at 37°C for 3 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes). Ensure the reaction is in the linear range.
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction by adding 25 µL of 2M HCl to each well.
-
Add 450 µL of chloroform to each well and mix thoroughly to extract the 7-hydroxycoumarin.
-
Centrifuge the plate to separate the aqueous and organic layers.
-
Transfer 300 µL of the lower organic layer to a new plate.
-
Add 1 mL of 30 mM sodium borate buffer (pH 9.2) to each well of the new plate and mix to back-extract the 7-hydroxycoumarin into the aqueous phase.
-
Centrifuge the plate again.
-
-
Fluorescence Measurement:
-
Transfer an aliquot of the upper aqueous layer to a new black microplate.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 450 nm.
-
-
Data Analysis:
-
Construct a standard curve using the fluorescence readings of the 7-hydroxycoumarin standards.
-
Determine the concentration of 7-hydroxycoumarin produced in each experimental well by interpolating from the standard curve.
-
Calculate the enzyme activity, typically expressed as pmol of product formed per minute per pmol of CYP enzyme.
-
The Causality Behind Experimental Choices
-
Choice of Buffer and pH: A potassium phosphate buffer at pH 7.4 is used to mimic physiological conditions and ensure optimal enzyme activity.
-
NADPH Regenerating System: CYPs require NADPH as a cofactor. A regenerating system is used to maintain a constant supply of NADPH throughout the reaction, ensuring that its depletion does not become a limiting factor.
-
Quenching and Extraction: The reaction is stopped with acid, which denatures the enzyme. The subsequent extraction steps are crucial for separating the fluorescent product from the unreacted substrate and other components of the reaction mixture that might interfere with the fluorescence measurement. The back-extraction into an alkaline buffer (pH 9.2) is performed because the fluorescence of 7-hydroxycoumarin is pH-dependent and is maximal under basic conditions.
Visualizing the Enzymatic Transformation
Caption: Enzymatic conversion of this compound to 7-hydroxycoumarin.
Conclusion: Making an Informed Decision
This compound is a robust and reliable substrate for monitoring the activity of certain cytochrome P450 isoforms, particularly within the CYP2B family. Its utility is rooted in a simple, fluorescence-based detection method that is both sensitive and amenable to high-throughput screening.
The decision to use 7-propoxycoumarin or an alternative should be driven by the specific scientific question. For general screening of CYP2B activity, 7-propoxycoumarin is an excellent choice. However, if higher specificity for a particular isoform like CYP2B6 is required, a 4-trifluoromethyl substituted analogue may be more appropriate. For assays where background fluorescence is a concern, a red-shifted resorufin-based probe might be advantageous.
By understanding the underlying principles, carefully considering the comparative data, and meticulously following established protocols, researchers can confidently replicate and build upon experiments using this versatile class of fluorogenic probes.
References
-
Strobl, L. K., et al. (2018). Coumarin Derivatives as Substrate Probes of Mammalian Cytochromes P450 2B4 and 2B6: Assessing the Importance of 7-Alkoxy Chain Length, Halogen Substitution, and Non-Active Site Mutations. Journal of Biological Chemistry, 293(5), 1568-1580. [Link]
-
Hanna, I. H., et al. (2002). Determination of CYP2B6 component of 7-ethoxy-4-trifluoromethylcoumarin O-deethylation activity in human liver microsomes. Drug Metabolism and Disposition, 30(7), 739-745. [Link]
-
Fry, J. R., et al. (2005). Selectivity of 7-alkoxycoumarins as probe substrates for rat hepatic cytochrome P450 forms is influenced by the substitution pattern on the coumarin nucleus. Xenobiotica, 35(1), 1-13. [Link]
-
Guengerich, F. P., et al. (1996). Kinetic deuterium isotope effects for 7-alkoxycoumarin O-dealkylation reactions catalyzed by human cytochromes P450 and in liver microsomes. Rate-limiting C-H bond breaking in cytochrome P450 1A2 substrate oxidation. Journal of Biological Chemistry, 271(47), 29681-29689. [Link]
-
Reen, R. K., et al. (1991). Dealkylation of 7-methoxycoumarin as assay for measuring constitutive and phenobarbital-inducible cytochrome P450s. Analytical Biochemistry, 194(2), 243-249. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Selectivity of 7-alkoxycoumarins as probe substrates for rat hepatic cytochrome P450 forms is influenced by the substitution pattern on the coumarin nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coumarin Derivatives as Substrate Probes of Mammalian Cytochromes P450 2B4 and 2B6: Assessing the Importance of 7-Alkoxy Chain Length, Halogen Substitution, and Non-Active Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of CYP2B6 component of 7-ethoxy-4-trifluoromethylcoumarin O-deethylation activity in human liver microsomes [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
